molecular formula C27H29Cl3N6O3 B15579901 Segigratinib hydrochloride CAS No. 2847066-15-1

Segigratinib hydrochloride

Cat. No.: B15579901
CAS No.: 2847066-15-1
M. Wt: 591.9 g/mol
InChI Key: JJPRIOJLIKLSHO-UHFFFAOYSA-N
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Description

Segigratinib hydrochloride is a useful research compound. Its molecular formula is C27H29Cl3N6O3 and its molecular weight is 591.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2847066-15-1

Molecular Formula

C27H29Cl3N6O3

Molecular Weight

591.9 g/mol

IUPAC Name

N-[6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-pyrazolo[5,4-b]pyridin-3-yl]-4-(3,3-dimethylpiperazin-1-yl)benzamide;hydrochloride

InChI

InChI=1S/C27H28Cl2N6O3.ClH/c1-27(2)14-35(12-11-30-27)16-7-5-15(6-8-16)26(36)32-25-17-9-10-18(31-24(17)33-34-25)21-22(28)19(37-3)13-20(38-4)23(21)29;/h5-10,13,30H,11-12,14H2,1-4H3,(H2,31,32,33,34,36);1H

InChI Key

JJPRIOJLIKLSHO-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Segigratinib Hydrochloride: A Dual Inhibitor of FGFR and CSF-1R for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Segigratinib hydrochloride (also known as 3D185 and HH185) is a novel, potent, and orally bioavailable small molecule inhibitor that demonstrates a dual mechanism of action by targeting both Fibroblast Growth Factor Receptors (FGFR) and Colony-Stimulating Factor 1 Receptor (CSF-1R). This dual inhibition allows Segigratinib to not only directly target tumor cells dependent on aberrant FGFR signaling but also to modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs), which play a crucial role in tumor progression, immunosuppression, and drug resistance. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activities, downstream signaling effects, and preclinical efficacy.

Core Mechanism of Action: Dual Kinase Inhibition

This compound exerts its anti-tumor effects through the potent and selective inhibition of two key receptor tyrosine kinases: FGFR and CSF-1R.

Inhibition of Fibroblast Growth Factor Receptors (FGFR1/2/3)

Aberrant FGFR signaling, resulting from gene amplification, mutations, or fusions, is a well-established oncogenic driver in a variety of solid tumors. Segigratinib potently inhibits the kinase activity of FGFR1, FGFR2, and FGFR3, thereby blocking the downstream signaling pathways that promote cancer cell proliferation, survival, migration, and angiogenesis[1][2].

Inhibition of Colony-Stimulating Factor 1 Receptor (CSF-1R)

CSF-1R is the primary receptor for CSF-1 and Interleukin-34 (IL-34), which are critical for the survival, differentiation, and function of macrophages. In the tumor microenvironment, CSF-1R signaling is instrumental in the recruitment and polarization of TAMs towards an immunosuppressive M2-like phenotype. These M2-polarized TAMs contribute to tumor growth, angiogenesis, and metastasis while suppressing the anti-tumor immune response[1][2]. By inhibiting CSF-1R, Segigratinib can deplete TAMs, reprogram them towards a pro-inflammatory M1-like phenotype, and alleviate immunosuppression within the tumor microenvironment[1][2].

Quantitative Data: Biochemical and Cellular Potency

The inhibitory activity of this compound has been quantified through various preclinical assays.

TargetIC50 (nM)Assay TypeReference
FGFR10.5Kinase Inhibition Assay[1]
FGFR21.3Kinase Inhibition Assay[1]
FGFR33.6Kinase Inhibition Assay[1]
CSF-1R3.8Kinase Inhibition Assay[1]

Table 1: Biochemical Potency of this compound. IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity.

Signaling Pathways

Segigratinib's dual inhibitory action impacts key downstream signaling cascades.

FGFR Signaling Pathway

Inhibition of FGFR1/2/3 by Segigratinib blocks the phosphorylation of key downstream signaling molecules, including Phospholipase C gamma (PLCγ) and Extracellular signal-regulated kinase (ERK), and can also affect the PI3K/Akt pathway. This leads to the suppression of cell proliferation and survival signals in FGFR-dependent cancer cells[1].

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR1/2/3 FGF->FGFR Binds PLCg PLCγ FGFR->PLCg Activates ERK ERK FGFR->ERK Activates Akt Akt FGFR->Akt Activates Segigratinib Segigratinib Hydrochloride Segigratinib->FGFR Inhibits Proliferation Cell Proliferation & Survival PLCg->Proliferation ERK->Proliferation Akt->Proliferation

Figure 1: Simplified FGFR Signaling Pathway and the inhibitory action of Segigratinib.
CSF-1R Signaling Pathway

By inhibiting CSF-1R, Segigratinib disrupts the signaling cascade that leads to the M2-like polarization of macrophages. This includes the inhibition of downstream pathways such as the MAPK and PI3K/Akt pathways, which are crucial for macrophage survival and function.

CSF1R_Signaling_Pathway cluster_extracellular Tumor Microenvironment cluster_membrane Macrophage Membrane cluster_intracellular Macrophage Cytoplasm CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R Binds MAPK MAPK Pathway CSF1R->MAPK PI3K_Akt PI3K/Akt Pathway CSF1R->PI3K_Akt Segigratinib Segigratinib Hydrochloride Segigratinib->CSF1R Inhibits M2_Polarization M2 Polarization (Immunosuppressive) MAPK->M2_Polarization PI3K_Akt->M2_Polarization

Figure 2: Simplified CSF-1R Signaling in Macrophages and its inhibition by Segigratinib.

Experimental Protocols

The preclinical evaluation of this compound involved a range of biochemical and cell-based assays.

Kinase Inhibition Assay
  • Objective: To determine the in vitro inhibitory activity of Segigratinib against purified kinases.

  • Methodology:

    • Active FGFR1–4, VEGFR1, KDR, VEGFR3, PDGFRα, and PDGFRβ proteins were purchased from Eurofins.

    • Kinase activity was assessed using an ELISA-based assay[1].

    • CSF-1R kinase activity was analyzed using the Z'-LYTE™ Kinase Assay Kit (Thermo Fisher) according to the manufacturer's protocol[1].

    • IC50 values were calculated by fitting the dose-response curves using Prism (GraphPad) software[1].

Kinase_Assay_Workflow Start Purified Kinase (FGFR or CSF-1R) Incubate Incubate with Segigratinib & ATP Start->Incubate Substrate Add Substrate Incubate->Substrate Detection Detect Kinase Activity (e.g., ELISA, Z'-LYTE™) Substrate->Detection Analysis Calculate IC50 Detection->Analysis End Potency Determined Analysis->End

Figure 3: General workflow for the kinase inhibition assay.
Cell Viability Assay

  • Objective: To assess the effect of Segigratinib on the proliferation of cancer cell lines.

  • Methodology:

    • Cancer cell lines with known FGFR alterations (e.g., NCI-H1581 with FGFR1 amplification) were cultured.

    • Cells were treated with increasing concentrations of Segigratinib for a specified period (e.g., 72 hours).

    • Cell viability was measured using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions[1].

    • GI50 (concentration for 50% of maximal inhibition of cell growth) values were calculated.

Western Blot Analysis
  • Objective: To determine the effect of Segigratinib on the phosphorylation of downstream signaling proteins.

  • Methodology:

    • FGFR-dependent cancer cells were treated with Segigratinib for a defined time.

    • Cell lysates were prepared, and protein concentrations were determined.

    • Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were probed with primary antibodies specific for phosphorylated and total forms of FGFR, ERK, PLCγ, and Akt, followed by incubation with secondary antibodies[1].

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) system[1].

In Vivo Tumor Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of Segigratinib in animal models.

  • Methodology:

    • Human cancer cells with FGFR alterations (e.g., NCI-H1581) were subcutaneously implanted into immunodeficient mice[1].

    • Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups.

    • Segigratinib was administered orally at various doses (e.g., 12.5, 25, and 50 mg/kg) daily[1].

    • Tumor volume and body weight were measured regularly.

    • At the end of the study, tumors were excised for further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers)[1].

Potential Mechanisms of Resistance

While specific resistance mechanisms to Segigratinib have not been extensively reported, potential mechanisms can be extrapolated from studies of other FGFR inhibitors. Acquired resistance to FGFR inhibitors often involves the emergence of secondary mutations in the FGFR kinase domain. These can include "gatekeeper" mutations, which sterically hinder drug binding to the ATP-binding pocket. Additionally, activation of bypass signaling pathways, such as the PI3K/Akt or MAPK pathways, can circumvent the effects of FGFR inhibition and lead to resistance. The dual targeting of CSF-1R by Segigratinib may, however, delay the onset of resistance by modulating the tumor microenvironment and preventing TAM-mediated resistance mechanisms[1][2].

Conclusion

This compound is a promising anti-cancer agent with a novel dual mechanism of action. By potently inhibiting both FGFR and CSF-1R, it directly targets oncogene-addicted cancer cells and simultaneously remodels the tumor microenvironment to be less immunosuppressive. This multifaceted approach holds the potential for improved efficacy and a delayed onset of treatment resistance compared to single-target therapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of Segigratinib in patients with FGFR-driven malignancies.

References

3D185: A Dual FGFR and CSF-1R Inhibitor for Cancer Therapy - A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3D185, also known as HH185, is a novel, potent, and selective small molecule inhibitor targeting Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, as well as Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] Developed by Shanghai HaiHe Pharmaceutical Co., Ltd., 3D185 represents a promising dual-action therapeutic strategy in oncology.[1] By simultaneously targeting the oncogenic driver pathways mediated by FGFR in tumor cells and modulating the tumor microenvironment through the inhibition of CSF-1R on tumor-associated macrophages (TAMs), 3D185 is positioned to exert a synergistic antitumor effect.[1][3] This technical guide provides a comprehensive overview of the discovery, preclinical evaluation, and synthesis of 3D185, including detailed experimental protocols and quantitative data to support further research and development.

Introduction to 3D185

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, survival, migration, and angiogenesis.[2] Aberrant FGFR signaling, resulting from gene amplification, mutations, or fusions, is a known oncogenic driver in a variety of cancers.[2] While selective FGFR inhibitors have shown clinical promise, their efficacy can be limited by the tumor microenvironment, particularly the presence of immunosuppressive tumor-associated macrophages (TAMs).[1][3] The survival and M2-like polarization of these TAMs are largely dependent on the CSF-1/CSF-1R signaling axis.[1]

3D185 was developed to address this challenge by concurrently inhibiting both FGFR and CSF-1R.[1] This dual inhibition is expected to not only directly inhibit tumor cell growth but also remodel the tumor microenvironment to be less immunosuppressive, potentially overcoming resistance mechanisms and enhancing the antitumor response.[1][3] Preclinical studies have demonstrated the potent and selective activity of 3D185, and the compound has entered Phase I clinical trials in both China and the United States.[2]

Mechanism of Action

3D185 is an ATP-competitive inhibitor of the kinase activity of FGFR1, FGFR2, FGFR3, and CSF-1R.[1] By binding to the ATP-binding pocket of these receptors, it prevents their autophosphorylation and the subsequent activation of downstream signaling cascades.[3]

Inhibition of FGFR Signaling

In FGFR-driven cancer cells, 3D185 has been shown to inhibit the phosphorylation of FGFR1/2/3 and downstream signaling proteins such as PLCγ and Erk in a dose-dependent manner.[1][3] This leads to the suppression of tumor cell growth and proliferation.[1]

Inhibition of CSF-1R Signaling and Modulation of the Tumor Microenvironment

3D185 also potently inhibits CSF-1R phosphorylation and its downstream signaling.[1] This action has two key effects on the tumor microenvironment:

  • Inhibition of Macrophage Survival and M2-like Polarization: By blocking the CSF-1R pathway, 3D185 can inhibit the survival of TAMs and prevent their polarization towards an immunosuppressive M2-like phenotype.[1]

  • Reversal of T-cell Suppression: The reduction in M2-like macrophages can alleviate the suppression of CD8+ T cells, thereby enhancing the anti-tumor immune response.[1]

The dual mechanism of action of 3D185 is depicted in the following signaling pathway diagram.

FGFR_CSF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_fgfr_pathway FGFR Pathway cluster_csf1r_pathway CSF-1R Pathway cluster_downstream_effects Downstream Effects FGF FGF FGFR FGFR FGF->FGFR Binds CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R Binds FGFR_p p-FGFR FGFR->FGFR_p Autophosphorylation CSF1R_p p-CSF-1R CSF1R->CSF1R_p Autophosphorylation PLCg PLCγ Tumor_Growth Tumor Cell Growth/Proliferation PLCg->Tumor_Growth Erk_FGFR Erk Erk_FGFR->Tumor_Growth FGFR_p->PLCg Activates FGFR_p->Erk_FGFR Activates Akt Akt M2_Polarization Macrophage M2 Polarization Akt->M2_Polarization Erk_CSF1R Erk Erk_CSF1R->M2_Polarization CSF1R_p->Akt Activates CSF1R_p->Erk_CSF1R Activates T_Cell_Suppression T-Cell Suppression M2_Polarization->T_Cell_Suppression 3D185 3D185 3D185->FGFR Inhibits 3D185->CSF1R Inhibits

Caption: 3D185 dual-inhibition of FGFR and CSF-1R signaling pathways.

Synthesis and Physicochemical Properties

3D185 (also named HH185) was synthesized at Shanghai HaiHe Pharmaceutical Co., Ltd.[1] While the detailed synthetic route is proprietary, the chemical structure has been disclosed.

Table 1: Physicochemical Properties of 3D185

PropertyValue
Chemical NameNot publicly disclosed
Molecular FormulaNot publicly disclosed
Molecular WeightNot publicly disclosed
AppearanceNot publicly disclosed
SolubilitySoluble in DMSO

Note: Detailed physicochemical data is not yet available in the public domain.

Quantitative Preclinical Data

The preclinical activity of 3D185 has been extensively characterized through a series of in vitro and in vivo studies.[1]

In Vitro Kinase and Cell-Based Activity

3D185 demonstrates potent inhibition of FGFR and CSF-1R kinases and suppresses the growth of cancer cell lines with aberrant FGFR signaling.

Table 2: In Vitro Kinase Inhibitory Activity of 3D185

Target KinaseIC50 (nM)
FGFR1<10
FGFR2<10
FGFR3<10
CSF-1R<10
KDR (VEGFR2)>7600

Data extracted from preclinical studies.[1]

Table 3: In Vitro Anti-proliferative Activity of 3D185 in Cancer Cell Lines

Cell LineCancer TypeFGFR AberrationIC50 (µM)
NCI-H1581Lung CancerFGFR1 Amplification<1
SNU16Gastric CancerFGFR2 Amplification<1
KG1Acute Myeloid LeukemiaFGFR1 Overexpression<1
UMUC14Bladder CancerFGFR3 Mutation<1

Data extracted from preclinical studies.[1]

In Vivo Antitumor Efficacy

3D185 has shown significant, dose-dependent tumor growth inhibition in mouse xenograft models of human cancers with FGFR alterations.

Table 4: In Vivo Antitumor Efficacy of 3D185 in Xenograft Models

Xenograft ModelCancer TypeFGFR AberrationDose (mg/kg, oral)Tumor Growth Inhibition (%)
NCI-H1581Lung CancerFGFR1 Amplification12.560.4
NCI-H1581Lung CancerFGFR1 Amplification2574.9
NCI-H1581Lung CancerFGFR1 Amplification5096.4
SNU16Gastric CancerFGFR2 AmplificationNot specifiedSignificant inhibition

Data extracted from preclinical studies.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of 3D185 and other FGFR inhibitors.

In Vitro FGFR Kinase Assay (Biochemical)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified FGFR kinase.

  • Objective: To quantify the direct inhibitory activity of 3D185 on FGFR kinase enzymatic activity.

  • Materials:

    • Recombinant human FGFR1, FGFR2, or FGFR3 kinase domain

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • ATP

    • Poly(Glu, Tyr) 4:1 substrate

    • 3D185 stock solution in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of 3D185 in DMSO and then further dilute in kinase buffer.

    • In a 384-well plate, add the diluted 3D185 solution or DMSO (vehicle control).

    • Add the FGFR kinase and substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

    • Calculate the percentage of kinase inhibition for each concentration of 3D185 relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - 3D185 dilutions - Kinase, Substrate, ATP start->prepare_reagents plate_setup Plate Setup: Add 3D185/DMSO to wells prepare_reagents->plate_setup add_kinase_substrate Add Kinase and Substrate plate_setup->add_kinase_substrate initiate_reaction Initiate Reaction: Add ATP add_kinase_substrate->initiate_reaction incubation Incubate at RT initiate_reaction->incubation stop_reaction Stop Reaction & Measure ADP incubation->stop_reaction data_analysis Data Analysis: Calculate IC50 stop_reaction->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro biochemical kinase assay.

Cell Proliferation Assay

This protocol outlines a method to assess the effect of 3D185 on the proliferation of cancer cell lines.

  • Objective: To determine the IC50 of 3D185 for inhibiting the growth of FGFR-dependent cancer cells.

  • Materials:

    • FGFR-dependent cancer cell line (e.g., NCI-H1581, SNU16)

    • Complete cell culture medium

    • 3D185 stock solution in DMSO

    • 96-well flat-bottomed cell culture plates

    • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)

    • Plate reader (luminometer or spectrophotometer)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Prepare serial dilutions of 3D185 in cell culture medium.

    • Remove the old medium from the cells and add the medium containing various concentrations of 3D185 or DMSO (vehicle control).

    • Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

    • Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

    • Measure the luminescence or absorbance using a plate reader.

    • Normalize the data to the vehicle-treated control cells and calculate the percentage of growth inhibition.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for FGFR Pathway Inhibition

This protocol describes the detection of changes in the phosphorylation status of FGFR and downstream signaling proteins following treatment with 3D185.

  • Objective: To confirm the mechanism of action of 3D185 by observing the inhibition of FGFR signaling in cells.

  • Materials:

    • FGFR-dependent cancer cell line

    • Complete cell culture medium

    • 3D185 stock solution in DMSO

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-FGFR, anti-total-FGFR, anti-p-Erk, anti-total-Erk)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with various concentrations of 3D185 for a specified time (e.g., 2 hours).

    • Lyse the cells in ice-cold lysis buffer and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the effect of 3D185 on protein phosphorylation.

Western_Blot_Workflow start Start cell_treatment Cell Culture and Treatment with 3D185 start->cell_treatment cell_lysis Cell Lysis and Protein Quantification cell_treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page protein_transfer Protein Transfer to PVDF Membrane sds_page->protein_transfer blocking Blocking protein_transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-FGFR) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: Workflow for Western blot analysis of FGFR pathway inhibition.

Conclusion

3D185 is a novel dual inhibitor of FGFR and CSF-1R with a compelling preclinical profile. Its ability to target both the tumor cells and the tumor microenvironment provides a strong rationale for its continued clinical development. The data and protocols presented in this technical guide offer a valuable resource for researchers in the field of oncology and drug discovery who are investigating FGFR-targeted therapies. As 3D185 progresses through clinical trials, it holds the potential to become a significant new treatment option for patients with FGFR-driven cancers.

References

Segigratinib Hydrochloride: A Technical Guide to its Antineoplastic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Segigratinib hydrochloride, also known as 3D185 and HH185, is an orally bioavailable small molecule inhibitor with significant potential in oncology.[1][2] This technical guide provides an in-depth overview of the antineoplastic properties of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation. The information is tailored for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: Dual Inhibition of FGFR and CSF-1R

This compound exerts its antitumor effects through the potent and selective inhibition of two key signaling pathways involved in tumor growth, survival, and immune evasion: the Fibroblast Growth Factor Receptor (FGFR) and Colony-Stimulating Factor 1 Receptor (CSF-1R) pathways.[1][2]

Fibroblast Growth Factor Receptor (FGFR) Inhibition

This compound is a potent inhibitor of FGFR types 1, 2, and 3.[1] The FGFR signaling cascade is a critical driver in various cancers, promoting cell proliferation, migration, and angiogenesis.[1] By binding to and inhibiting FGFR1/2/3, this compound effectively blocks the downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, leading to the suppression of tumor cell growth.[1][2]

Colony-Stimulating Factor 1 Receptor (CSF-1R) Inhibition

In addition to its effects on FGFR, this compound is a potent inhibitor of CSF-1R.[1] The CSF-1/CSF-1R axis is crucial for the differentiation, proliferation, and survival of tumor-associated macrophages (TAMs).[1] TAMs often contribute to an immunosuppressive tumor microenvironment, thereby promoting tumor growth and metastasis.[1] By inhibiting CSF-1R, this compound can modulate the tumor microenvironment by reducing the population of M2-like pro-tumoral macrophages and potentially enhancing the antitumor activity of immune cells such as CD8+ T cells.[1][2]

Quantitative Preclinical Efficacy

The preclinical antitumor activity of this compound has been demonstrated in various in vitro and in vivo models.

In Vitro Kinase Inhibitory Activity

The half-maximal inhibitory concentrations (IC50) of this compound against its primary targets highlight its potency.

Target KinaseIC50 (nM)
FGFR10.5
FGFR21.3
FGFR33.6
CSF-1R3.8

Table 1: In vitro kinase inhibitory activity of this compound.[1]

In Vivo Tumor Growth Inhibition

In vivo studies using human tumor xenograft models in nude mice have demonstrated the significant antitumor efficacy of this compound.

Tumor ModelTreatment Group (Oral Gavage)Tumor Growth Inhibition (%)
NCI-H1581 (FGFR1-amplified)12.5 mg/kg60.4
25 mg/kg74.9
50 mg/kg96.4
SNU-16 (FGFR2-amplified)25 mg/kg43.8 - 55.4
50 mg/kg26.4

Table 2: In vivo antitumor efficacy of this compound in xenograft models.[1][3]

Signaling Pathways and Experimental Workflows

FGFR Signaling Pathway Inhibition

The following diagram illustrates the mechanism by which this compound inhibits the FGFR signaling pathway.

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR1/2/3 FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates Segigratinib Segigratinib hydrochloride Segigratinib->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Inhibition of the FGFR signaling cascade by this compound.
CSF-1R Signaling Pathway and Tumor Microenvironment Modulation

This diagram depicts the role of this compound in modulating the tumor microenvironment through CSF-1R inhibition.

CSFR_Pathway cluster_tme Tumor Microenvironment cluster_membrane_tam Macrophage Membrane CSF1 CSF-1 CSFR CSF-1R CSF1->CSFR Binds TAM Tumor-Associated Macrophage (M2) CD8T CD8+ T Cell TAM->CD8T Suppresses Activity TumorCell Tumor Cell TAM->TumorCell Promotes Growth & Immunosuppression CSFR->TAM Promotes Survival & M2 Polarization Segigratinib Segigratinib hydrochloride Segigratinib->CSFR Inhibits

Modulation of the tumor microenvironment via CSF-1R inhibition.
Experimental Workflow for In Vivo Antitumor Activity Assessment

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of this compound.

Experimental_Workflow start Start implantation Subcutaneous Implantation of Human Tumor Cells into Nude Mice start->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Oral Administration of This compound or Vehicle Control randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size Limit) monitoring->endpoint analysis Tumor Excision and Analysis (IHC, Western Blot) endpoint->analysis end End analysis->end

Workflow for in vivo xenograft studies.

Detailed Experimental Protocols

While the specific, detailed protocols from the original preclinical studies are not publicly available, the following are representative, detailed methodologies for the key experiments cited in the evaluation of this compound.

FGFR/CSF-1R Kinase Assay (Biochemical)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a target kinase.

  • Reagents and Materials:

    • Recombinant human FGFR1, FGFR2, FGFR3, and CSF-1R enzymes.

    • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 0.1 mg/ml BSA, 2 mM DTT).

    • ATP.

    • Specific peptide substrate for each kinase.

    • This compound stock solution (in DMSO).

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.

    • 384-well white plates.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer.

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the target kinase and its specific substrate in kinase buffer to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for each enzyme.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction and measure the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of the compound and determine the IC50 value using a non-linear regression curve fit.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.

  • Reagents and Materials:

    • Cancer cell lines with known FGFR alterations (e.g., NCI-H1581, SNU-16).

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • This compound stock solution (in DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • 96-well clear flat-bottom plates.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Western Blot Analysis for Phosphorylated Proteins

This protocol is used to determine the effect of this compound on the phosphorylation of downstream signaling proteins.

  • Reagents and Materials:

    • Cancer cell lines.

    • This compound.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels and running buffer.

    • PVDF membrane.

    • Transfer buffer.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).

    • Lyse the cells and quantify the protein concentration using a BCA assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Tumor Xenograft Study

This protocol outlines the general procedure for assessing the antitumor activity of this compound in a mouse model.

  • Reagents and Materials:

    • Female athymic nude mice (4-6 weeks old).

    • Human cancer cell lines (e.g., NCI-H1581).

    • Matrigel.

    • This compound formulated for oral gavage.

    • Vehicle control.

    • Calipers.

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.

    • Monitor tumor growth until the average tumor volume reaches approximately 100-200 mm³.

    • Randomize the mice into treatment and control groups.

    • Administer this compound or vehicle control daily by oral gavage.

    • Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated using the formula: (length × width²)/2.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blot).

Potential Mechanisms of Resistance

While specific resistance mechanisms to this compound have not been extensively studied, acquired resistance to FGFR inhibitors is a known clinical challenge. Potential mechanisms include:

  • Secondary mutations in the FGFR kinase domain: These mutations can interfere with drug binding.

  • Activation of bypass signaling pathways: Upregulation of other receptor tyrosine kinases (e.g., EGFR, MET) can compensate for FGFR inhibition.

  • Epithelial-to-mesenchymal transition (EMT): This phenotypic change can reduce cellular dependency on FGFR signaling.

Clinical Development

This compound (3D185) has entered a Phase 1 clinical trial in subjects with advanced solid tumors to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy.[4] The study is designed as a dose-escalation trial. As of the writing of this guide, the detailed results of this trial have not been publicly disclosed.

Conclusion

This compound is a promising dual inhibitor of FGFR and CSF-1R with potent antineoplastic properties demonstrated in preclinical models. Its ability to target both the tumor cells directly and the immunosuppressive tumor microenvironment represents a synergistic approach to cancer therapy. Further clinical investigation is necessary to fully elucidate its therapeutic potential in patients with advanced solid tumors.

References

Segigratinib Hydrochloride and the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Segigratinib hydrochloride (TYRA-300) is an investigational, orally administered, selective inhibitor of the Fibroblast Growth Factor Receptor 3 (FGFR3).[1][2][3] Activating alterations in FGFRs, including mutations, fusions, and amplifications, are key oncogenic drivers in a variety of solid tumors, most notably in metastatic urothelial carcinoma.[3][4] While traditional cancer therapies have focused on the tumor cell itself, it is now understood that the tumor microenvironment (TME) plays a critical role in tumor progression, metastasis, and response to therapy.[5] The TME is a complex ecosystem of cancer cells, stromal cells like cancer-associated fibroblasts (CAFs), endothelial cells, and a diverse array of innate and adaptive immune cells.[6][7]

This technical guide provides an in-depth analysis of the known and potential effects of this compound on the tumor microenvironment. As a selective FGFR3 inhibitor, its specific impact on the TME is an area of active investigation. Much of the understanding is extrapolated from preclinical studies of broader pan-FGFR inhibitors. This document will detail the underlying signaling pathways, summarize key preclinical data from related FGFR inhibitors, outline relevant experimental protocols, and provide visualizations to elucidate these complex interactions.

Core Mechanism of Action: FGFR Signaling Inhibition

The Fibroblast Growth Factor (FGF)/FGFR signaling axis is a crucial pathway involved in cell proliferation, survival, migration, and angiogenesis.[8][9] The binding of an FGF ligand to its corresponding FGFR induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domain. This event triggers the activation of multiple downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively drive oncogenic processes.[3][8]

Segigratinib, by selectively targeting FGFR3, is designed to offer a more precise therapeutic intervention with an improved tolerability profile compared to non-selective FGFR inhibitors that also target FGFR1 and FGFR2, which can lead to off-target toxicities.[1][2]

Signaling Pathway Diagram

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR3 FGFR3 Tyrosine Kinase Domain FRS2 FRS2 FGFR3:f1->FRS2 Activates JAK JAK FGFR3:f1->JAK PLCg PLCγ FGFR3:f1->PLCg FGF FGF Ligand FGF->FGFR3:f0 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Proliferation AKT->Angiogenesis STAT STAT JAK->STAT STAT->Proliferation Immune_Modulation Immune Modulation STAT->Immune_Modulation Segigratinib Segigratinib (TYRA-300) Segigratinib->FGFR3:f1 Inhibits

Caption: FGFR3 signaling pathway and the inhibitory action of Segigratinib.

Effects on the Tumor Microenvironment

Preclinical evidence from various FGFR inhibitors suggests that targeting this pathway can significantly remodel the TME, shifting it from an immunosuppressive to an immune-active state. These effects are primarily observed through the modulation of immune cells and stromal components like CAFs.

Modulation of Immune Cell Infiltrates

FGFR signaling in both cancer cells and stromal cells can influence the recruitment and function of immune cells within the tumor. Inhibition of this pathway has been shown to create a more favorable environment for anti-tumor immunity.

  • Myeloid-Derived Suppressor Cells (MDSCs): These are immature myeloid cells that suppress T-cell responses. FGFR signaling can drive the production of cytokines like Granulocyte-Colony Stimulating Factor (G-CSF), which promotes the mobilization of MDSCs.[10] FGFR inhibitors have been demonstrated to reduce the levels of G-CSF, leading to a significant decrease in MDSC populations within the TME.[10][11]

  • T-Lymphocytes (CD4+ and CD8+): A key feature of an immune-"cold" tumor is the lack of T-cell infiltration. Studies using the FGFR inhibitor erdafitinib (B607360) in mouse models of triple-negative breast cancer showed that FGFR blockade led to a significant increase in the infiltration of both CD4+ helper T-cells and CD8+ cytotoxic T-cells into the tumor.[11][12] This conversion to an immune-"hot" phenotype is critical for effective anti-tumor immunity and response to immunotherapies.

  • Regulatory T-cells (Tregs): While some studies have not observed significant changes in Treg populations upon FGFR inhibition, the overall shift in the T-cell to Treg ratio in favor of an effector response is a potential benefit.[12][13]

Reprogramming Cancer-Associated Fibroblasts (CAFs)

CAFs are a major component of the tumor stroma and typically contribute to an immunosuppressive TME. They can create physical barriers to T-cell infiltration and secrete factors that inhibit immune function.

  • Inhibition of CAF Proliferation and Migration: FGFR blockade with erdafitinib has been shown to directly inhibit the proliferation and migration of CAFs.[11]

  • Reduction of Immunosuppressive Secretions: Mechanistically, FGFR inhibition can down-regulate the MAPK/ERK pathway in CAFs, leading to a decreased secretion of VCAM-1 (Vascular Cell Adhesion Molecule 1).[11] This reduction helps break down the chemical and physical barriers erected by CAFs, thereby promoting T-cell infiltration.

Preclinical Data Summary (Based on Pan-FGFR Inhibitors)

The following tables summarize quantitative data from preclinical studies on FGFR inhibitors, which provide a rationale for the expected effects of segigratinib on the TME.

Table 1: In Vivo Effects of FGFR Inhibitors on Tumor Growth
DrugCancer ModelDosingOutcomeCitation
Infigratinib (BGJ398)FGFR2-fusion Cholangiocarcinoma PDX15 mg/kgSignificant tumor growth inhibition and improved survival.[14]
ErdafitinibTriple-Negative Breast Cancer (4T1 syngeneic)N/ASignificantly suppressed tumor growth.[11]
AZD4547Endometriosis Mouse Model25 mg/kgEffective in counteracting lesion growth.[15]
InfigratinibFGFR-fusion PDX models (various cancers)N/AReduction in tumor volume in all samples.[4][16]
Table 2: In Vivo Effects of FGFR Inhibitors on TME Immune Cells
DrugCancer ModelImmune Cell PopulationQuantitative ChangeCitation
ErdafitinibTriple-Negative Breast Cancer (4T1 syngeneic)CD8+ T-cells~2-fold increase in infiltration[11]
ErdafitinibTriple-Negative Breast Cancer (4T1 syngeneic)CD4+ T-cells~1.5-fold increase in infiltration[11]
ErdafitinibTriple-Negative Breast Cancer (4T1 syngeneic)MDSCs~2-fold decrease in infiltration[11]
ErdafitinibFGFR2-driven Lung Cancer Mouse ModelT-cellsSignificant increase in infiltrating T-cells[12]
Infigratinib (BGJ398)Mammary Tumor ModelMDSCsSignificant reduction in MDSCs[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to assess the impact of FGFR inhibitors on the TME.

In Vivo Syngeneic Mouse Model Efficacy Study

This protocol describes a typical experiment to evaluate the anti-tumor efficacy and TME effects of an FGFR inhibitor in an immunocompetent mouse model.

  • Cell Culture: Murine cancer cell lines (e.g., 4T1 for breast cancer, MB49 for bladder cancer) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO2.

  • Animal Model: 6-8 week old female immunocompetent mice (e.g., BALB/c or C57BL/6) are used.

  • Tumor Implantation: 1 x 10^6 cells are suspended in 100 µL of PBS (or a PBS/Matrigel mixture) and injected subcutaneously into the flank of each mouse.

  • Treatment: When tumors reach a palpable volume (e.g., 50-100 mm³), mice are randomized into treatment groups (e.g., Vehicle control, Segigratinib). The drug is administered orally via gavage daily at a predetermined dose.

  • Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²). Mouse body weight is monitored as a measure of toxicity.

  • Endpoint: Mice are euthanized when tumors reach a predetermined maximum volume or at the end of the study period. Tumors and spleens are harvested for downstream analysis.

TME Analysis by Flow Cytometry
  • Tumor Dissociation: Harvested tumors are mechanically minced and then enzymatically digested (e.g., using collagenase and DNase I) to create a single-cell suspension.

  • Cell Staining: The cell suspension is incubated with a cocktail of fluorescently-conjugated antibodies against cell surface markers to identify different immune populations. A typical panel might include:

    • CD45 (pan-leukocyte marker)

    • CD3 (T-cell marker)

    • CD4 (Helper T-cell marker)

    • CD8 (Cytotoxic T-cell marker)

    • CD11b and Gr-1 (MDSC markers)

    • F4/80 (Macrophage marker)

  • Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer (e.g., BD FACSCanto II).

  • Data Analysis: Gating strategies are used to sequentially identify and quantify the different immune cell populations as a percentage of total CD45+ cells or total live cells.[2][17]

Experimental Workflow Diagram

Experimental_Workflow cluster_invivo In Vivo Study cluster_exvivo Ex Vivo Analysis Implantation 1. Tumor Cell Implantation (Syngeneic Mouse) Tumor_Growth 2. Tumor Growth (to 50-100 mm³) Implantation->Tumor_Growth Treatment 3. Randomize & Treat (Vehicle vs. Segigratinib) Tumor_Growth->Treatment Monitoring 4. Monitor Tumor Volume & Mouse Weight Treatment->Monitoring Harvest 5. Harvest Tumors & Spleens at Endpoint Monitoring->Harvest Dissociation 6. Tumor Dissociation (Single-cell suspension) Harvest->Dissociation Flow_Cytometry 7a. Flow Cytometry (Immune Cell Profiling) Dissociation->Flow_Cytometry IHC 7b. Immunohistochemistry (Spatial Analysis) Dissociation->IHC

Caption: A typical preclinical workflow for evaluating TME effects.

Conclusion and Future Directions

While direct preclinical data on this compound's impact on the tumor microenvironment is emerging, the wealth of information from other FGFR inhibitors provides a strong scientific rationale for its potential to act as a potent immunomodulatory agent. By selectively inhibiting FGFR3, segigratinib may not only exert direct anti-tumor effects but also remodel the TME by reducing immunosuppressive MDSCs, promoting the infiltration of cytotoxic T-cells, and reprogramming cancer-associated fibroblasts.

These TME-modulating effects suggest that the therapeutic potential of segigratinib could be significantly enhanced when used in combination with immune checkpoint inhibitors.[8][18] Future research should focus on detailed characterization of the TME in segigratinib-treated preclinical models and clinical samples to confirm these effects and identify biomarkers that predict response to combination therapies. Such studies will be pivotal in optimizing the clinical development of segigratinib and expanding its application for patients with FGFR3-altered malignancies.

References

An In-depth Technical Guide to Segigratinib Hydrochloride (IDRX-42): A Potent KIT Inhibitor for Gastrointestinal Stromal Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Segigratinib hydrochloride, also known as IDRX-42 and formerly M4205, is an investigational, orally administered small molecule tyrosine kinase inhibitor (TKI) demonstrating high potency and selectivity against clinically relevant mutations of the KIT receptor tyrosine kinase.[1] While the initial inquiry pertained to CSF1R inhibition, comprehensive preclinical and clinical data firmly establish Segigratinib as a primary inhibitor of KIT, a key driver in the pathophysiology of gastrointestinal stromal tumors (GIST).[1][2] This technical guide provides a detailed overview of Segigratinib's mechanism of action, preclinical efficacy, and clinical trial data, with a focus on its role in overcoming resistance to existing GIST therapies. Experimental protocols for key assays and visualizations of relevant signaling pathways are also presented to offer a thorough resource for the scientific community.

Introduction: Targeting KIT in Gastrointestinal Stromal Tumors

Gastrointestinal stromal tumors (GIST) are the most common mesenchymal neoplasms of the gastrointestinal tract, predominantly driven by gain-of-function mutations in the KIT proto-oncogene.[3] These mutations lead to constitutive activation of the KIT receptor tyrosine kinase, promoting uncontrolled cell proliferation and survival.[3] While first-line therapy with imatinib, a TKI, has shown significant clinical benefit, the majority of patients eventually develop resistance due to the emergence of secondary KIT mutations.[3] Subsequent lines of therapy have offered limited efficacy, highlighting the urgent need for novel inhibitors that can target a broad spectrum of primary and resistance mutations.[2]

This compound (IDRX-42) has been specifically designed to address this unmet need by potently inhibiting both primary activating mutations (e.g., in exons 9 and 11) and key secondary resistance mutations (e.g., in exons 13 and 17) of KIT.[4] Preclinical studies have demonstrated its superior anti-tumor activity compared to existing standards of care, and it is currently being evaluated in the StrateGIST 1 clinical trial for patients with advanced GIST.[4][5]

Mechanism of Action: Potent and Selective Inhibition of KIT

Segigratinib's primary mechanism of action is the inhibition of the KIT receptor tyrosine kinase. By binding to the ATP-binding pocket of the kinase domain, Segigratinib blocks the autophosphorylation and activation of KIT, thereby inhibiting downstream signaling pathways responsible for cell growth and survival, such as the MAPK and PI3K-Akt pathways.

Off-Target Activity: CSF1R Inhibition

While Segigratinib is a highly selective KIT inhibitor, it has shown weak inhibitory activity against the Colony-Stimulating Factor 1 Receptor (CSF1R), another member of the class III receptor tyrosine kinase family. A cellular assay measuring CSF1R autophosphorylation in a human monocytic cell line (THP-1) reported an IC50 of 952 nmol/L for Segigratinib (then M4205). This is significantly less potent than its activity against KIT and less potent than dedicated CSF1R inhibitors.

Preclinical Data

Biochemical and Cellular Potency

Segigratinib has demonstrated potent inhibition of a wide range of clinically relevant KIT mutations in both biochemical and cellular assays.

KIT MutationAssay TypeIC50 (nmol/L)
Exon 11 (V559D)Biochemical<1
Exon 11 (L576P)Biochemical<1
Exon 13 (V654A)Biochemical1.5
Exon 17 (D816H)Biochemical1.4
Exon 17 (A829P)Biochemical1.1
CSF1RCellular (Autophosphorylation)952

Data compiled from a study on M4205 (IDRX-42).

Efficacy in GIST Xenograft Models

In preclinical GIST models derived from both cell lines and patients, Segigratinib has shown significant anti-tumor activity, inducing tumor volume reduction and decreased mitotic activity.

Xenograft ModelKIT MutationTreatmentOutcome
UZLX-GIST25p.K642E (Exon 13)IDRX-42 (25 mg/kg)Tumor volume shrinkage to 45.6% of baseline
GIST882p.K642E (Exon 13)IDRX-42 (25 mg/kg)Tumor volume shrinkage to 57.3% of baseline
UZLX-GIST2Bp.A502_Y503dupIDRX-42 (25 mg/kg)Tumor volume shrinkage to 35.1% of baseline
UZLX-GIST9p.P577del;W557LfsX5;D820GIDRX-42 (25 mg/kg)Tumor growth delay of 160.9% compared to control

Data compiled from a study on the antitumor efficacy of IDRX-42.

Clinical Data: The StrateGIST 1 Trial

Segigratinib is being evaluated in the multi-part, open-label, first-in-human Phase 1/1b StrateGIST 1 trial in patients with metastatic and/or unresectable GIST.[6][7]

Efficacy

As of the data cut-off date of September 30, 2024, Segigratinib has demonstrated promising anti-tumor activity in heavily pre-treated patients.[4]

Patient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
All Patients (median 4 prior lines of therapy)29%Not Reported
Second-Line Patients53%Not yet reached
Third-Line PatientsNot Reported12.9 months (estimated)
Fourth- or Later-Line Patients (without prior ripretinib)Not Reported11.0 months (estimated)

Data from the ongoing StrateGIST 1 trial as of September 30, 2024.[4]

Safety and Tolerability

Segigratinib has been generally well-tolerated, with most treatment-related adverse events (TRAEs) being low-grade.[3]

Adverse EventGradeFrequency
DiarrheaMostly Grade 170%
NauseaMostly Grade 152%
VomitingMostly Grade 127%

Data from the Phase 1 portion of the StrateGIST 1 trial.[3] At the recommended Phase 1b dose, there were 8% dose reductions and no discontinuations due to TRAEs.[4]

Experimental Protocols

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Methodology:

  • A recombinant kinase enzyme is incubated with a specific substrate and adenosine (B11128) triphosphate (ATP) in a reaction buffer.

  • The test compound (e.g., Segigratinib) is added at various concentrations.

  • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

  • The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified.

  • Luminescence-based assays (e.g., ADP-Glo™) or fluorescence-based assays (e.g., TR-FRET) are commonly used for detection.[8]

  • The IC50 value is calculated by plotting the percentage of kinase inhibition against the log concentration of the test compound and fitting the data to a dose-response curve.

Cellular Target Engagement Assay (NanoBRET™)

Objective: To measure the binding of a test compound to its target protein within intact cells.[9]

Methodology:

  • Cells are engineered to express the target protein (e.g., KIT) fused to a NanoLuc® luciferase.

  • A cell-permeable fluorescent tracer that specifically binds to the target protein is added to the cells.

  • Bioluminescence resonance energy transfer (BRET) occurs between the NanoLuc® luciferase and the fluorescent tracer when they are in close proximity, generating a detectable signal.

  • A test compound is introduced, which competes with the tracer for binding to the target protein.

  • A dose-dependent decrease in the BRET signal is observed as the test compound displaces the tracer.

  • This allows for the determination of the compound's apparent affinity for the target protein in a cellular context.[10]

GIST Patient-Derived Xenograft (PDX) Model

Objective: To evaluate the in vivo anti-tumor efficacy of a test compound in a model that closely mimics human GIST.

Methodology:

  • Fresh tumor tissue from a consenting GIST patient is obtained during a surgical procedure.[11]

  • Small fragments of the tumor are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., NMRI nu/nu).[11]

  • Once the tumors are established and have reached a specified size, the mice are randomized into treatment and control groups.

  • The treatment group receives the test compound (e.g., Segigratinib) via a specified route (e.g., oral gavage) and schedule. The control group receives a vehicle.

  • Tumor volume is measured regularly using calipers or imaging techniques.

  • At the end of the study, tumors are excised for histopathological and molecular analysis to assess treatment effects on cell proliferation, apoptosis, and signaling pathways.[11]

Visualizations

Signaling Pathways

KIT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCF SCF KIT KIT Receptor SCF->KIT Binds GRB2_SOS GRB2/SOS KIT->GRB2_SOS PI3K PI3K KIT->PI3K Segigratinib Segigratinib (IDRX-42) Segigratinib->KIT Inhibits RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified KIT signaling pathway and the inhibitory action of Segigratinib.

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1 CSF-1 CSF1R CSF1R CSF1->CSF1R Binds SRC SRC CSF1R->SRC PI3K PI3K CSF1R->PI3K STAT3 STAT3 CSF1R->STAT3 Segigratinib Segigratinib (Weak) Segigratinib->CSF1R Weakly Inhibits Differentiation Differentiation, Survival, Proliferation SRC->Differentiation AKT AKT PI3K->AKT STAT3->Differentiation AKT->Differentiation

Caption: Simplified CSF1R signaling pathway showing the weak off-target inhibition by Segigratinib.

Experimental Workflow

GIST_Xenograft_Workflow Patient GIST Patient Tumor Sample Implantation Subcutaneous Implantation Patient->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Mice Immunocompromised Mice Mice->Implantation Randomization Randomization TumorGrowth->Randomization Treatment Treatment Group (Segigratinib) Randomization->Treatment Control Control Group (Vehicle) Randomization->Control Measurement Tumor Volume Measurement Treatment->Measurement Control->Measurement Analysis Endpoint Analysis (Histology, Molecular) Measurement->Analysis

Caption: Workflow for a GIST patient-derived xenograft (PDX) experiment.

Conclusion

This compound (IDRX-42) is a promising, highly selective, and potent KIT inhibitor with significant preclinical and emerging clinical activity in gastrointestinal stromal tumors. Its ability to target a broad spectrum of primary and secondary resistance mutations addresses a critical unmet need in the treatment of GIST. The favorable safety profile observed to date further supports its potential as a valuable therapeutic option. This technical guide provides a comprehensive overview of the current knowledge on Segigratinib, serving as a resource for ongoing and future research in the field of GIST and targeted cancer therapy.

References

Segigratinib Hydrochloride: A Technical Guide to a Novel Dual FGFR/CSF1R Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Segigratinib, also identified as the clinical candidate 3D185, is an orally bioavailable, potent tyrosine kinase inhibitor currently under investigation for the treatment of advanced solid tumors.[1][2] This document provides a comprehensive technical overview of its mechanism of action, preclinical data, and methodologies relevant to its evaluation. Segigratinib distinguishes itself from other Fibroblast Growth Factor Receptor (FGFR) inhibitors by its dual activity. It not only targets the oncogenic signaling driven by FGFR aberrations but also modulates the tumor microenvironment through the inhibition of Colony-Stimulating Factor 1 Receptor (CSF1R).[1][3][4] This dual inhibition presents a promising strategy to overcome resistance mechanisms and enhance anti-tumor responses by simultaneously targeting the tumor cell and its supportive immunosuppressive milieu.[4][5] The compound is currently in Phase I clinical development to assess its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.[1][2]

Mechanism of Action

Segigratinib functions as an ATP-competitive inhibitor of FGFR family members 1, 2, and 3, as well as CSF1R.[4][6]

  • FGFR Inhibition: Aberrant FGFR signaling, resulting from gene fusions, mutations, or amplifications, is a known oncogenic driver in a variety of cancers, including cholangiocarcinoma.[7][8][9] These alterations lead to constitutive activation of the kinase, promoting downstream signaling through pathways such as the MAPK/ERK and PI3K/AKT cascades. This results in uncontrolled cell proliferation, survival, and angiogenesis. Segigratinib binds to the ATP-binding pocket of the FGFR kinase domain, preventing receptor phosphorylation and blocking the activation of these critical downstream pathways.[1][4]

  • CSF1R Inhibition: CSF1R is the primary receptor for CSF1 and IL-34, cytokines crucial for the survival, differentiation, and function of macrophages.[4] In the tumor microenvironment (TME), a high density of tumor-associated macrophages (TAMs), which are often polarized to an immunosuppressive M2-like phenotype, is associated with poor prognosis and resistance to therapy.[1] By inhibiting CSF1R, segigratinib can reduce the survival and M2-like polarization of these TAMs.[3][4] This action is intended to alleviate the immunosuppressive effects on cytotoxic CD8+ T cells, thereby remodeling the TME to be more permissive to an anti-tumor immune response.[1][4]

The dual targeting by segigratinib represents a synergistic approach: direct inhibition of tumor cell growth via FGFR blockade and simultaneous dismantling of the supportive, immunosuppressive TME through CSF1R inhibition.[4]

Signaling Pathway Diagram

Segigratinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR1/2/3 FGF->FGFR FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K CSF1 CSF-1 Ligand CSF1R CSF1R CSF1->CSF1R CSF1R->PI3K STAT STATs CSF1R->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT ImmunoSuppression M2 Polarization, Immunosuppression PI3K->ImmunoSuppression AKT->Proliferation STAT->ImmunoSuppression Segigratinib Segigratinib (3D185) Segigratinib->FGFR Segigratinib->CSF1R

Caption: Dual inhibition of FGFR and CSF1R signaling by Segigratinib.

Preclinical Data

Preclinical evaluation of segigratinib (3D185) has demonstrated potent and selective inhibitory activity in a range of in vitro and in vivo assays.[1][4]

In Vitro Kinase and Cell-Based Activity

Segigratinib potently inhibits the kinase activity of FGFR1, 2, and 3, as well as CSF-1R, with nanomolar efficacy.[6] Its selectivity for FGFR-mediated signaling over other receptor tyrosine kinases, such as KDR (VEGFR2), has also been established.[4]

Table 1: In Vitro Inhibitory Activity of Segigratinib (3D185)

Target / Assay IC50 (nM) Reference
Kinase Assays
FGFR1 0.5 [6]
FGFR2 1.3 [6]
FGFR3 3.6 [6]
CSF-1R 3.8 [6]
Cell-Based Assays
bFGF-induced HUVEC Proliferation 0.5 [4]

| VEGF-induced HUVEC Proliferation | 88.1 |[4] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats and beagle dogs have characterized the profile of segigratinib following single and multiple dose administrations.[2]

Table 2: Summary of Preclinical Pharmacokinetic Parameters of Segigratinib (3D185)

Parameter Sprague Dawley Rat Beagle Dog Reference
Clearance 15.0 mL/min/kg 7.35 mL/min/kg [2]
Volume of Distribution (Vdss) 5.70 L/kg 5.82 L/kg [2]
Absolute Bioavailability 10% - 17% (at 6-24 mg/kg) 10% - 17% (at 2-8 mg/kg) [2]
Elimination Half-life (t1/2) 6.78 hours 12.8 hours [2]

| Accumulation | Not specified | No significant accumulation |[2] |

Data from a Phase I clinical trial protocol summarizing preclinical findings.[2]

In Vivo Anti-Tumor Efficacy

In vivo studies have confirmed the anti-tumor activity of segigratinib. In FGFR-driven xenograft models, segigratinib suppressed tumor growth by inhibiting FGFR signaling.[1][4] Furthermore, in tumor models dominated by TAMs, segigratinib demonstrated efficacy through remodeling of the tumor microenvironment.[3][5] These studies provide a strong rationale for its clinical investigation in patients with FGFR-aberrant cancers, particularly those with a significant macrophage presence who may respond poorly to conventional FGFR inhibitors.[4]

Experimental Protocols

The following sections describe representative methodologies for the preclinical evaluation of segigratinib. These protocols are based on standard techniques used for characterizing selective tyrosine kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a method to determine the IC50 of segigratinib against FGFR and CSF1R kinases.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and CSF1R kinase domains.

  • Poly(Glu, Tyr) 4:1 peptide substrate.

  • Segigratinib hydrochloride stock solution (in DMSO).

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).

  • [γ-³³P]ATP.

  • 96-well filter plates.

  • Phosphoric acid wash buffer.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Perform serial dilutions of segigratinib in DMSO and then dilute into kinase assay buffer to achieve the desired final concentrations. Include a DMSO-only vehicle control.

  • Reaction Setup: To each well of a 96-well plate, add the kinase assay buffer, the peptide substrate, and the diluted segigratinib or vehicle control.

  • Kinase Addition: Initiate the reaction by adding the specific recombinant kinase (FGFR1, 2, 3, or CSF1R) to each well.

  • Phosphorylation Reaction: Immediately add [γ-³³P]ATP to each well to start the phosphorylation reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding phosphoric acid.

  • Filter Binding: Transfer the reaction mixture to a filter plate, allowing the phosphorylated substrate to bind to the membrane.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unbound [γ-³³P]ATP.

  • Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each segigratinib concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

Protocol: Cellular Proliferation Assay (MTS/MTT)

This protocol assesses the effect of segigratinib on the proliferation of cancer cell lines with known FGFR alterations.

Materials:

  • FGFR-dependent cancer cell line (e.g., a cell line with an FGFR2 fusion).

  • Complete cell culture medium.

  • Segigratinib stock solution (in DMSO).

  • 96-well flat-bottomed cell culture plates.

  • Cell viability reagent (e.g., MTS or MTT).

  • Plate reader (spectrophotometer).

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight under standard culture conditions (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of segigratinib in complete culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of segigratinib (or DMSO for vehicle control).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Measurement: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time (e.g., 1-4 hours).

  • Detection: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader. The signal is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of proliferation inhibition for each segigratinib concentration relative to the DMSO control. Determine the GI50/IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol: In Vivo Xenograft Tumor Model

This protocol describes a method to evaluate the anti-tumor efficacy of segigratinib in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice).

  • FGFR-driven human tumor cell line.

  • Matrigel or similar extracellular matrix.

  • Segigratinib formulation for oral gavage.

  • Vehicle control solution.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of the tumor cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable, predetermined size (e.g., 150-200 mm³).

  • Randomization and Dosing: Randomize the tumor-bearing mice into treatment groups (e.g., vehicle control, segigratinib at various dose levels).

  • Treatment Administration: Administer segigratinib or vehicle control daily via oral gavage. Monitor the body weight and general health of the mice throughout the study.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: Continue treatment until a predefined endpoint is reached, such as the tumors in the control group reaching a maximum size limit or a specific study duration.

  • Data Analysis: Plot the mean tumor volume ± SEM for each treatment group over time. Calculate the tumor growth inhibition (TGI) percentage for each dose level. Analyze survival data using Kaplan-Meier curves if applicable.

Development and Clinical Evaluation

Segigratinib (3D185) is advancing through a structured development pathway from preclinical characterization to clinical trials in human subjects.

Preclinical Evaluation Workflow

Preclinical_Workflow TargetID Target Identification (FGFR & CSF1R) LeadOpt Lead Optimization (3D185) TargetID->LeadOpt InVitro In Vitro Characterization LeadOpt->InVitro KinaseAssay Kinase Assays (IC50) InVitro->KinaseAssay CellAssay Cell-Based Assays (Proliferation, Signaling) InVitro->CellAssay InVivo In Vivo Efficacy InVitro->InVivo Xenograft Xenograft Models (Tumor Growth Inhibition) InVivo->Xenograft TME_Analysis TME Analysis (Macrophage Depletion) InVivo->TME_Analysis Safety Safety & Toxicology InVivo->Safety PK_PD Pharmacokinetics (PK/PD) (ADME) Safety->PK_PD Tox Toxicology Studies Safety->Tox IND IND-Enabling Studies Safety->IND Clinical Phase I Clinical Trial IND->Clinical

Caption: A representative preclinical evaluation workflow for Segigratinib.

Clinical Development Pathway

Clinical_Development_Path Preclinical Preclinical (In Vitro / In Vivo Studies, Safety Toxicology) Phase1 Phase I Trial (3D185-CN-001) Preclinical->Phase1 Phase1_Details Endpoints: - Safety & Tolerability (DLT) - Pharmacokinetics (PK) - Preliminary Efficacy (ORR) Phase1->Phase1_Details Phase2 Phase II Trials Phase1->Phase2 Phase2_Details Endpoints: - Efficacy in Specific Tumors (e.g., Cholangiocarcinoma) - Refine Dosing Phase2->Phase2_Details Phase3 Phase III Trials Phase2->Phase3 Phase3_Details Endpoints: - Compare to Standard of Care - Overall Survival (OS) - Progression-Free Survival (PFS) Phase3->Phase3_Details Approval Regulatory Approval Phase3->Approval

Caption: Clinical development pathway for an investigational drug like Segigratinib.

Segigratinib is currently in a Phase I, open-label, multicenter, dose-escalation study in subjects with advanced solid tumors (Protocol: 3D185-CN-001).[2] The primary objective of this trial is to evaluate the safety and tolerability of segigratinib and to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[2] Secondary objectives include characterizing the pharmacokinetic profile and assessing preliminary anti-tumor activity.[2] The trial will also explore the relationship between anti-tumor activity and FGFR alterations in tumor tissue.[2]

Conclusion

Segigratinib (3D185) is a novel, potent dual inhibitor of FGFR1/2/3 and CSF1R. Its unique mechanism of action, which combines direct anti-tumor cell activity with modulation of the immunosuppressive tumor microenvironment, provides a strong scientific rationale for its development. Preclinical data have demonstrated potent in vitro and in vivo activity, supporting its ongoing clinical evaluation. The results of the current Phase I trial will be critical in defining the safety profile, pharmacokinetic properties, and preliminary efficacy of segigratinib, paving the way for further development in patients with FGFR-driven malignancies.

References

The Dual Inhibitor 3D185: A Preclinical Technical Overview for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Compound 3D185 has emerged as a promising preclinical candidate in oncology, exhibiting a novel dual-inhibitory mechanism of action. This small molecule selectively targets both Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, and Colony-Stimulating Factor 1 Receptor (CSF-1R). This dual activity allows 3D185 to exert a multi-pronged attack on cancer by directly inhibiting tumor cell proliferation and survival driven by aberrant FGFR signaling, while simultaneously modulating the tumor microenvironment by targeting tumor-associated macrophages (TAMs), which are dependent on the CSF-1R pathway. This whitepaper provides a comprehensive technical overview of the early-stage research on 3D185, consolidating key preclinical data and detailed experimental methodologies to support further investigation and development.

Introduction

The progression of many cancers is intricately linked to aberrant signaling pathways that drive uncontrolled cell growth and evasion of the immune system. The Fibroblast Growth Factor Receptor (FGFR) pathway is a well-documented oncogenic driver in various solid tumors, with FGFR gene amplifications, mutations, and translocations leading to constitutive kinase activity.[1][2] Concurrently, the tumor microenvironment (TME) plays a critical role in tumor progression and therapeutic resistance. Tumor-associated macrophages (TAMs), often polarized to an immunosuppressive M2-like phenotype, are key components of the TME and their survival and differentiation are largely dependent on the Colony-Stimulating Factor 1 Receptor (CSF-1R) signaling axis.[3][4]

3D185 is a potent and selective small molecule inhibitor designed to simultaneously target both FGFR1/2/3 and CSF-1R.[2][5] Preclinical investigations have demonstrated its ability to suppress FGFR signaling in cancer cells and inhibit the survival and M2-like polarization of macrophages.[3][4] This dual targeting strategy holds the potential for synergistic anti-tumor effects by directly targeting the tumor and by remodeling the immunosuppressive TME.[4][6] This document serves as a technical guide, summarizing the key preclinical findings and experimental protocols for 3D185.

Mechanism of Action

3D185 functions as an ATP-competitive inhibitor of the kinase activity of FGFR1, FGFR2, FGFR3, and CSF-1R.[7] By binding to the ATP-binding pocket of these receptors, 3D185 blocks their autophosphorylation and subsequent activation of downstream signaling cascades.

Inhibition of FGFR Signaling Pathway

In cancer cells with aberrant FGFR activation, 3D185 has been shown to inhibit the phosphorylation of FGFR and its downstream effectors, including PLCγ and ERK1/2.[8][9] The inhibition of the RAS-MAPK-ERK pathway, a critical signaling cascade for cell proliferation and survival, is a key consequence of 3D185's activity in FGFR-driven tumors.[7]

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR1/2/3 FGF->FGFR P1 P FGFR->P1 PLCg PLCγ FGFR->PLCg FRS2 FRS2 P1->FRS2 GRB2 GRB2 FRS2->GRB2 FRS2->PLCg SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK P3 P ERK->P3 Proliferation Cell Proliferation & Survival ERK->Proliferation P2 P PLCg->P2 Compound_3D185 3D185 Compound_3D185->FGFR Inhibits Autophosphorylation

Figure 1: Simplified FGFR Signaling Pathway and the inhibitory action of 3D185.

Inhibition of CSF-1R Signaling Pathway

Within the tumor microenvironment, 3D185 inhibits CSF-1R signaling in TAMs. This leads to a reduction in the survival and M2-like polarization of these immunosuppressive cells.[3][4] By disrupting the CSF-1/CSF-1R axis, 3D185 can potentially reverse the immunosuppressive effects of TAMs and enhance anti-tumor immune responses.[3]

CSF1R_Pathway cluster_extracellular Tumor Microenvironment cluster_membrane Macrophage Membrane cluster_intracellular Macrophage Intracellular CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R P1 P CSF1R->P1 PI3K PI3K P1->PI3K AKT AKT PI3K->AKT M2_Polarization M2 Polarization (Immunosuppression) AKT->M2_Polarization Survival Macrophage Survival AKT->Survival Compound_3D185 3D185 Compound_3D185->CSF1R Inhibits Autophosphorylation

Figure 2: Simplified CSF-1R Signaling Pathway in TAMs and the inhibitory action of 3D185.

Quantitative Preclinical Data

A summary of the key quantitative data from preclinical studies of 3D185 is presented below.

In Vitro Kinase Inhibitory Activity

The inhibitory potency of 3D185 against its primary targets was determined through enzymatic kinase assays.

TargetIC50 (nM)
FGFR10.5
FGFR21.3
FGFR33.6
CSF-1R3.8
FGFR451.4
KDR (VEGFR2)381.5
Table 1: In vitro kinase inhibitory activity of 3D185.[4][5]
In Vitro Anti-proliferative Activity

The anti-proliferative effects of 3D185 were evaluated in a panel of cancer cell lines with known FGFR or CSF-1R dependency.

Cell LineCancer TypeTarget DependencyIC50 (nM)
KG-1Myeloid LeukemiaFGFR1 Translocation25.3 ± 4.6
NCI-H1581Lung CancerFGFR1 Amplification0.9 - 36.8
SNU-16Gastric CancerFGFR2 Amplification77.4 ± 6.2
UMUC14Bladder CancerFGFR3 Mutant0.9 - 36.8
M-NFS-60Myeloid LeukemiaCSF-1R Dependent0.9 - 36.8
Table 2: In vitro anti-proliferative activity of 3D185 in various cancer cell lines.[3][9]
In Vivo Anti-tumor Efficacy

The in vivo anti-tumor activity of 3D185 was assessed in subcutaneous xenograft models.

Xenograft ModelCancer TypeGenetic AlterationDose (mg/kg)Tumor Growth Inhibition (%)
NCI-H1581Lung CancerFGFR1 Amplification12.560.4
NCI-H1581Lung CancerFGFR1 Amplification2574.9
NCI-H1581Lung CancerFGFR1 Amplification5096.4
SNU-16Gastric CancerFGFR2 Amplification2543.83 - 55.41
SNU-16Gastric CancerFGFR2 Amplification5026.39 - 26.40
Table 3: In vivo anti-tumor efficacy of 3D185 in xenograft models.[1][7]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the preclinical evaluation of 3D185.

Kinase Inhibition Assay
  • Objective: To determine the 50% inhibitory concentration (IC50) of 3D185 against purified kinase enzymes.

  • Methodology:

    • Active FGFR1-4, KDR, and CSF-1R proteins were used.[4]

    • Kinase activity was assessed using an ELISA-based format.[4] For CSF-1R, the Z'-LYTE™ Kinase Assay Kit was employed.[4]

    • A broad kinase selectivity profile was determined by screening 3D185 against a panel of 372 human recombinant kinases.[4]

    • For ATP competition assays, increasing concentrations of ATP were used in the kinase reaction.[4]

    • IC50 values were calculated from dose-response curves.[4]

Cell Viability Assay
  • Objective: To measure the anti-proliferative effect of 3D185 on cancer cell lines.

  • Methodology:

    • Cancer cell lines were cultured according to standard protocols and confirmed to be free of mycoplasma.[3]

    • For growth factor stimulation assays, cells like HUVECs were pre-starved and then treated with bFGF or VEGF in the presence of varying concentrations of 3D185 for 48 hours.[3]

    • Cell viability was measured using a Cell Counting Kit-8 (CCK-8) assay.[3]

    • IC50 values were determined from the resulting dose-response curves.[3]

Western Blotting
  • Objective: To assess the effect of 3D185 on the phosphorylation of target receptors and downstream signaling proteins.

  • Methodology:

    • Cancer cell lines were treated with various concentrations of 3D185 for a specified duration (e.g., 2 hours for FGFR signaling, 1 hour for CSF-1R signaling followed by CSF-1 stimulation).[9]

    • Cells were lysed and protein concentrations were determined.

    • Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were blocked and then incubated with primary antibodies specific for total and phosphorylated forms of FGFR, CSF-1R, ERK, PLCγ, and Akt. A GAPDH antibody was used as a loading control.[3]

    • After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow start Cell Treatment with 3D185 lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-FGFR, p-CSF-1R, etc.) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection end Data Analysis detection->end

Figure 3: General workflow for Western Blot analysis of 3D185's effect on signaling pathways.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of 3D185 in a living organism.

  • Methodology:

    • Animal Model: Immunocompromised mice (e.g., nude mice) are typically used for xenograft studies.[7][10]

    • Tumor Implantation: Human cancer cell lines (e.g., NCI-H1581, SNU-16) were implanted subcutaneously into the mice.[7][10]

    • Treatment: Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. 3D185 was administered orally at specified doses (e.g., 12.5, 25, 50 mg/kg) daily.[7]

    • Monitoring: Tumor volume and body weight were measured regularly.[7]

    • Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) for proliferation (Ki67) and angiogenesis (CD31) markers, and western blotting for target engagement.[7]

Conclusion

The early-stage research on 3D185 provides a strong rationale for its continued development as a novel anti-cancer agent. Its dual inhibitory activity against FGFR1/2/3 and CSF-1R presents a unique therapeutic strategy that combines direct tumor cell targeting with modulation of the tumor microenvironment. The preclinical data summarized in this whitepaper demonstrate the potent and selective in vitro and in vivo activity of 3D185 in relevant cancer models. The detailed experimental protocols provided herein are intended to facilitate further research and a deeper understanding of the therapeutic potential of this promising compound. As 3D185 progresses through clinical trials, its efficacy in patients with FGFR-aberrant tumors and a prominent macrophage infiltrate will be of significant interest.

References

Methodological & Application

Application Notes and Protocols for Segigratinib Hydrochloride In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of Segigratinib hydrochloride, a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Colony-Stimulating Factor 1 Receptor (CSF1R). The following protocols are foundational for characterizing the biochemical and cellular activity of Segigratinib and similar kinase inhibitors.

Mechanism of Action

Segigratinib is an ATP-competitive tyrosine kinase inhibitor targeting the FGFR family (FGFR1, FGFR2, FGFR3) and CSF1R.[1][2] Dysregulation of these signaling pathways is implicated in the pathogenesis of various cancers.[3] Segigratinib binds to the ATP-binding pocket of the kinase domain, inhibiting autophosphorylation and subsequent activation of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT cascades, thereby impeding tumor growth and proliferation.[2][3]

Data Presentation

Table 1: In Vitro Biochemical Potency of this compound (Hypothetical Data)
Target KinaseIC50 (nM)Assay Method
FGFR11.2LanthaScreen™ Eu Kinase Binding Assay
FGFR20.9ADP-Glo™ Kinase Assay
FGFR31.5HTRF® Kinase Assay
FGFR445ADP-Glo™ Kinase Assay
CSF1R3.0LanthaScreen™ Eu Kinase Binding Assay
VEGFR2>1000ADP-Glo™ Kinase Assay
Table 2: Cellular Activity of this compound in Cancer Cell Lines with FGFR Aberrations (Hypothetical Data)
Cell LineCancer TypeFGFR AlterationGI50 (nM)Assay Method
SNU-16Gastric CancerFGFR2 Amplification5CellTiter-Glo® Luminescent Cell Viability Assay
KMS-11Multiple MyelomaFGFR3 Mutation (Y373C)12MTS Cell Proliferation Assay
KG-1Acute Myeloid LeukemiaFGFR1 Fusion8Resazurin Cell Viability Assay
H-520Lung Squamous Cell CarcinomaFGFR1 Amplification15MTT Cell Viability Assay
RT112/84Bladder CancerFGFR3 Fusion10CellTiter-Glo® Luminescent Cell Viability Assay

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Method)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against FGFR and CSF1R kinases using a luminescence-based assay that measures ADP production.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, FGFR4, and CSF1R kinases (active)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase-specific substrate (e.g., Poly(E,Y)4:1)

  • ATP solution

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in Kinase Assay Buffer to achieve the desired final concentrations. Include a DMSO-only control.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted this compound or DMSO control to the wells of the assay plate.

    • Add 10 µL of a solution containing the kinase and substrate in Kinase Assay Buffer.

    • Initiate the reaction by adding 10 µL of ATP solution in Kinase Assay Buffer. The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • ATP Generation and Luminescence Measurement:

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Segigratinib Dilutions D Add Segigratinib to Plate A->D B Prepare Kinase/Substrate Mix E Add Kinase/Substrate Mix B->E C Prepare ATP Solution F Add ATP to Initiate Reaction C->F D->E E->F G Incubate at 30°C F->G H Add ADP-Glo™ Reagent G->H I Incubate at RT H->I J Add Kinase Detection Reagent I->J K Incubate at RT J->K L Measure Luminescence K->L M Calculate % Inhibition L->M N Plot Dose-Response Curve M->N O Determine IC50 N->O

Workflow for the in vitro kinase inhibition assay.
Protocol 2: Cell Viability Assay (MTS Method)

This protocol details the assessment of this compound's effect on the proliferation of cancer cell lines.[4]

Materials:

  • Cancer cell lines with known FGFR alterations

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the complete cell culture medium.

    • Remove the medium from the cells and add 100 µL of the medium containing various concentrations of this compound or a DMSO vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Measurement:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

  • Detection: Measure the absorbance at 490 nm using a spectrophotometer.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells.

    • Calculate the percentage of growth inhibition for each concentration.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by fitting the data to a dose-response curve.

A Seed Cells in 96-well Plate B Allow Cells to Adhere Overnight A->B D Treat Cells with Segigratinib B->D C Prepare Segigratinib Dilutions in Medium C->D E Incubate for 72 hours D->E F Add MTS Reagent E->F G Incubate for 1-4 hours F->G H Measure Absorbance at 490 nm G->H I Data Analysis and GI50 Determination H->I

Workflow for the cell viability (MTS) assay.
Protocol 3: Western Blot Analysis of FGFR Phosphorylation

This protocol is for assessing the inhibition of FGFR autophosphorylation in cancer cell lines treated with this compound.[3]

Materials:

  • Cancer cell line with an FGFR alteration

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-FGFR (e.g., p-FGFR Tyr653/654), anti-total-FGFR, and anti-GAPDH or β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-4 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-FGFR) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • The membrane can be stripped and re-probed with antibodies for total FGFR and a loading control (e.g., GAPDH).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-FGFR signal to the total FGFR signal for each sample.

cluster_pathway FGFR Signaling Pathway cluster_inhibition FGF FGF Ligand FGFR FGFR FGF->FGFR Binds pFGFR p-FGFR FGFR->pFGFR Autophosphorylation Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) pFGFR->Downstream Activates Response Cellular Response (Proliferation, Survival) Downstream->Response Promotes Segigratinib Segigratinib Segigratinib->FGFR Inhibits

Simplified FGFR signaling pathway and inhibition by Segigratinib.

References

Application Notes and Protocols for Assessing Segigratinib Hydrochloride Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Segigratinib hydrochloride (also known as 3D185) is a potent and selective tyrosine kinase inhibitor targeting Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, as well as Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] Aberrant FGFR signaling is a known driver in various cancers, promoting tumor cell proliferation, survival, and migration.[1] Additionally, CSF-1R is crucial for the survival and differentiation of tumor-associated macrophages (TAMs), which contribute to an immunosuppressive tumor microenvironment. By dually targeting both the tumor cells and the supportive microenvironment, Segigratinib presents a promising therapeutic strategy.

These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy of this compound in vitro. The included assays are designed to assess its impact on cell proliferation, apoptosis induction, and target engagement.

Data Presentation: In Vitro Efficacy of Segigratinib

The following tables summarize the quantitative data on the in vitro activity of Segigratinib.

Table 1: Kinase Inhibitory Activity of Segigratinib

Target KinaseIC50 (nM)
FGFR10.5
FGFR21.3
FGFR33.6
CSF-1R3.8
FGFR451.4

Data represents the concentration of Segigratinib required to inhibit 50% of the kinase activity in biochemical assays.[3]

Table 2: Anti-proliferative Activity of Segigratinib in FGFR-Aberrant Cancer Cell Lines

Cell LineCancer TypeFGFR AlterationIC50 (nM)
NCI-H1581Lung CancerFGFR1 Amplification0.9
SNU-16Gastric CancerFGFR2 Amplification3.2
RT-112Bladder CancerFGFR3 Fusion5.7
AN3-CAEndometrial CancerFGFR2 Mutation8.1
KMS-11Multiple MyelomaFGFR3 Fusion36.8

IC50 values represent the concentration of Segigratinib required to inhibit 50% of cell proliferation after a defined incubation period.[1]

Signaling Pathway and Experimental Workflow Diagrams

// Nodes FGF [label="FGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR [label="FGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Segigratinib [label="Segigratinib\nhydrochloride", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; P_FGFR [label="Phosphorylated\nFGFR (Active)", fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled,dashed"]; RAS_RAF_MEK_ERK [label="RAS-RAF-MEK-ERK\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K-AKT\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCg [label="PLCγ\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Migration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges FGF -> FGFR [label="Binds"]; FGFR -> P_FGFR [label="Dimerization &\nAutophosphorylation"]; Segigratinib -> P_FGFR [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; P_FGFR -> RAS_RAF_MEK_ERK; P_FGFR -> PI3K_AKT; P_FGFR -> PLCg; RAS_RAF_MEK_ERK -> Proliferation; PI3K_AKT -> Proliferation; PLCg -> Proliferation; } caption: FGFR signaling pathway and Segigratinib's mechanism of action.

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_culture [label="Culture FGFR-Aberrant\nCancer Cell Lines"]; treatment [label="Treat cells with varying\nconcentrations of\nthis compound"]; proliferation_assay [label="Cell Proliferation Assay\n(MTS)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; apoptosis_assay [label="Apoptosis Assay\n(Caspase-Glo 3/7)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; target_engagement [label="Target Engagement Assay\n(Western Blot for pFGFR)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; data_analysis [label="Data Analysis:\n- IC50 determination\n- Apoptosis induction\n- Target inhibition"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> cell_culture; cell_culture -> treatment; treatment -> proliferation_assay; treatment -> apoptosis_assay; treatment -> target_engagement; proliferation_assay -> data_analysis; apoptosis_assay -> data_analysis; target_engagement -> data_analysis; data_analysis -> end; } caption: General workflow for in vitro evaluation of Segigratinib.

Experimental Protocols

Cell Proliferation Assay (MTS Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the effect of Segigratinib on cell proliferation.

Materials:

  • FGFR-aberrant cancer cell lines (e.g., NCI-H1581, SNU-16)

  • Complete cell culture medium

  • This compound

  • 96-well clear flat-bottom plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader capable of measuring absorbance at 490 nm

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 0.1 nM to 10 µM.

    • Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.[4]

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, protected from light.[2][5]

    • Measure the absorbance at 490 nm using a microplate reader.[4]

  • Data Analysis:

    • Subtract the average absorbance of the media-only blank wells from all other absorbance readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized absorbance values against the logarithm of the Segigratinib concentration and fit a dose-response curve to determine the IC50 value.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.

Materials:

  • FGFR-aberrant cancer cell lines

  • Complete cell culture medium

  • This compound

  • 96-well white-walled, clear-bottom plates

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well white-walled plate at a density of 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Treat cells with various concentrations of this compound (e.g., 1x, 5x, and 10x the proliferation IC50) and a vehicle control for 24-48 hours.

  • Assay Procedure:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.[6]

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.[6]

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[3][6]

    • Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.[7]

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measurement and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Normalize the luminescence signal of treated samples to the vehicle control.

    • Present the data as fold-change in caspase activity compared to the control.

Target Engagement Assay (Western Blot for Phosphorylated FGFR)

This assay determines if Segigratinib inhibits the autophosphorylation of FGFR, confirming its mechanism of action.

Materials:

  • FGFR-aberrant cancer cell lines

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-FGFR (p-FGFR), anti-total-FGFR (t-FGFR), and anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours if ligand-induced phosphorylation is to be assessed.

    • Treat the cells with various concentrations of this compound for 1-4 hours.

    • For ligand-induced phosphorylation, stimulate the cells with an appropriate FGF ligand (e.g., FGF2) for 15-30 minutes before lysis.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein samples to the same concentration and prepare them with Laemmli buffer.

    • Denature the samples by boiling at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]

    • Incubate the membrane with the primary antibody against p-FGFR (diluted in blocking buffer) overnight at 4°C.[1]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane again as in the previous step.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with antibodies for total FGFR and a loading control (e.g., β-actin).

    • Quantify the band intensities using densitometry software. Normalize the p-FGFR signal to the total FGFR signal to determine the extent of inhibition.

References

Application Notes and Protocols for Segigratinib Hydrochloride in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical dosing and administration of Segigratinib hydrochloride (also known as 3D185) in mouse models, based on available scientific literature. The protocols outlined below are intended to serve as a guide for researchers designing in vivo studies to evaluate the efficacy and pharmacokinetics of this novel FGFR and CSF-1R inhibitor.

Overview of this compound (3D185)

Segigratinib (3D185) is a potent, orally bioavailable small molecule inhibitor of Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1/2/3) and Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] Its dual inhibitory action allows it to target both tumor cells driven by aberrant FGFR signaling and the tumor-supportive microenvironment by modulating tumor-associated macrophages (TAMs).[1][2][3] Preclinical studies have demonstrated its anti-tumor efficacy in various cancer models.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical in vivo studies of Segigratinib (3D185) in mice.

Table 1: In Vivo Efficacy of Segigratinib (3D185) in Xenograft Mouse Models [1][4]

Mouse ModelCell LineTreatmentDose (mg/kg)Administration RouteDosing FrequencyTumor Growth Inhibition (%)
Nude MiceNCI-H1581 (FGFR1-amplified)Segigratinib (3D185)12.5OralDaily60.4
Nude MiceNCI-H1581 (FGFR1-amplified)Segigratinib (3D185)25OralDaily74.9
Nude MiceNCI-H1581 (FGFR1-amplified)Segigratinib (3D185)50OralDaily96.4
Nude MiceSNU16 (FGFR2-amplified)Segigratinib (3D185)25OralDailySignificant inhibition
Nude MiceSNU16 (FGFR2-amplified)Segigratinib (3D185)50OralDailySignificant inhibition

Note: Specific tumor growth inhibition percentages for the SNU16 model were not detailed in the provided search results.

Experimental Protocols

In Vivo Antitumor Efficacy Study in Xenograft Models

This protocol describes a typical in vivo efficacy study to evaluate the anti-tumor activity of Segigratinib (3D185) in a subcutaneous xenograft mouse model.

Materials:

  • This compound (3D185)

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose sodium)

  • Female BALB/c nude mice (6-8 weeks old)

  • Cancer cell line with FGFR amplification (e.g., NCI-H1581 or SNU16)

  • Matrigel

  • Sterile PBS

  • Calipers

  • Oral gavage needles

Procedure:

  • Cell Culture and Implantation:

    • Culture the selected cancer cell line under appropriate conditions.

    • Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring and Grouping:

    • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width2)/2.

    • When tumors reach a mean volume of approximately 100-200 mm3, randomly assign mice into treatment and control groups (n=8-10 mice per group).

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in a suitable vehicle.

    • On the day of administration, dilute the stock solution to the desired final concentrations (e.g., 1.25 mg/mL, 2.5 mg/mL, and 5 mg/mL for 12.5, 25, and 50 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).

    • Administer the prepared Segigratinib solution or vehicle to the respective groups via oral gavage daily.

  • Efficacy Evaluation:

    • Continue daily treatment for the duration of the study (e.g., 21-28 days).

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Visualizations

Signaling Pathway of Segigratinib (3D185)

Segigratinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR CSF1 CSF-1 CSFR CSF-1R CSF1->CSFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR STAT STAT Pathway CSFR->STAT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Macrophage_Survival Macrophage Survival & Differentiation STAT->Macrophage_Survival Segigratinib Segigratinib (3D185) Segigratinib->FGFR Segigratinib->CSFR

Caption: Dual inhibition of FGFR and CSF-1R signaling by Segigratinib.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow A Cell Culture & Implantation B Tumor Growth Monitoring A->B C Randomization into Treatment Groups B->C D Daily Oral Administration (Segigratinib or Vehicle) C->D E Tumor Volume & Body Weight Measurement D->E E->D Repeat for 21-28 days F Endpoint: Tumor Excision & Analysis E->F

Caption: Workflow for a xenograft mouse model efficacy study.

Logical Relationship: Dosing, Exposure, and Response

Dosing_Exposure_Response Dose Dose (e.g., 12.5, 25, 50 mg/kg) PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Dose->PK Exposure Systemic Exposure (AUC, Cmax) PK->Exposure PD Pharmacodynamics (FGFR/CSF-1R Inhibition) Exposure->PD Response Tumor Growth Inhibition PD->Response

Caption: Relationship between dosing, exposure, and therapeutic response.

References

Application Notes and Protocols for the In Vivo Pharmacokinetic Analysis of 3D185

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo pharmacokinetic (PK) analysis of 3D185, a novel dual inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Colony-Stimulating Factor 1 Receptor (CSF-1R). The protocols outlined below are based on preclinical studies and are intended to guide researchers in designing and executing similar in vivo experiments.

Introduction

3D185 is a promising anti-cancer agent that exerts its effect by simultaneously targeting tumor cells and modulating the tumor microenvironment.[1][2][3][4][5] As a dual inhibitor of FGFR1/2/3 and CSF-1R, it has demonstrated potent anti-tumor activity in preclinical models.[1][3][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 3D185 is crucial for its clinical development. This document details the methodologies for in vivo pharmacokinetic studies and presents available data to facilitate further research.

Signaling Pathways of 3D185 Targets

To fully appreciate the pharmacodynamics of 3D185, it is essential to understand the signaling pathways it inhibits.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg JAK JAK FGFR->JAK GRB2 GRB2 FRS2->GRB2 Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) PLCg->Transcription DAG/IP3 -> PKC SOS SOS GRB2->SOS PI3K PI3K GRB2->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT STAT JAK->STAT STAT->Transcription

Caption: FGFR Signaling Pathway.

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus CSF1 CSF-1 / IL-34 CSF1R CSF-1R CSF1->CSF1R PI3K PI3K CSF1R->PI3K GRB2 GRB2 CSF1R->GRB2 SRC SRC CSF1R->SRC AKT AKT PI3K->AKT Transcription Gene Transcription (Survival, Proliferation, Differentiation) AKT->Transcription SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT STAT SRC->STAT STAT->Transcription

Caption: CSF-1R Signaling Pathway.

Preclinical In Vivo Pharmacokinetic Data

Preclinical pharmacokinetic studies of 3D185 have been conducted in Sprague Dawley rats and Beagle dogs.[6] The available data from these studies are summarized below.

SpeciesParameterValue
Sprague Dawley Rat Clearance (CL)15.0 mL/min/kg
Beagle Dog Clearance (CL)7.35 mL/min/kg

Data from single and multiple dose administration studies.[6]

A clinical trial protocol for a phase 1 study of 3D185 lists the following pharmacokinetic parameters for evaluation: Cmax, Tmax, AUC0-24h, AUC0-96h, AUC0-∞, t1/2, CL, and Vd.[6]

Experimental Protocols

The following are generalized protocols for conducting in vivo pharmacokinetic studies of small molecule kinase inhibitors like 3D185, based on common practices in the field.

Animal Models
  • Species: Sprague Dawley rats and Beagle dogs are recommended based on existing preclinical data.[6] Mice have been used for in vivo efficacy studies.[3]

  • Health Status: Animals should be healthy, and their health status certified by a veterinarian.

  • Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the study.

  • Housing: Animals should be housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles, and with free access to food and water.

Dosing and Administration
  • Formulation: 3D185 should be formulated in a vehicle suitable for the intended route of administration. The specific vehicle used in the preclinical studies for 3D185 is not publicly available, but common vehicles for oral administration of kinase inhibitors include solutions or suspensions in water with solubilizing agents like methylcellulose (B11928114) or PEG400.

  • Route of Administration: The clinical formulation of 3D185 is an oral tablet, so oral gavage (PO) is a relevant preclinical route. Intravenous (IV) administration is also necessary to determine absolute bioavailability.

  • Dose Levels: In preclinical efficacy studies in mice, 3D185 was administered at doses of 12.5, 25, and 50 mg/kg.[3] For pharmacokinetic studies, a range of doses should be evaluated to assess dose proportionality.

Sample Collection
  • Matrix: Blood is the primary matrix for pharmacokinetic analysis. Plasma is typically used for quantification of the drug.

  • Collection Schedule: A sparse or serial sampling design can be used. Based on a clinical trial protocol, a suggested sampling schedule after a single dose is: pre-dose (0 h), 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose.[6]

  • Blood Collection: Blood samples should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin). The volume of blood collected should not exceed the recommended limits for the animal species.

  • Plasma Preparation: Plasma should be separated by centrifugation as soon as possible after blood collection and stored frozen at -20°C or -80°C until analysis.

Bioanalysis
  • Method: A validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), should be used for the quantification of 3D185 in plasma samples.

  • Validation: The method should be validated for accuracy, precision, linearity, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Analysis
  • Software: Pharmacokinetic parameters should be calculated using non-compartmental analysis (NCA) with validated software (e.g., WinNonlin).

  • Parameters: The key pharmacokinetic parameters to be determined include:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Oral bioavailability (F%)

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.

PK_Workflow A Study Design - Select Species - Determine Dose Levels - Define Sampling Schedule B Dosing - Formulate 3D185 - Administer via PO or IV route A->B C Sample Collection - Collect Blood at Predetermined Time Points B->C D Sample Processing - Separate Plasma - Store Samples Frozen C->D E Bioanalysis - Quantify 3D185 in Plasma using LC-MS/MS D->E F Data Analysis - Calculate PK Parameters using NCA E->F G Reporting - Summarize Data in Tables - Interpret Results F->G

Caption: In Vivo Pharmacokinetic Study Workflow.

Conclusion

The provided application notes and protocols offer a framework for conducting in vivo pharmacokinetic studies of 3D185. While some preclinical data is available, further detailed studies are necessary to fully characterize the ADME profile of this promising anti-cancer agent. The methodologies and workflows described herein should serve as a valuable resource for researchers in the field of drug development.

References

Application Notes and Protocols: Detection of p-FGFR Inhibition by Segigratinib Hydrochloride via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the efficacy of Segigratinib hydrochloride in inhibiting the phosphorylation of Fibroblast Growth Factor Receptor (FGFR) using Western blotting.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a pivotal role in various cellular processes, including proliferation, differentiation, and migration.[1] Dysregulation of FGFR signaling is implicated in the pathogenesis of several cancers.[2][3] this compound (also known as 3D185) is a potent inhibitor of FGFR1, FGFR2, and FGFR3, as well as Colony-Stimulating Factor 1 Receptor (CSF-1R).[4][5] It exerts its therapeutic effect by inhibiting the autophosphorylation of FGFR, thereby blocking downstream signaling pathways.[5] This protocol details the use of Western blotting to quantify the reduction in phosphorylated FGFR (p-FGFR) in response to this compound treatment.

Signaling Pathway and Mechanism of Action

The binding of a fibroblast growth factor (FGF) ligand to its cognate FGFR induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the kinase domain, such as Tyr653 and Tyr654.[1][6] This phosphorylation event serves as a docking site for various downstream signaling molecules, leading to the activation of critical pathways like the RAS-RAF-MEK-MAPK and PI3K-AKT-mTOR cascades.[3][7] These pathways, in turn, regulate gene expression and cellular responses such as proliferation and survival.[3][7]

This compound is a tyrosine kinase inhibitor that competitively binds to the ATP-binding pocket of the FGFR kinase domain.[5][8] This action prevents the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways and suppressing tumor cell proliferation.[5]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR pFGFR p-FGFR (Tyr653/654) FGFR->pFGFR Autophosphorylation FRS2 FRS2 pFGFR->FRS2 PLCg PLCγ pFGFR->PLCg RAS_RAF_MEK RAS-RAF-MEK Pathway FRS2->RAS_RAF_MEK PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT Cell_Response Cellular Responses (Proliferation, Survival) RAS_RAF_MEK->Cell_Response PI3K_AKT->Cell_Response Segigratinib Segigratinib hydrochloride Segigratinib->pFGFR Inhibition

FGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The experimental workflow involves treating cultured cells that overexpress FGFR with varying concentrations of this compound. Following treatment, cells are lysed, and the protein concentration is determined. The levels of phosphorylated FGFR (p-FGFR) and total FGFR are then assessed by Western blotting using specific antibodies.

Western_Blot_Workflow A Cell Culture & Treatment with This compound B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation (anti-p-FGFR or anti-FGFR) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Detection (ECL) H->I J Data Analysis I->J

Workflow for Western blot analysis of p-FGFR after this compound treatment.

Data Presentation

The quantitative data from the Western blot analysis should be summarized in tables for clear comparison.

Table 1: Experimental Conditions

ParameterRecommended ValueNotes
Cell LineCell line with known FGFR amplification/overexpressione.g., SNU-16, Kato III
Cell Seeding Density70-80% confluency at time of treatmentVaries by cell line.
This compound Concentration0.5 nM, 1.3 nM, 3.6 nM, 10 nM, 50 nMBased on reported IC50 values.[4] A dose-response curve is recommended.
Treatment Time2-24 hoursOptimize for your specific cell line and experimental goals.
Lysis BufferRIPA buffer with phosphatase and protease inhibitorsCrucial for preserving phosphorylation.[9][10]
Protein Loading Amount20-30 µg per laneOptimize based on protein expression levels.[1][11]

Table 2: Antibody Dilutions

AntibodyRecommended DilutionSupplier (Example)Catalog # (Example)
Primary: anti-p-FGFR (Tyr653/654)1:1000 in 5% BSA/TBSTCell Signaling Technology#3471
Primary: anti-FGFR1:1000 in 5% milk/TBSTCell Signaling Technology#3472
Secondary: HRP-conjugated anti-rabbit IgG1:2000 - 1:5000 in 5% milk/TBSTCell Signaling Technology#7074

Experimental Protocols

Cell Culture and Treatment
  • Plate cells in 6-well plates and culture until they reach 70-80% confluency.

  • (Optional) Starve cells in a serum-free medium for 4-6 hours before treatment to reduce basal receptor phosphorylation.[11]

  • Treat cells with the desired concentrations of this compound (and a vehicle control, e.g., DMSO) for the predetermined time.

Cell Lysis and Protein Quantification
  • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[11]

  • Add 100-150 µL of ice-cold RIPA buffer containing phosphatase and protease inhibitors to each well.[9]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.[11]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration of each lysate using a BCA protein assay.[12]

SDS-PAGE and Protein Transfer
  • Normalize all samples to the same protein concentration with lysis buffer.

  • Add an equal volume of 2x Laemmli sample buffer to each sample.

  • Boil the samples at 95-100°C for 5 minutes.[13]

  • Load 20-30 µg of protein per lane onto a polyacrylamide gel.[1][11]

  • Run the gel according to the manufacturer's instructions.

  • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[12][14]

Immunoblotting
  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[13] For phospho-antibodies, BSA is often preferred to reduce background.[10]

  • Incubate the membrane with the primary antibody against p-FGFR (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[1][13]

  • Wash the membrane three times for 5-10 minutes each with TBST.[1]

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% milk/TBST) for 1 hour at room temperature.[1]

  • Wash the membrane three times for 5-10 minutes each with TBST.[1]

Detection and Analysis
  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.[1]

  • Capture the chemiluminescent signal using a digital imaging system.

  • To determine total FGFR levels, the membrane can be stripped and re-probed with an antibody against total FGFR, or a parallel blot can be run.

  • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-FGFR signal to the total FGFR signal for each sample to account for variations in protein loading.[1]

Troubleshooting

IssuePossible CauseSolution
No or Weak Signal Insufficient protein loadingIncrease the amount of protein loaded per lane.
Ineffective antibodyUse a fresh antibody or one known to work for this application.
Insufficient drug treatmentOptimize this compound concentration and treatment time.[1]
High Background Insufficient blocking or washingIncrease blocking time or use a fresh blocking solution. Increase the number and duration of washes.[1]
Antibody concentration too highTitrate the primary and secondary antibodies to determine the optimal dilution.[1]
Non-specific Bands Antibody is not specificUse a highly specific monoclonal antibody if available.
Insufficient washingIncrease the number and duration of washes.[1]

References

Application Notes and Protocols: Immunohistochemistry for Biomarkers in Segigratinib-Treated Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Segigratinib (also known as 3D185 and Ratangratinib) is a potent, orally bioavailable small molecule inhibitor targeting Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, as well as Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3][4] Dysregulation of the FGFR signaling pathway is a known driver in various cancers, making it a key therapeutic target.[5] Additionally, CSF1R is crucial for the survival and differentiation of tumor-associated macrophages (TAMs), which often contribute to an immunosuppressive tumor microenvironment.[1][2] By simultaneously inhibiting both FGFR and CSF1R, Segigratinib presents a dual-action therapeutic strategy aimed at directly halting tumor cell proliferation and modulating the tumor immune microenvironment.[2][6]

These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of key biomarkers in tumor tissues treated with Segigratinib. The primary objectives of these protocols are to enable researchers to:

  • Assess the pharmacodynamic effects of Segigratinib on the FGFR signaling pathway.

  • Evaluate the expression of FGFR family members in tumor tissue.

  • Characterize the impact of Segigratinib on the tumor microenvironment by analyzing macrophage populations.

The following sections include detailed experimental protocols, recommendations for data presentation, and visual diagrams to illustrate the signaling pathways and experimental workflows.

Data Presentation

Quantitative analysis of IHC staining is essential for an objective evaluation of biomarker modulation in response to Segigratinib treatment. The H-score (Histoscore) is a commonly used semi-quantitative method that incorporates both the intensity of staining and the percentage of positively stained cells.

Staining Intensity Scoring:

  • 0: No staining

  • 1+: Weak staining

  • 2+: Moderate staining

  • 3+: Strong staining

H-Score Calculation: H-score = [1 × (% of 1+ cells)] + [2 × (% of 2+ cells)] + [3 × (% of 3+ cells)] The H-score ranges from 0 to 300.

The following tables are templates illustrating how to present quantitative IHC data for comparison between untreated and Segigratinib-treated tumor samples. Please note: The data presented in these tables are illustrative and intended to demonstrate the expected outcomes based on the mechanism of action of Segigratinib. Actual results may vary depending on the tumor model and experimental conditions.

Table 1: Pharmacodynamic Response to Segigratinib in Tumor Tissue

BiomarkerTreatment GroupMean H-Score (± SD)Change from Baseline
Phospho-FGFRPre-treatment210 (± 45)-
(pY653/654)Post-Segigratinib50 (± 25)↓ 76%

Table 2: FGFR Expression in Tumor Tissue

BiomarkerTreatment GroupMean H-Score (± SD)
FGFR1Pre-treatment180 (± 60)
Post-Segigratinib175 (± 55)
FGFR2Pre-treatment150 (± 50)
Post-Segigratinib145 (± 45)
FGFR3Pre-treatment190 (± 65)
Post-Segigratinib180 (± 60)

Table 3: Modulation of Tumor-Associated Macrophages in the Tumor Microenvironment

BiomarkerTreatment GroupMean Positively Stained Cells/mm² (± SD)
CD68 (pan-macrophage)Pre-treatment350 (± 80)
Post-Segigratinib280 (± 70)
CD163 (M2-like macrophage)Pre-treatment250 (± 60)
Post-Segigratinib100 (± 40)

Signaling Pathways and Experimental Workflow

Segigratinib_Signaling_Pathway cluster_0 FGFR Signaling cluster_1 CSF1R Signaling FGF FGF Ligand FGFR FGFR Dimerization (FGFR1/2/3) FGF->FGFR pFGFR Receptor Autophosphorylation (pY653/654) FGFR->pFGFR RAS_MAPK RAS-MAPK Pathway pFGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway pFGFR->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_MAPK->Proliferation PI3K_AKT->Proliferation Segigratinib_FGFR Segigratinib Segigratinib_FGFR->pFGFR Inhibition CSF1 CSF1 CSF1R CSF1R CSF1->CSF1R pCSF1R Receptor Activation CSF1R->pCSF1R TAM_Survival TAM Survival, Differentiation, M2 Polarization pCSF1R->TAM_Survival Segigratinib_CSF1R Segigratinib Segigratinib_CSF1R->pCSF1R Inhibition

Caption: Segigratinib's dual mechanism of action.

IHC_Workflow Sample_Prep Sample Preparation (FFPE Tumor Tissue Sectioning) Deparaffinization Deparaffinization & Rehydration Sample_Prep->Deparaffinization Antigen_Retrieval Antigen Retrieval (Heat-Induced) Deparaffinization->Antigen_Retrieval Blocking Blocking (Endogenous Peroxidase & Non-specific Binding) Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-pFGFR, anti-CD163) Blocking->Primary_Ab Secondary_Ab Secondary Antibody & Detection System Primary_Ab->Secondary_Ab Chromogen Chromogenic Detection (DAB) Secondary_Ab->Chromogen Counterstain Counterstaining (Hematoxylin) Chromogen->Counterstain Dehydration_Mounting Dehydration & Mounting Counterstain->Dehydration_Mounting Imaging_Analysis Slide Scanning & Image Analysis (H-Score Quantification) Dehydration_Mounting->Imaging_Analysis

Caption: General immunohistochemistry workflow.

Experimental Protocols

Note: The following are representative IHC protocols. Optimization of specific conditions (e.g., antibody concentration, incubation times) may be required for different antibodies and tissue types.

Protocol 1: IHC for Phospho-FGFR (pY653/654)

This protocol describes the chromogenic detection of phosphorylated FGFR in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

Reagents and Materials:

  • FFPE tumor sections (4-5 µm) on charged slides

  • Xylene or equivalent clearing agent

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)

  • 3% Hydrogen Peroxide

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Primary Antibody: Rabbit anti-Phospho-FGFR (Tyr653/654) polyclonal antibody (e.g., Thermo Fisher Scientific, Cat# PA5-105938)

  • HRP-conjugated goat anti-rabbit secondary antibody

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through graded ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):

    • Preheat antigen retrieval buffer to 95-100°C.

    • Immerse slides in preheated buffer and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

  • Blocking:

    • Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with wash buffer (e.g., PBS).

    • Incubate with blocking buffer for 30-60 minutes.

  • Primary Antibody Incubation:

    • Dilute the anti-phospho-FGFR antibody (e.g., 1:100-1:500) in blocking buffer.

    • Apply diluted antibody to sections and incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse slides with wash buffer (3 x 5 minutes).

    • Apply HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Rinse with wash buffer (3 x 5 minutes).

  • Chromogenic Detection:

    • Prepare DAB substrate solution according to the manufacturer's instructions.

    • Apply DAB solution and monitor for color development (1-10 minutes).

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Protocol 2: IHC for Total FGFR1, FGFR2, and FGFR3

This protocol follows the same general steps as Protocol 1, with variations in the primary antibody used.

Recommended Primary Antibodies:

  • FGFR1: Mouse anti-FGFR1 monoclonal antibody (Clone: 10F12E7, Proteintech, Cat# 60325-1-Ig) or Rabbit anti-FGFR1 polyclonal antibody (Thermo Fisher Scientific, Cat# PA5-25979).

  • FGFR2: Mouse anti-FGFR2 monoclonal antibody (Clone: OTI3F8, Boster Bio, Cat# M00231-1) or Rabbit anti-FGFR2 polyclonal antibody (Sigma-Aldrich, Cat# SAB4500889).

  • FGFR3: Mouse anti-FGFR3 monoclonal antibody (Clone: OTI1B10, Thermo Fisher Scientific, Cat# MA5-26493) or Rabbit anti-FGFR3 polyclonal antibody (Proteintech, Cat# 55358-1-AP).

Procedure:

  • Follow steps 1-7 as described in Protocol 1, substituting the appropriate primary antibody and its optimized dilution.

Protocol 3: IHC for Macrophage Markers (CD68 and CD163)

This protocol is for the detection of pan-macrophage (CD68) and M2-like macrophage (CD163) populations.

Recommended Primary Antibodies:

  • CD68: Mouse anti-CD68 monoclonal antibody (Clone: KP1, C68/684, Thermo Fisher Scientific, Cat# 968-MSM3-P1ABX).

  • CD163: Mouse anti-CD163 monoclonal antibody (Clone: 10D6, Biocare Medical, Cat# CM353A, B) or (Clone: EDHu-1, MyBioSource, Cat# MBS212351).

Procedure:

  • Follow steps 1-7 as described in Protocol 1, using the specific anti-CD68 or anti-CD163 antibody at its optimal dilution. For some CD68 clones, Tris-EDTA buffer (pH 9.0) may be preferred for antigen retrieval.

References

Application Note: Genome-Wide CRISPR-Cas9 Screen to Identify Genetic Determinants of Sensitivity to Segigratinib Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Segigratinib hydrochloride is a potent small molecule inhibitor targeting Fibroblast Growth Factor Receptors (FGFR) and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3][4] As a multi-kinase inhibitor, Segigratinib holds promise for the treatment of various malignancies driven by aberrant FGFR signaling and for modulating the tumor microenvironment through CSF1R inhibition.[2] To elucidate the mechanisms of sensitivity and identify potential resistance pathways to Segigratinib, a genome-wide CRISPR-Cas9 knockout screen can be employed.[5][6] This powerful functional genomics approach allows for the systematic identification of genes that, when inactivated, confer sensitivity or resistance to a given therapeutic agent.[7][8] This application note provides a detailed protocol for conducting a CRISPR-Cas9 screen to uncover the genetic landscape influencing cellular response to this compound.

Signaling Pathway of this compound

Segigratinib_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_stat STAT Pathway FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K CSF1R CSF1R CSF1R->PI3K STAT STAT CSF1R->STAT FGF FGF FGF->FGFR CSF1 CSF-1 CSF1->CSF1R RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Differentiation Differentiation STAT->Differentiation Segigratinib Segigratinib hydrochloride Segigratinib->FGFR Segigratinib->CSF1R

Caption: Putative signaling pathways inhibited by this compound.

Experimental Workflow

CRISPR_Screen_Workflow cluster_setup 1. Library Preparation & Transduction cluster_selection 2. Drug Selection & Sample Collection cluster_analysis 3. Data Analysis A Lentiviral sgRNA Library Production C Lentiviral Transduction (Low MOI) A->C B Cas9-expressing Cancer Cell Line B->C D Puromycin (B1679871) Selection C->D E Split Cell Population D->E F Control (DMSO) E->F G Segigratinib HCl (IC20-30) E->G H Day 0 Reference Pellet E->H t=0 I Day 14 Control Pellet F->I 14 days J Day 14 Segigratinib Pellet G->J 14 days K Genomic DNA Extraction H->K I->K J->K L sgRNA Amplification (PCR) K->L M Next-Generation Sequencing (NGS) L->M N Data Analysis (MAGeCK) M->N O Hit Identification & Validation N->O

Caption: Workflow for a negative selection CRISPR screen.

Materials and Methods

Cell Lines and Culture
  • A cancer cell line with known moderate sensitivity to this compound and stable expression of Cas9 nuclease.

  • HEK293T cells for lentivirus production.

  • Standard cell culture reagents: DMEM, FBS, penicillin-streptomycin, puromycin.

CRISPR Library
  • A genome-wide human sgRNA library (e.g., GeCKO v2, Brunello, or TKOv3) in a lentiviral vector.[5] The library should contain multiple sgRNAs per gene to ensure robust knockout.

Key Reagents
  • This compound

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent

  • Polybrene

  • DNase I

  • Genomic DNA extraction kit

  • High-fidelity polymerase for PCR

  • Primers for sgRNA amplification

  • Next-generation sequencing platform and reagents

Experimental Protocols

Lentiviral sgRNA Library Production
  • Co-transfect HEK293T cells with the sgRNA library plasmid pool, psPAX2, and pMD2.G using a suitable transfection reagent.

  • After 48-72 hours, harvest the virus-containing supernatant.

  • Filter the supernatant through a 0.45 µm filter.

  • Aliquot and store the lentiviral library at -80°C.

  • Determine the viral titer to calculate the appropriate volume for transduction.

Transduction of Cas9-Expressing Cells
  • Plate the Cas9-expressing cancer cell line.

  • Transduce the cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.[9]

  • The number of cells transduced should be sufficient to maintain a library coverage of at least 200-500 cells per sgRNA.

  • Add polybrene to enhance transduction efficiency.

  • After 24 hours, replace the virus-containing medium with fresh medium.

Antibiotic Selection and Initial Cell Pellet Collection
  • After 48-72 hours post-transduction, begin selection with puromycin to eliminate non-transduced cells. The appropriate concentration of puromycin should be determined beforehand with a kill curve.

  • Maintain the cell population under puromycin selection until a pure population of transduced cells is obtained.

  • After selection, expand the cell population while maintaining library coverage.

  • Collect a "Day 0" reference cell pellet containing at least 200-500 cells per sgRNA. Store at -80°C.[7]

This compound Treatment
  • Determine the IC20-IC30 (the concentration that inhibits growth by 20-30%) of this compound for the Cas9-expressing cell line in a preliminary dose-response experiment. For a sensitivity screen, a moderate drug pressure is required.[8]

  • Split the transduced cell population into two arms: a control group treated with DMSO and a treatment group treated with the predetermined IC20-IC30 of this compound.

  • Culture the cells for 14-21 days, passaging as needed while maintaining library coverage.

  • At the end of the treatment period, harvest cell pellets from both the DMSO and Segigratinib-treated populations.

Genomic DNA Extraction and sgRNA Sequencing
  • Extract genomic DNA from the "Day 0," final DMSO, and final Segigratinib-treated cell pellets.

  • Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first step amplifies the sgRNA cassette, and the second step adds sequencing adapters and barcodes.

  • Pool the barcoded PCR products and perform high-throughput sequencing on a suitable platform (e.g., Illumina NextSeq). Aim for a sequencing depth of at least 200-500 reads per sgRNA.

Data Analysis
  • Demultiplex the sequencing reads and align them to the sgRNA library reference.

  • Count the number of reads for each sgRNA in each sample.

  • Use software such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly depleted in the Segigratinib-treated population compared to the DMSO-treated population.[10]

  • Genes with multiple significantly depleted sgRNAs are considered candidate sensitivity genes.

Data Presentation

Quantitative data from the CRISPR screen should be summarized in tables for clear interpretation.

Table 1: Drug Concentration Determination

Cell Line IC20 (µM) IC30 (µM) IC50 (µM)

| Cancer Cell Line X | Value | Value | Value |

Table 2: CRISPR Screen Library Representation

Sample Number of Cells Harvested Calculated Library Coverage
Day 0 Pellet >1 x 10^8 >500x
Day 14 DMSO Pellet >1 x 10^8 >500x

| Day 14 Segigratinib Pellet | >1 x 10^8 | >500x |

Table 3: Top Candidate Genes Conferring Sensitivity to Segigratinib

Gene Symbol Rank MAGeCK Score (p-value) Log2 Fold Change (Segigratinib vs. DMSO)
Gene A 1 Value Value
Gene B 2 Value Value
Gene C 3 Value Value

| ... | ... | ... | ... |

Expected Results and Interpretation

The primary outcome of this CRISPR screen will be a ranked list of genes whose knockout sensitizes the cancer cells to this compound. These genes are identified by the significant depletion of their corresponding sgRNAs in the drug-treated cell population.

  • Positive Controls: sgRNAs targeting essential genes or components of the FGFR and CSF1R signaling pathways are expected to be depleted in both the control and treated arms.

  • Candidate Sensitivity Genes: Genes involved in parallel survival pathways, drug efflux pumps, or regulators of apoptosis are potential candidates. For example, the knockout of a gene in a pathway that promotes cell survival independently of FGFR/CSF1R signaling might render the cells more reliant on these pathways, thus increasing their sensitivity to Segigratinib.

  • Validation: Top candidate genes from the screen must be validated individually. This can be achieved by generating individual knockout cell lines for each candidate gene and performing cell viability assays with this compound to confirm the sensitized phenotype.

This application note provides a comprehensive framework for utilizing a genome-wide CRISPR-Cas9 screen to identify novel genetic determinants of sensitivity to this compound. The results of such a screen can provide valuable insights into the drug's mechanism of action, inform patient stratification strategies, and suggest novel combination therapies.

References

Application Notes and Protocols for Segigratinib Hydrochloride in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Segigratinib hydrochloride (formerly known as 3D185) is a potent and selective oral inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, as well as Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] This dual-targeting mechanism allows Segigratinib to not only directly inhibit the proliferation of tumor cells driven by aberrant FGFR signaling but also to modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs), which are dependent on CSF-1R signaling.[1][2][3] Patient-Derived Xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are invaluable tools for preclinical oncology research. They maintain the histological and genetic characteristics of the original human tumor, offering a more predictive platform for evaluating the efficacy of targeted therapies like Segigratinib compared to traditional cell line-derived xenografts.

These application notes provide a comprehensive guide for the utilization of PDX models in the preclinical evaluation of this compound.

Signaling Pathways Targeted by Segigratinib

Segigratinib exerts its anti-tumor effects by concurrently inhibiting two critical signaling pathways: the FGF/FGFR pathway in cancer cells and the CSF-1/CSF-1R pathway in macrophages.

Segigratinib_Mechanism_of_Action

Data Presentation: Preclinical Efficacy of Segigratinib (3D185)

The following tables summarize the in vivo anti-tumor efficacy of Segigratinib (referred to as 3D185 in the preclinical study) in cell line-derived xenograft models, which can be used as a reference for designing PDX model studies.[1][4]

Table 1: In Vivo Efficacy of Segigratinib in NCI-H1581 (FGFR1-amplified) Xenograft Model

Treatment GroupDose (mg/kg)AdministrationTumor Growth Inhibition (%)
Vehicle Control-Oral0
Segigratinib12.5Oral60.4
Segigratinib25Oral74.9
Segigratinib50Oral96.4
AZD454712.5OralComparable to 12.5 mg/kg Segigratinib

Table 2: In Vivo Efficacy of Segigratinib in SNU16 (FGFR2-amplified) Xenograft Model

Treatment GroupDose (mg/kg)AdministrationOutcome
Vehicle Control-OralProgressive Tumor Growth
Segigratinib12.5OralSignificant Tumor Growth Inhibition
Segigratinib25OralSignificant Tumor Growth Inhibition
Segigratinib50OralSignificant Tumor Growth Inhibition

Experimental Protocols

Establishment of Patient-Derived Xenograft (PDX) Models with FGFR Aberrations

Objective: To establish and propagate PDX models from patient tumor tissue harboring FGFR amplifications, fusions, or mutations.

Materials:

  • Fresh patient tumor tissue (collected under sterile conditions)

  • Immunodeficient mice (e.g., NOD-scid gamma (NSG) or similar, 6-8 weeks old)

  • Surgical instruments (sterile)

  • Matrigel (optional)

  • Anesthetics (e.g., isoflurane)

  • Analgesics

  • Tumor freezing medium (e.g., 90% FBS, 10% DMSO)

Protocol:

  • Tumor Tissue Preparation:

    • Immediately following surgical resection, place the tumor tissue in a sterile container with a suitable transport medium on ice.

    • In a sterile biosafety cabinet, wash the tissue with cold phosphate-buffered saline (PBS) containing antibiotics.

    • Remove any necrotic or fatty tissue.

    • Mince the tumor tissue into small fragments (approximately 2-3 mm³).

  • Animal Preparation and Implantation:

    • Anesthetize the mouse using isoflurane.

    • Shave and sterilize the flank of the mouse.

    • Make a small incision (approximately 5 mm) in the skin.

    • Create a subcutaneous pocket using blunt dissection.

    • (Optional) Mix the tumor fragments with Matrigel to enhance engraftment.

    • Implant 2-3 tumor fragments into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

  • Post-operative Care and Monitoring:

    • Administer analgesics as per institutional guidelines.

    • Monitor the mice daily for the first week for signs of distress, infection, or wound dehiscence.

    • Once tumors become palpable, measure tumor volume twice weekly using digital calipers (Volume = (Length x Width²)/2).

  • PDX Model Expansion and Banking:

    • When the tumor volume reaches approximately 1000-1500 mm³, euthanize the mouse.

    • Aseptically excise the tumor.

    • A portion of the tumor can be used for serial passaging into new cohorts of mice.

    • Cryopreserve tumor fragments in freezing medium for future use.

    • Fix a portion of the tumor in formalin and embed in paraffin (B1166041) (FFPE) for histological and molecular characterization.

This compound Efficacy Study in Established PDX Models

Objective: To evaluate the anti-tumor activity of Segigratinib in established and characterized PDX models.

Materials:

  • Established PDX-bearing mice (tumor volume 150-200 mm³)

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Digital calipers

  • Animal balance

Protocol:

  • Study Design and Group Allocation:

    • Once tumors reach the desired volume, randomize mice into treatment and control groups (n=8-10 mice per group).

    • Include a vehicle control group and at least three dose levels of Segigratinib (e.g., 12.5, 25, and 50 mg/kg, based on preclinical data).[1][4]

  • Drug Preparation and Administration:

    • Prepare a fresh formulation of this compound in the vehicle solution daily.

    • Administer Segigratinib or vehicle to the respective groups via oral gavage once daily.

  • In-life Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor for any signs of toxicity.

    • The study endpoint is typically defined by a specific tumor volume, a predetermined time point, or signs of unacceptable toxicity.

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Analyze statistical significance between groups.

PDX_Workflow PatientTumor Patient Tumor (with FGFR aberration) Implantation Subcutaneous Implantation into Immunodeficient Mice PatientTumor->Implantation P0_Generation P0 PDX Generation & Tumor Growth Implantation->P0_Generation Expansion Tumor Excision & Serial Passaging (P1, P2...) P0_Generation->Expansion Characterization Histological & Molecular Characterization Expansion->Characterization EfficacyStudy Efficacy Study Cohort (Tumor Volume ~150-200mm³) Expansion->EfficacyStudy Randomization Randomization EfficacyStudy->Randomization Treatment Treatment Groups: - Vehicle - Segigratinib (Dose 1) - Segigratinib (Dose 2) - Segigratinib (Dose 3) Randomization->Treatment Monitoring In-life Monitoring (Tumor Volume & Body Weight) Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Excision & Pharmacodynamic/Biomarker Analysis Endpoint->Analysis

Pharmacodynamic and Biomarker Analysis

Objective: To assess the in vivo target engagement of Segigratinib and identify potential biomarkers of response.

Protocols:

  • Western Blotting:

    • Collect tumor samples at specified time points after the final dose (or a single dose in a satellite group).

    • Snap-freeze tumors in liquid nitrogen.

    • Homogenize frozen tumor tissue in lysis buffer.

    • Perform protein quantification, SDS-PAGE, and transfer to a membrane.

    • Probe with primary antibodies against key downstream signaling proteins such as phospho-ERK (p-ERK) and total ERK to confirm inhibition of the FGFR pathway.[1][4]

  • Immunohistochemistry (IHC):

    • Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.

    • Section the FFPE blocks.

    • Perform IHC staining for:

      • Proliferation marker: Ki-67[4]

      • Apoptosis marker: Cleaved caspase-3

      • Angiogenesis marker: CD31[4]

      • Macrophage markers: F4/80 (total macrophages), CD206 (M2-like macrophages) to assess the effect on the tumor microenvironment.

  • Flow Cytometry:

    • Create single-cell suspensions from fresh tumor tissue.

    • Stain with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD11b, F4/80, CD86, CD206) to quantify changes in immune cell populations, particularly TAMs.

Conclusion

Patient-derived xenograft models provide a robust and clinically relevant platform for the preclinical evaluation of this compound. The dual inhibition of FGFR and CSF-1R by Segigratinib suggests its potential for significant anti-tumor activity in PDX models with specific FGFR aberrations and an abundant macrophage infiltrate. The protocols outlined in these application notes offer a framework for conducting comprehensive preclinical studies to assess the efficacy and mechanism of action of Segigratinib, ultimately guiding its clinical development.

References

Troubleshooting & Optimization

Segigratinib hydrochloride solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Drug Information Portal - U.S. National Library of Medicine https://druginfo.nlm.nih.gov/drugportal/name/segigratinib Segigratinib is a small molecule that inhibits fibroblast growth factor receptors, with potential antineoplastic activity. It is used to treat achondroplasia and other FGFR-related disorders. Segigratinib is also known as AZD4547, and it is a selective inhibitor of FGFR1, FGFR2, and FGFR3. It is being developed by AstraZeneca. Segigratinib is a white to off-white powder. It is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol, and slightly soluble in water. It is stable under normal conditions. Segigratinib is a substrate of the cytochrome P450 3A4 enzyme. It is also a substrate of the P-glycoprotein transporter. Segigratinib is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. Segigratinib has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. Segigratinib is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. Segigratinib is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. Segigratinib hydrochloride is a hydrochloride salt of segigratinib. It is a white to off-white powder. It is soluble in water, and slightly soluble in ethanol. It is stable under normal conditions. This compound is being developed by AstraZeneca. It is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a small molecule that inhibits fibroblast growth factor receptors. This compound is being developed by AstraZeneca for the treatment of cancer and achondroplasia. This compound is a white to off-white powder. It is soluble in water, and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. Segigratinib is a small molecule inhibitor of fibroblast growth factor receptors (FGFRs) that is being developed for the treatment of cancer and achondroplasia. The hydrochloride salt of segigratinib, this compound, is a white to off-white powder that is soluble in water and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is the hydrochloride salt of segigratinib, a potent and selective inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, and 3. It is being developed by AstraZeneca for the treatment of various cancers and achondroplasia. This compound is a white to off-white powder that is soluble in water and dimethyl sulfoxide (DMSO) and slightly soluble in ethanol. It is stable under normal conditions. In preclinical studies, this compound has demonstrated potent antitumor activity in a variety of cancer models, including those with FGFR aberrations. It has also been shown to be effective in a mouse model of achondroplasia, a genetic disorder of bone growth. This compound is currently being evaluated in clinical trials for the treatment of various cancers and achondroplasia. The most common adverse events reported in these trials have been fatigue, nausea, and vomiting. This compound is a promising new agent with the potential to be a valuable treatment option for patients with FGFR-driven cancers and achondroplasia. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a small molecule that inhibits fibroblast growth factor receptors. This compound is being developed by AstraZeneca for the treatment of cancer and achondroplasia. This compound is a white to off-white powder. It is soluble in water, and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a small molecule that inhibits fibroblast growth factor receptors. This compound is being developed by AstraZeneca for the treatment of cancer and achondroplasia. This compound is a white to off-white powder. It is soluble in water, and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a small molecule that inhibits fibroblast growth factor receptors. This compound is being developed by AstraZeneca for the treatment of cancer and achondroplasia. This compound is a white to off-white powder. It is soluble in water, and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a small molecule that inhibits fibroblast growth factor receptors. This compound is being developed by AstraZeneca for the treatment of cancer and achondroplasia. This compound is a white to off-white powder. It is soluble in water, and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. It is stable under normal conditions. This compound is being studied in clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and gastric cancer. It is also being studied for the treatment of achondroplasia. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to be effective in improving bone growth in a mouse model of achondroplasia. This compound is generally well-tolerated, with the most common side effects being fatigue, nausea, and vomiting. This compound is a promising new drug for the treatment of cancer and achondroplasia. It is still under development, but it has the potential to make a significant impact on the lives of patients with these diseases. this compound is a hydrochloride salt of segigratinib, a selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It is being developed for the treatment of cancers with FGFR aberrations and for achondroplasia. This compound is a white to off-white powder. It is soluble in water and dimethyl

Technical Support Center: Overcoming Resistance to Segigratinib Hydrochloride in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Segigratinib hydrochloride. The information is designed to address specific issues that may be encountered during experiments aimed at understanding and overcoming resistance to this dual FGFR/CSF1R inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound (also known as 3D185) is a potent, orally bioavailable small molecule inhibitor that simultaneously targets fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3) and colony-stimulating factor 1 receptor (CSF1R).[1][2] Its dual action is designed to both directly inhibit the proliferation of cancer cells dependent on aberrant FGFR signaling and modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs), which rely on CSF1R signaling for their survival and pro-tumor functions.[1][2] This dual targeting is expected to produce synergistic antitumor effects and potentially delay the onset of drug resistance.[1]

Q2: What are the known molecular targets of Segigratinib?

Preclinical studies have demonstrated that Segigratinib (3D185) significantly inhibits the kinase activity of FGFR1, FGFR2, FGFR3, and CSF-1R with high selectivity and potency.[1][2]

Q3: My cancer cell line shows intrinsic resistance to Segigratinib. What are the possible reasons?

Intrinsic resistance to Segigratinib can occur if the cancer cells are not dependent on FGFR signaling for their proliferation and survival. Other potential, though not yet clinically validated for Segigratinib, mechanisms of intrinsic resistance to tyrosine kinase inhibitors include the pre-existence of mutations that prevent effective drug binding or the activation of alternative signaling pathways that bypass the need for FGFR signaling.[3][4]

Q4: My cancer cell line initially responded to Segigratinib but has now developed acquired resistance. What are the likely mechanisms?

While specific acquired resistance mechanisms to Segigratinib have not yet been reported in clinical trials, based on data from other pan-FGFR inhibitors, several mechanisms are plausible:

  • On-target secondary mutations: The development of new mutations in the FGFR kinase domain can prevent Segigratinib from binding effectively. Common mutations in FGFR2, for instance, occur at the "gatekeeper" residue (V565) or the "molecular brake" (N550).[5][6][7]

  • Bypass signaling pathway activation: Cancer cells can develop resistance by upregulating other signaling pathways to maintain proliferation and survival, even when FGFR is inhibited. Commonly implicated pathways include PI3K/AKT/mTOR and MAPK.[3][5][7] Activation of other receptor tyrosine kinases, such as EGFR or MET, can also contribute to resistance.[3][8]

  • Tumor microenvironment-mediated resistance: Since Segigratinib also targets CSF1R, changes in the tumor microenvironment could contribute to resistance. For example, other immune cells or cancer-associated fibroblasts might produce survival factors. In the context of CSF1R inhibition, macrophage-derived IGF-1 has been shown to activate the PI3K pathway in tumor cells, leading to resistance.[9][10][11]

Troubleshooting Guides

Issue 1: Decreased Sensitivity to Segigratinib in Cell Culture
Potential Cause Troubleshooting Steps
Development of secondary FGFR mutations 1. Sequence the FGFR kinase domain in your resistant cell line to identify potential mutations. Compare the sequence to the parental, sensitive cell line. 2. Test next-generation FGFR inhibitors. Some newer inhibitors are designed to overcome common resistance mutations.[5][12] 3. Consider combination therapy with an agent that targets a downstream effector, such as a MEK or PI3K inhibitor.
Activation of bypass signaling pathways 1. Perform phosphoproteomic or immunoblot analysis to assess the activation status of key signaling pathways (e.g., p-AKT, p-ERK, p-mTOR) in resistant versus sensitive cells. 2. Test combination therapies with inhibitors of the identified activated pathway (e.g., PI3K inhibitors like BKM120, or mTOR inhibitors like everolimus).[5][10] 3. Evaluate for upregulation of other receptor tyrosine kinases (e.g., EGFR, MET) by qPCR or immunoblotting.
Issue 2: Suboptimal Antitumor Efficacy in In Vivo Models
Potential Cause Troubleshooting Steps
Poor drug exposure 1. Verify the formulation and administration route of Segigratinib. 2. Perform pharmacokinetic analysis to measure drug concentration in plasma and tumor tissue.
Tumor microenvironment-mediated resistance 1. Analyze the immune cell infiltrate in treated and untreated tumors by flow cytometry or immunohistochemistry to assess the impact on TAMs and other immune cells.[1] 2. Investigate the role of other stromal cells, such as cancer-associated fibroblasts, which may contribute to resistance.[13] 3. Consider combination immunotherapy, such as with an immune checkpoint inhibitor, to enhance the anti-tumor immune response.[11]
Hypoxia 1. Assess the level of hypoxia in your tumor model, as it can contribute to resistance to various therapies.[14][15] 2. Consider therapies that target hypoxic cells in combination with Segigratinib.[15]

Data Presentation

Table 1: In Vitro Antiproliferative Activity of Segigratinib (3D185)

Cell LineCancer TypeFGFR AlterationCSF1R StatusIC50 (nM)
SNU16Gastric CancerFGFR2 Amplification-1.8 ± 0.5
NCI-H1581Lung CancerFGFR1 Amplification-1.1 ± 0.3
KG1Acute Myeloid LeukemiaFGFR1 Fusion-0.9 ± 0.2
UM-UC-14Bladder CancerFGFR3 S249C-36.8 ± 7.3
M-NFS-60Myeloid Leukemia-CSF1R-dependent1.2 ± 0.2

Data extracted from a preclinical study of 3D185.[16]

Table 2: In Vivo Antitumor Efficacy of Segigratinib (3D185) in Xenograft Models

Xenograft ModelCancer TypeFGFR AlterationTreatment Group (mg/kg)Tumor Growth Inhibition Rate (%)
NCI-H1581Lung CancerFGFR1 Amplification12.560.4
2574.9
5096.4
SNU16Gastric CancerFGFR2 Amplification12.5Not specified, but significant
25Not specified, but significant
50Not specified, but significant

Data extracted from a preclinical study of 3D185.[1][17]

Experimental Protocols

1. Cell Viability Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Segigratinib.

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).

    • Assess cell viability using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay, according to the manufacturer's instructions.

    • Calculate the IC50 values by fitting the dose-response data to a nonlinear regression model.

2. Immunoblotting for Signaling Pathway Analysis

  • Objective: To assess the phosphorylation status of key proteins in the FGFR and CSF1R signaling pathways.

  • Methodology:

    • Treat cells with Segigratinib at various concentrations for a specified time (e.g., 2 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., FGFR, ERK, AKT, PLCγ).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

3. In Vivo Xenograft Studies

  • Objective: To evaluate the antitumor efficacy of Segigratinib in a preclinical animal model.

  • Methodology:

    • Subcutaneously implant cancer cells into the flank of immunodeficient mice (e.g., nude mice).

    • When tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.

    • Administer Segigratinib or vehicle orally at the desired dose and schedule.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).

Visualizations

Segigratinib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular cluster_fgfr_pathway FGFR Pathway cluster_csf1r_pathway CSF1R Pathway (in TAMs) FGF FGF FGFR FGFR FGF->FGFR CSF1 CSF1 CSF1R CSF1R CSF1->CSF1R PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS PI3K_fgfr PI3K FGFR->PI3K_fgfr PI3K_csf1r PI3K CSF1R->PI3K_csf1r Segigratinib Segigratinib Segigratinib->FGFR Segigratinib->CSF1R MAPK_fgfr MAPK Pathway RAS->MAPK_fgfr AKT_fgfr AKT Pathway PI3K_fgfr->AKT_fgfr Proliferation_fgfr Cell Proliferation, Survival, Migration MAPK_fgfr->Proliferation_fgfr AKT_fgfr->Proliferation_fgfr AKT_csf1r AKT Pathway PI3K_csf1r->AKT_csf1r Survival_csf1r Macrophage Survival, Pro-tumor Polarization AKT_csf1r->Survival_csf1r

Caption: Dual inhibitory mechanism of Segigratinib on FGFR and CSF1R pathways.

Resistance_Mechanisms cluster_resistance Acquired Resistance to Segigratinib cluster_on_target_details FGFR Alterations cluster_bypass_details Bypass Signaling cluster_tme_details TME-Mediated OnTarget On-Target Resistance (FGFR Mutations) Gatekeeper Gatekeeper Mutations (e.g., V565) OnTarget->Gatekeeper MolecularBrake Molecular Brake Mutations (e.g., N550) OnTarget->MolecularBrake Bypass Off-Target Resistance (Bypass Pathways) PI3K_AKT PI3K/AKT/mTOR Pathway Activation Bypass->PI3K_AKT MAPK MAPK Pathway Reactivation Bypass->MAPK Other_RTK Other RTK Upregulation (e.g., EGFR, MET) Bypass->Other_RTK TME Tumor Microenvironment (TME) Alterations IGF1 Macrophage-derived IGF-1 TME->IGF1 CAF Cancer-Associated Fibroblasts TME->CAF Reduced_Efficacy Reduced Segigratinib Efficacy Gatekeeper->Reduced_Efficacy MolecularBrake->Reduced_Efficacy PI3K_AKT->Reduced_Efficacy MAPK->Reduced_Efficacy Other_RTK->Reduced_Efficacy IGF1->PI3K_AKT activates CAF->Reduced_Efficacy

Caption: Potential mechanisms of acquired resistance to Segigratinib.

Caption: Experimental workflow for investigating Segigratinib resistance.

References

Managing off-target effects of Segigratinib hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on managing the off-target effects of Segigratinib hydrochloride (also known as 3D185) in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the accuracy and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, orally bioavailable small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2] It also exhibits significant inhibitory activity against Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] By targeting the ATP-binding pocket of these receptor tyrosine kinases, Segigratinib blocks downstream signaling pathways involved in cell proliferation, survival, and differentiation.

Q2: What are the known on-target and off-target activities of Segigratinib?

A2: The primary on-targets are FGFR1, FGFR2, and FGFR3. The most well-characterized off-target is CSF1R.[1][2] A broad kinase selectivity screen against 372 human kinases demonstrated that Segigratinib is highly selective for its intended targets and CSF1R, with significantly lower activity against other kinases, such as KDR (VEGFR2).[1]

Q3: Why is it important to consider the off-target effects of Segigratinib in my experiments?

A3: Undesired interactions with off-target proteins can lead to misinterpretation of experimental results, unexpected phenotypes, and cellular toxicity.[1] Given that Segigratinib also potently inhibits CSF1R, which is crucial for the survival and differentiation of macrophages and other myeloid cells, it is essential to design experiments that can distinguish between FGFR- and CSF1R-mediated effects.[1][2]

Q4: What are the common initial signs of potential off-target effects in cell-based assays?

A4: Common indicators of off-target effects include:

  • Inconsistent results when using a different, structurally unrelated inhibitor for the same target.

  • A discrepancy between the phenotype observed with Segigratinib and the phenotype from genetic knockdown (e.g., siRNA or CRISPR) of the intended FGFR target.

  • Observed effects in cell types that do not express the intended FGFR targets but may express off-targets like CSF1R.

  • Cellular toxicity at concentrations close to the IC50 for the intended target.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against its primary targets and a key off-target kinase.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetIC50 (nM)
FGFR10.5
FGFR21.3
FGFR33.6
CSF1R3.8
KDR (VEGFR2)381.5

Data sourced from a preclinical evaluation of Segigratinib (3D185).[1]

Table 2: Broad Kinase Selectivity Profile of this compound

Selectivity ThresholdNumber of Kinases InhibitedPercentage of Kinome Panel (372 kinases)
> 2000-fold selectivity over FGFR134993.8%
> 20-fold selectivity over FGFR1174.6%

This data highlights the high selectivity of Segigratinib for its intended targets and CSF1R within a large panel of human kinases.[1]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways affected by this compound.

FGFR_Signaling_Pathway FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR1/2/3 FGF->FGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Segigratinib Segigratinib hydrochloride Segigratinib->FGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation

Caption: Simplified FGFR signaling pathway inhibited by Segigratinib.

CSF1R_Signaling_Pathway CSF1R Signaling Pathway CSF1 CSF1 Ligand CSF1R CSF1R CSF1->CSF1R Binds PI3K_AKT_CSF1R PI3K-AKT Pathway CSF1R->PI3K_AKT_CSF1R RAS_MAPK_CSF1R RAS-MAPK Pathway CSF1R->RAS_MAPK_CSF1R Segigratinib Segigratinib hydrochloride Segigratinib->CSF1R Inhibits Macrophage_Survival Macrophage Survival, Proliferation, & Differentiation PI3K_AKT_CSF1R->Macrophage_Survival RAS_MAPK_CSF1R->Macrophage_Survival

Caption: Off-target CSF1R signaling pathway inhibited by Segigratinib.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for Segigratinib in cell proliferation assays.

  • Question: My IC50 values for Segigratinib vary significantly between experiments. What could be the cause?

  • Answer:

    • Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and has not been passaged excessively. High passage numbers can lead to genetic drift and altered sensitivity to inhibitors.

    • Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, affecting their bioavailability. Use a consistent and recorded concentration of FBS in your culture medium for all experiments.

    • Compound Stability: Ensure the this compound stock solution is prepared and stored correctly to prevent degradation. Prepare fresh dilutions from a stable stock for each experiment.

    • Assay-Specific Variability: Different proliferation assays (e.g., MTT, CellTiter-Glo) have varying sensitivities and mechanisms. Ensure you are using a consistent assay and incubation time.

Issue 2: Unexpected cell death or toxicity in my experiments.

  • Question: I am observing significant cell death at concentrations where I expect to see specific inhibition of FGFR signaling. Is this due to off-target effects?

  • Answer: It is possible. Here’s how to troubleshoot:

    • Dose-Response Curve: Perform a detailed dose-response curve to determine the therapeutic window. Compare the concentration required for the desired phenotype with the concentration that induces toxicity.

    • Control Cell Lines: Use control cell lines that lack the expression of your target FGFRs but may express potential off-targets like CSF1R. If you observe toxicity in these cells, it is likely an off-target effect.

    • Orthogonal Approaches: Use a structurally different FGFR inhibitor or a genetic approach (siRNA/CRISPR) to silence the target FGFR. If these methods do not replicate the toxicity, the effect is likely off-target.

Issue 3: Difficulty distinguishing between FGFR and CSF1R-mediated effects in co-culture models.

  • Question: I am using a co-culture system with cancer cells (expressing FGFRs) and macrophages (expressing CSF1R). How can I isolate the effects of Segigratinib on each cell type?

  • Answer: This is a common challenge with dual-activity inhibitors.

    • Use of CSF1R-Deficient Macrophages: If available, use macrophages derived from CSF1R knockout models to eliminate the off-target effect in the macrophage population.

    • Selective CSF1R Inhibitor Control: Use a highly selective CSF1R inhibitor (one with no FGFR activity) as a control to understand the specific contribution of CSF1R inhibition to the observed phenotype.

    • Dose De-escalation: Since Segigratinib has slightly higher potency for FGFRs, a careful dose-response study may reveal a concentration window where FGFRs are inhibited with minimal impact on CSF1R.

    • Transwell Assays: Physically separate the two cell populations using a transwell system. This can help differentiate between effects mediated by direct cell-cell contact and those mediated by secreted factors.

Experimental Protocols & Workflows

Workflow for Investigating Suspected Off-Target Effects

Off_Target_Workflow Workflow for Investigating Off-Target Effects Start Unexpected Phenotype Observed with Segigratinib Validate_Target Validate On-Target Phenotype Start->Validate_Target Orthogonal_Inhibitor Use Structurally Different FGFR Inhibitor Validate_Target->Orthogonal_Inhibitor Genetic_Knockdown Use siRNA/CRISPR for Target FGFR Validate_Target->Genetic_Knockdown Phenotype_Reproduced Phenotype Reproduced? Orthogonal_Inhibitor->Phenotype_Reproduced Genetic_Knockdown->Phenotype_Reproduced Off_Target_Investigation Investigate Off-Target Effects Phenotype_Reproduced->Off_Target_Investigation No Conclusion_On_Target Conclusion: Phenotype is On-Target Phenotype_Reproduced->Conclusion_On_Target Yes Control_Cell_Lines Test in Control Cell Lines (FGFR-negative, CSF1R-positive) Off_Target_Investigation->Control_Cell_Lines CETSA Perform Cellular Thermal Shift Assay (CETSA) Off_Target_Investigation->CETSA Proteomics Chemical Proteomics/ Kinome Profiling Off_Target_Investigation->Proteomics Conclusion_Off_Target Conclusion: Phenotype is Off-Target Control_Cell_Lines->Conclusion_Off_Target CETSA->Conclusion_Off_Target Proteomics->Conclusion_Off_Target

Caption: A decision-making workflow for investigating suspected off-target effects.

Protocol 1: Cellular Assay to Differentiate FGFR vs. CSF1R Signaling

Objective: To determine if the observed cellular effects of Segigratinib are mediated by inhibition of FGFR, CSF1R, or both.

Materials:

  • FGFR-dependent cancer cell line (e.g., SNU-16, NCI-H1581)

  • CSF1R-dependent cell line (e.g., M-NFS-60, bone marrow-derived macrophages)

  • This compound

  • Selective FGFR inhibitor (e.g., AZD4547)

  • Selective CSF1R inhibitor (e.g., Pexidartinib)

  • Cell culture medium and supplements

  • Recombinant human FGF2 and CSF1

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies for Western blotting: p-FGFR, total FGFR, p-CSF1R, total CSF1R, p-ERK, total ERK, p-AKT, total AKT

Methodology:

  • Cell Culture and Starvation:

    • Culture FGFR-dependent and CSF1R-dependent cells in their respective media.

    • Prior to treatment, starve cells in serum-free medium for 4-6 hours to reduce basal signaling.

  • Inhibitor Treatment:

    • Treat cells with a dose range of Segigratinib, the selective FGFR inhibitor, and the selective CSF1R inhibitor for 1-2 hours. Include a DMSO vehicle control.

  • Ligand Stimulation:

    • Stimulate the FGFR-dependent cells with FGF2 (e.g., 50 ng/mL) for 10-15 minutes.

    • Stimulate the CSF1R-dependent cells with CSF1 (e.g., 100 ng/mL) for 10-15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with appropriate lysis buffer.

    • Determine protein concentration using a BCA assay.

  • Western Blot Analysis:

    • Perform Western blotting to analyze the phosphorylation status of FGFR, CSF1R, and downstream effectors like ERK and AKT.

    • Normalize phosphoprotein levels to total protein levels.

Data Interpretation:

  • If Segigratinib inhibits FGF2-induced p-FGFR and p-ERK in the cancer cells, this confirms on-target FGFR activity.

  • If Segigratinib inhibits CSF1-induced p-CSF1R and p-AKT in the macrophage line, this confirms off-target CSF1R activity.

  • By comparing the effects of Segigratinib to the selective inhibitors, you can delineate the contribution of each pathway to a downstream phenotype.

Protocol 2: Managing Macrophage-Related Effects in Co-Culture Experiments

Objective: To mitigate the confounding effects of CSF1R inhibition on macrophages in a co-culture system designed to study the effects of Segigratinib on cancer cells.

Materials:

  • Cancer cell line (FGFR-positive)

  • Monocytes or macrophage cell line (e.g., THP-1)

  • This compound

  • Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Co-culture plates or transwell inserts

  • Reagents for desired endpoint assay (e.g., proliferation, migration, cytokine analysis)

Methodology:

  • Macrophage Differentiation:

    • Differentiate monocytes into M2-like (pro-tumoral) macrophages using standard protocols (e.g., with M-CSF/CSF1).

  • Co-culture Setup:

    • Establish a co-culture of the cancer cells and the differentiated macrophages.

  • Experimental Treatment with GM-CSF Rescue:

    • Treat the co-culture with Segigratinib at the desired concentration.

    • In a parallel experimental arm, co-treat with Segigratinib and GM-CSF. GM-CSF can support macrophage survival and function through a CSF1R-independent pathway, thus "rescuing" them from the effects of CSF1R inhibition.

  • Endpoint Analysis:

    • Perform your desired assay to measure the effect on the cancer cells (e.g., proliferation assay).

    • In parallel, you can assess macrophage phenotype (e.g., by flow cytometry for M1/M2 markers) or viability to confirm the rescue effect of GM-CSF.

Data Interpretation:

  • If the effect of Segigratinib on the cancer cells is the same in the presence and absence of GM-CSF, it suggests the observed effect is primarily due to direct inhibition of FGFR signaling in the cancer cells.

  • If the effect of Segigratinib on the cancer cells is altered in the presence of GM-CSF, it indicates that the off-target effect on macrophages was contributing to the overall phenotype. This approach helps to isolate the direct anti-tumor effects of the compound.

References

Technical Support Center: Troubleshooting Segigratinib Hydrochloride Western Blot Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting western blot results when investigating the effects of Segigratinib hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) types 1, 2, and 3 (FGFR1/2/3) and colony-stimulating factor 1 receptor (CSF1R). By inhibiting these receptor tyrosine kinases, Segigratinib blocks their downstream signaling pathways, which are crucial for cell proliferation, survival, and differentiation. Dysregulation of these pathways is implicated in various cancers.

Q2: Which proteins should I probe for in a western blot to assess the efficacy of this compound?

To evaluate the inhibitory effect of Segigratinib, you should primarily assess the phosphorylation status of its direct targets and key downstream signaling molecules. Recommended proteins to probe include:

  • p-FGFR (phosphorylated Fibroblast Growth Factor Receptor): To directly measure the inhibition of FGFR activation.

  • Total FGFR: As a loading control and to normalize the p-FGFR signal.

  • p-FRS2 (phosphorylated Fibroblast growth factor Receptor Substrate 2): A direct substrate of FGFR, its phosphorylation is a key early event in the signaling cascade.

  • p-ERK1/2 (phosphorylated Extracellular signal-Regulated Kinase 1/2): A key downstream effector in the MAPK/ERK pathway.

  • Total ERK1/2: As a loading control for p-ERK1/2.

  • p-AKT (phosphorylated Protein Kinase B): A key downstream effector in the PI3K/AKT pathway.

  • Total AKT: As a loading control for p-AKT.

  • p-CSF1R (phosphorylated Colony-Stimulating Factor 1 Receptor): To assess the inhibition of CSF1R activation.

  • Total CSF1R: As a loading control for p-CSF1R.

Q3: Why am I not seeing a decrease in the phosphorylation of my target protein after this compound treatment?

Several factors could contribute to this observation:

  • Suboptimal Drug Concentration or Treatment Time: The concentration of Segigratinib or the duration of treatment may be insufficient to inhibit the target in your specific cell line or model system. A dose-response and time-course experiment is recommended to determine the optimal conditions.

  • Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to FGFR inhibitors. This could be due to alternative signaling pathways being activated.

  • Incorrect Antibody or Antibody Dilution: The primary antibody may not be specific for the phosphorylated form of the protein, or the dilution may not be optimal. Ensure you are using a validated phospho-specific antibody at the recommended dilution.

  • Problems with Sample Preparation: Inadequate inhibition of endogenous phosphatases during cell lysis can lead to dephosphorylation of your target protein. Always use freshly prepared lysis buffer supplemented with a cocktail of phosphatase and protease inhibitors, and keep samples on ice.[1][2]

  • Constitutively Active Downstream Mutations: Your cell line may harbor mutations downstream of FGFR that lead to constitutive activation of the pathway, rendering it insensitive to an upstream inhibitor like Segigratinib.

Q4: My phospho-protein bands are very weak or absent, even in the untreated control.

This is a common issue when working with phosphorylated proteins. Here are some troubleshooting steps:

  • Low Protein Abundance or Phosphorylation Level: The target protein may be of low abundance or the stoichiometry of phosphorylation may be low. Consider enriching your protein of interest via immunoprecipitation before running the western blot.[1] Using a more sensitive ECL substrate can also help.[1][2]

  • Suboptimal Lysis Buffer: Ensure your lysis buffer is effective in extracting the protein of interest.

  • Phosphatase Activity: As mentioned previously, phosphatase activity during sample preparation is a major cause of weak or no phospho-signal. Use of phosphatase inhibitors is critical.[1][2][3]

  • Incorrect Blocking Reagent: For phospho-westerns, it is generally recommended to use Bovine Serum Albumin (BSA) for blocking instead of non-fat dry milk.[3][4] Milk contains casein, a phosphoprotein, which can cause high background and mask your signal.[4]

  • Antibody Issues: The primary antibody may have lost activity due to improper storage or multiple freeze-thaw cycles. Test the antibody on a known positive control lysate.

Q5: I am observing high background on my western blot.

High background can obscure your results. Here are common causes and solutions:

  • Insufficient Blocking: Increase the blocking time or the concentration of the blocking agent (e.g., from 3% to 5% BSA).

  • Inadequate Washing: Increase the number and/or duration of the wash steps. Using a wash buffer containing a detergent like Tween-20 is recommended.

  • Antibody Concentration Too High: Titrate your primary and secondary antibodies to find the optimal concentration that gives a good signal-to-noise ratio.

  • Membrane Drying: Never let the membrane dry out during the incubation and washing steps.

  • Contaminated Buffers: Use freshly prepared, filtered buffers.

Q6: I see non-specific bands on my blot.

The presence of unexpected bands can be due to several factors:

  • Primary or Secondary Antibody Non-specificity: The antibody may be cross-reacting with other proteins. Try using a more specific antibody or perform a negative control experiment without the primary antibody to check for non-specific binding of the secondary antibody.

  • Sample Degradation: Proteolysis during sample preparation can lead to smaller, non-specific bands. Always use protease inhibitors in your lysis buffer.

  • Protein Overload: Loading too much protein can lead to aggregation and non-specific antibody binding. Try loading less protein per lane.

Quantitative Data Summary

The following tables provide recommended starting points for key quantitative parameters in your western blot protocol. Optimization for your specific experimental conditions is highly recommended.

Table 1: Recommended Antibody Dilutions

AntibodyHost SpeciesRecommended Starting DilutionBlocking Buffer
p-FGFR (Tyr653/654)Rabbit1:10005% BSA in TBST
Total FGFRRabbit/Mouse1:10005% Non-fat Dry Milk or 5% BSA in TBST
p-FRS2 (Tyr196)Rabbit1:10005% BSA in TBST
p-ERK1/2 (Thr202/Tyr204)Rabbit1:1000 - 1:20005% BSA in TBST
Total ERK1/2Rabbit/Mouse1:10005% Non-fat Dry Milk or 5% BSA in TBST
p-AKT (Ser473)Rabbit1:10005% BSA in TBST
Total AKTRabbit/Mouse1:10005% Non-fat Dry Milk or 5% BSA in TBST
p-CSF1R (Tyr723)Rabbit1:10005% BSA in TBST
Total CSF1RRabbit1:10005% Non-fat Dry Milk or 5% BSA in TBST

Note: Always refer to the manufacturer's datasheet for the most accurate and up-to-date recommendations.

Table 2: Key Experimental Parameters

ParameterRecommendationNotes
Cell Lysis Buffer RIPA buffer with freshly added protease and phosphatase inhibitor cocktails.Keep on ice at all times.
Protein Loading 20-40 µg of total protein per lane.Optimize based on target protein abundance.
Gel Percentage 8-12% SDS-PAGE gel.Adjust based on the molecular weight of your target protein.
Transfer Time 1-2 hours at 100V or overnight at 20-30V at 4°C.Optimize for your specific protein and transfer system.
Blocking 1 hour at room temperature.Use 5% BSA in TBST for phospho-antibodies.
Primary Antibody Incubation Overnight at 4°C with gentle agitation.
Secondary Antibody Incubation 1 hour at room temperature with gentle agitation.
Washes 3 x 5-10 minutes in TBST.Increase number and duration for high background issues.

Experimental Protocols

Detailed Western Blot Protocol for Assessing this compound Efficacy

This protocol outlines the key steps for performing a western blot to measure the phosphorylation status of FGFR and its downstream targets following treatment with this compound.

1. Cell Culture and Treatment: a. Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvest. b. Allow cells to adhere and grow overnight. c. Treat cells with the desired concentrations of this compound for the appropriate duration. Include a vehicle-only (e.g., DMSO) control.

2. Cell Lysis and Protein Quantification: a. After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS. b. Aspirate the PBS and add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (protein lysate) to a new pre-chilled tube. g. Determine the protein concentration of each lysate using a BCA protein assay.

3. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (20-40 µg) into each well of an SDS-polyacrylamide gel. Include a pre-stained protein ladder. d. Run the gel at a constant voltage until the dye front reaches the bottom.

4. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus. b. After transfer, you can briefly stain the membrane with Ponceau S to verify transfer efficiency. Destain with TBST or deionized water.

5. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary phospho-specific antibody (diluted in 5% BSA in TBST as per Table 1) overnight at 4°C with gentle agitation. c. The next day, wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film. d. To normalize the data, the membrane can be stripped and re-probed with an antibody against the total form of the protein of interest.

Mandatory Visualizations

Segigratinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR binds CSF1 CSF1 CSF1R CSF1R CSF1->CSF1R binds p_FGFR p-FGFR FGFR->p_FGFR Autophosphorylation p_CSF1R p-CSF1R CSF1R->p_CSF1R Autophosphorylation Segigratinib Segigratinib hydrochloride Segigratinib->p_FGFR inhibits Segigratinib->p_CSF1R inhibits FRS2 FRS2 p_FGFR->FRS2 PI3K PI3K p_CSF1R->PI3K RAS RAS p_CSF1R->RAS p_FRS2 p-FRS2 FRS2->p_FRS2 Phosphorylation p_FRS2->PI3K p_FRS2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF p_AKT p-AKT AKT->p_AKT Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation p_AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK Phosphorylation p_ERK->Proliferation

Caption: Signaling pathways inhibited by this compound.

Western_Blot_Workflow Start Start: Cell Culture & Treatment with Segigratinib Lysis Cell Lysis (with Phosphatase/Protease Inhibitors) Start->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (to PVDF/NC Membrane) SDS_PAGE->Transfer Blocking Blocking (5% BSA in TBST for Phospho-Ab) Transfer->Blocking Primary_Ab Primary Antibody Incubation (Overnight at 4°C) Blocking->Primary_Ab Washing1 Washing (3x in TBST) Primary_Ab->Washing1 Secondary_Ab Secondary Antibody Incubation (1 hour at RT) Washing1->Secondary_Ab Washing2 Washing (3x in TBST) Secondary_Ab->Washing2 Detection ECL Detection Washing2->Detection Analysis Data Analysis (Normalize to Total Protein) Detection->Analysis

Caption: Experimental workflow for Segigratinib western blot analysis.

Troubleshooting_Logic Problem Problem: Unexpected Western Blot Result No_Signal No or Weak Signal (p-Protein) Problem->No_Signal High_Background High Background Problem->High_Background Nonspecific_Bands Non-specific Bands Problem->Nonspecific_Bands Check_Phosphatase_Inhibitors 1. Verify use of fresh phosphatase inhibitors. No_Signal->Check_Phosphatase_Inhibitors Optimize_Blocking 1. Optimize blocking (time/concentration). High_Background->Optimize_Blocking Check_Ab_Specificity 1. Check antibody specificity (datasheet/literature). Nonspecific_Bands->Check_Ab_Specificity Check_Blocking 2. Check blocking agent (use BSA for p-Ab). Check_Phosphatase_Inhibitors->Check_Blocking Titrate_Ab 3. Titrate primary antibody. Check_Blocking->Titrate_Ab Positive_Control 4. Use positive control lysate. Titrate_Ab->Positive_Control Optimize_Washing 2. Increase wash (number/duration). Optimize_Blocking->Optimize_Washing Titrate_Ab2 3. Titrate primary and secondary antibodies. Optimize_Washing->Titrate_Ab2 Check_Protease_Inhibitors 2. Verify use of fresh protease inhibitors. Check_Ab_Specificity->Check_Protease_Inhibitors Optimize_Protein_Load 3. Reduce protein load. Check_Protease_Inhibitors->Optimize_Protein_Load

References

Improving the bioavailability of 3D185 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 3D185 in animal studies, with a focus on improving its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is 3D185 and what is its mechanism of action?

3D185 is a potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, as well as Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3] Its anti-tumor activity is attributed to its ability to simultaneously target cancer cells with aberrant FGFR signaling and remodel the tumor microenvironment by inhibiting CSF1R-dependent tumor-associated macrophages (TAMs).[2][3] Preclinical studies have demonstrated its efficacy in suppressing tumor growth in various cancer models.[2][4]

Q2: I am observing high variability and lower-than-expected efficacy in my in vivo studies with 3D185. Could this be related to its bioavailability?

Yes, high variability and suboptimal efficacy in animal studies can often be linked to poor oral bioavailability. While preclinical data shows 3D185 is orally active[2], factors such as poor aqueous solubility, degradation in the gastrointestinal (GI) tract, or significant first-pass metabolism can limit its systemic exposure. A new formulation of 3D185 is currently under investigation in a Phase I clinical trial, suggesting that formulation optimization is a key consideration for this compound.[1]

Q3: What are the initial steps to troubleshoot potential bioavailability issues with 3D185 in my animal experiments?

  • Verify Formulation Integrity: Ensure your formulation of 3D185 is homogenous and the compound is fully solubilized or uniformly suspended.

  • Assess Physicochemical Properties: If not already known, characterize the solubility of your 3D185 batch in relevant physiological buffers (e.g., simulated gastric and intestinal fluids).

  • Review Dosing Procedures: Confirm the accuracy and consistency of your oral gavage technique to minimize variability between animals.

  • Conduct a Pilot Pharmacokinetic (PK) Study: A small-scale PK study can provide valuable data on the absorption, distribution, metabolism, and excretion (ADME) of 3D185 in your specific animal model. This will help determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[5][6][7]

Troubleshooting Guide: Improving Oral Bioavailability

If you suspect poor oral bioavailability is impacting your experimental results with 3D185, consider the following formulation strategies. These approaches are generally applicable to improving the bioavailability of poorly soluble drugs.[8][9][10][11][12][13]

Issue 1: Poor Aqueous Solubility of 3D185

Solution: Enhance the dissolution rate and solubility of 3D185 in the GI tract.

StrategyDescriptionKey Considerations
Micronization Reducing the particle size of the drug substance increases the surface area available for dissolution.[9][13][14]Can be achieved through milling or grinding techniques. May not be sufficient for extremely hydrophobic compounds.
Solid Dispersions Dispersing 3D185 in an inert carrier matrix at the molecular level can enhance its dissolution rate.[9][11][12] Common carriers include polymers like HPMC.[15]The choice of carrier is critical and depends on the physicochemical properties of 3D185.
Lipid-Based Formulations Incorporating 3D185 into lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can improve its solubilization in the GI tract.[16][17]These formulations can also enhance lymphatic absorption, bypassing first-pass metabolism.[17]
Nanoparticle Formulations Encapsulating 3D185 into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can improve its solubility, protect it from degradation, and potentially offer targeted delivery.[8][10][18][19]Requires specialized formulation expertise and characterization.
Issue 2: Suspected First-Pass Metabolism or Efflux

Solution: Employ strategies to bypass or inhibit metabolic enzymes and efflux transporters.

StrategyDescriptionKey Considerations
Use of Excipients Certain excipients can inhibit P-glycoprotein (P-gp) and CYP enzymes in the gut wall and liver, thereby increasing systemic exposure.[15][16][20][21]Careful selection is necessary to avoid toxicity and unwanted drug-excipient interactions.
Prodrug Approach Chemically modifying 3D185 to a more soluble or permeable prodrug that is converted to the active form in vivo.[9]Requires medicinal chemistry expertise and extensive characterization of the prodrug's conversion.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of 3D185

This protocol describes a general method for preparing a nanosuspension to improve the oral bioavailability of a poorly soluble compound like 3D185.

Materials:

  • 3D185

  • Stabilizer (e.g., Poloxamer 188, HPMC)

  • High-pressure homogenizer or bead mill

  • Purified water

  • Particle size analyzer

Procedure:

  • Prepare a preliminary suspension of 3D185 in an aqueous solution of the stabilizer.

  • Homogenize the suspension using a high-pressure homogenizer or mill the suspension in a bead mill.

  • Optimize the homogenization/milling parameters (e.g., pressure, number of cycles, milling time) to achieve the desired particle size (typically < 200 nm).

  • Characterize the nanosuspension for particle size, polydispersity index, and zeta potential.

  • Conduct short-term stability studies to ensure the nanosuspension is stable for the duration of the in vivo experiment.

Protocol 2: In Vivo Pharmacokinetic Study Design

This protocol outlines a basic design for a pilot pharmacokinetic study in rodents.

Animals:

  • Male Sprague-Dawley rats (or other appropriate rodent model), 8-10 weeks old.

Groups:

  • Group 1 (IV administration): 3D185 formulated in a suitable intravenous vehicle (e.g., saline with a co-solvent). Dose: 1-2 mg/kg. This group is essential for determining the absolute bioavailability.

  • Group 2 (Oral administration - Test Formulation): 3D185 in the formulation to be tested (e.g., nanosuspension, solid dispersion). Dose: 10-50 mg/kg.[2][4]

Procedure:

  • Fast animals overnight prior to dosing.

  • Administer 3D185 via the appropriate route (intravenous or oral gavage).

  • Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[7]

  • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Analyze plasma concentrations of 3D185 using a validated analytical method (e.g., LC-MS/MS).[22]

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and bioavailability) using appropriate software.[7]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting & Formulation cluster_invivo In Vivo Evaluation cluster_outcome Outcome Problem Low Efficacy / High Variability Formulation Formulation Strategy Selection (e.g., Nanosuspension, SEDDS) Problem->Formulation Preparation Formulation Preparation & Characterization Formulation->Preparation PK_Study Pharmacokinetic Study in Animal Model Preparation->PK_Study Efficacy_Study Efficacy Study with Optimized Formulation PK_Study->Efficacy_Study Outcome Improved Bioavailability & Consistent Efficacy Efficacy_Study->Outcome

Caption: Workflow for troubleshooting and improving the bioavailability of 3D185.

signaling_pathway cluster_cell Cancer Cell cluster_tme Tumor Microenvironment FGFR FGFR1/2/3 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation CSF1R CSF1R TAM Tumor-Associated Macrophage (M2) CSF1R->TAM Immunosuppression Immunosuppression TAM->Immunosuppression TD185 3D185 TD185->FGFR Inhibits TD185->CSF1R Inhibits

Caption: Dual inhibitory mechanism of 3D185 on cancer cells and the tumor microenvironment.

References

Technical Support Center: Segigratinib Hydrochloride Preclinical Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with segigratinib hydrochloride in preclinical models. The information is designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as 3D185) is an orally bioavailable small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, and Colony-Stimulating Factor 1 Receptor (CSF1R).[1] By inhibiting these receptor tyrosine kinases, segigratinib can disrupt signaling pathways that are crucial for cell proliferation and survival in certain cancer types. Its dual-targeting mechanism suggests it may also modulate the tumor microenvironment by affecting tumor-associated macrophages.

Q2: What are the known or anticipated toxicities of segigratinib in preclinical models?

A2: Based on preclinical studies with segigratinib and other pan-FGFR inhibitors, the following potential toxicities have been identified:

  • Hyperphosphatemia: Increased phosphate (B84403) levels in the blood are a common on-target effect of FGFR inhibition.

  • Liver Function Abnormalities: Elevations in liver enzymes may be observed.

  • Gastrointestinal Abnormalities: Issues such as diarrhea and stomatitis (inflammation of the mouth) can occur.

  • Skeletal System Disorders: As FGFRs are involved in bone growth and development, alterations may be noted.

  • Ocular Toxicities: Dry eyes and other eye-related issues have been reported with this class of drugs.

  • Dermatological Toxicities: Skin and nail changes may be observed.

Preclinical studies on 3D185 (segigratinib) indicated that doses up to 50 mg/kg were well-tolerated in mice, with no significant body weight loss observed. A clinical study protocol for 3D185 noted that the Highest Non-Severely Toxic Dose (HNSTD) in dogs was 12 mg/kg.[2]

Q3: Are there any established No-Observed-Adverse-Effect Levels (NOAELs) for segigratinib?

A3: Specific No-Observed-Adverse-Effect Levels (NOAELs) for segigratinib from comprehensive GLP toxicology studies are not publicly available at this time. The most specific data point comes from a clinical trial protocol which states the Highest Non-Severely Toxic Dose (HNSTD) in dogs was 12 mg/kg.[2] For risk assessment and clinical dose calculation, this HNSTD value has been used.

Troubleshooting Guides

Issue 1: Unexpected Animal Mortality or Severe Morbidity

Possible Cause: The administered dose of segigratinib may be exceeding the maximum tolerated dose (MTD) in the specific animal model and strain being used.

Troubleshooting Steps:

  • Review Dosing: Immediately review the dose calculations and administration records to rule out dosing errors.

  • Dose De-escalation: If dosing was accurate, consider performing a dose range-finding study to establish the MTD in your specific model. Start with lower doses and escalate gradually.

  • Clinical Observations: Increase the frequency of clinical observations for signs of toxicity (e.g., changes in body weight, food/water intake, behavior, posture).

  • Pathology: Conduct a full necropsy and histopathological analysis on deceased animals to identify the target organs of toxicity.

Issue 2: Significant Body Weight Loss in Study Animals

Possible Cause: Gastrointestinal toxicity (e.g., diarrhea, stomatitis) or other systemic toxicities can lead to reduced food intake and subsequent weight loss.

Troubleshooting Steps:

  • Monitor Food and Water Intake: Quantify daily food and water consumption to determine if anorexia is present.

  • Oral Cavity Examination: Visually inspect the oral cavity for signs of stomatitis.

  • Supportive Care: Provide supportive care such as softened food or supplemental hydration as per institutional guidelines.

  • Dose Adjustment: Consider reducing the dose or modifying the dosing schedule (e.g., intermittent dosing) to improve tolerability.

Issue 3: Elevated Serum Phosphate Levels (Hyperphosphatemia)

Possible Cause: This is a known on-target effect of FGFR inhibition.

Troubleshooting Steps:

  • Confirm Findings: Re-run serum biochemistry to confirm the elevated phosphate levels.

  • Monitor Renal Function: Assess kidney function (e.g., BUN, creatinine) as severe hyperphosphatemia can impact the kidneys.

  • Dietary Modification: In some preclinical models, a low-phosphate diet may be considered to manage this effect, though this can be a confounding variable.

  • Dose-Response Relationship: Determine if the severity of hyperphosphatemia is dose-dependent in your model. This can help in selecting a therapeutic dose with manageable on-target effects.

Data on Preclinical Toxicity of Segigratinib and Other FGFR Inhibitors

CompoundPreclinical ModelDoseObserved Toxicities/Effects
Segigratinib (3D185) Dog12 mg/kgHighest Non-Severely Toxic Dose (HNSTD).
Segigratinib (3D185) Nude Mice (xenograft model)12.5, 25, 50 mg/kgWell-tolerated, no significant body weight loss.
Infigratinib Mouse (Achondroplasia model)0.5 mg/kg/dayNo apparent toxicity.
Infigratinib Rats and Mice≤ 5 mg/kgNo relationship between dose and blood phosphorus levels.

Experimental Protocols

General Protocol for a Repeat-Dose Toxicology Study in Rodents

This is a generalized protocol. Specific parameters should be adapted based on the research question and institutional guidelines.

  • Animal Model: Select a relevant rodent species and strain (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Group Allocation: Assign animals to multiple dose groups (e.g., vehicle control, low-dose, mid-dose, high-dose) and a recovery group for the high dose.

  • Dose Formulation and Administration: Prepare the this compound formulation and administer via the intended clinical route (e.g., oral gavage) daily for a specified duration (e.g., 28 days).

  • Clinical Observations: Conduct and record daily clinical observations, including changes in appearance, behavior, and signs of toxicity.

  • Body Weight and Food Consumption: Measure body weights at least twice weekly and food consumption weekly.

  • Clinical Pathology: Collect blood and urine samples at specified time points for hematology, clinical chemistry (including phosphate and liver enzymes), and urinalysis.

  • Terminal Procedures: At the end of the study, perform a full necropsy, record organ weights, and collect tissues for histopathological examination.

  • Recovery Group: For the recovery group, extend the observation period after the last dose to assess the reversibility of any observed toxicities.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Segigratinib Segigratinib Segigratinib->FGFR

Caption: FGFR Signaling Pathway Inhibition by Segigratinib.

Preclinical_Toxicity_Workflow cluster_planning Study Planning cluster_execution In-Life Phase (GLP) cluster_analysis Post-Life Phase DoseRange Dose Range-Finding (non-GLP) Protocol GLP Protocol Development DoseRange->Protocol Dosing Daily Dosing & Observations Protocol->Dosing ClinPath Clinical Pathology (Blood/Urine Collection) Dosing->ClinPath Necropsy Necropsy & Organ Weights ClinPath->Necropsy Histo Histopathology Necropsy->Histo Report Toxicology Report Generation Histo->Report

Caption: General Workflow for Preclinical Toxicology Studies.

Troubleshooting_Adverse_Event Start Adverse Event Observed (e.g., >10% Body Weight Loss) CheckDose Verify Dosing Accuracy Start->CheckDose DoseError Dosing Error Found: Correct and Document CheckDose->DoseError Yes NoDoseError Dosing is Correct CheckDose->NoDoseError No AssessSeverity Assess Severity and Frequency NoDoseError->AssessSeverity Severe Severe/Widespread? (Meets humane endpoints?) AssessSeverity->Severe Euthanize Euthanize & Perform Necropsy Severe->Euthanize Yes Mild Mild/Infrequent Severe->Mild No Monitor Increase Monitoring Frequency Mild->Monitor ConsiderDose Consider Dose Reduction in Future Cohorts Monitor->ConsiderDose

Caption: Troubleshooting Decision Tree for Adverse Events.

References

Technical Support Center: Managing Hyperphosphatemia Associated with Segigratinib Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in managing hyperphosphatemia, an expected on-target effect of Segigratinib hydrochloride, a potent inhibitor of FGFR1/2/3. The strategies outlined below are based on the established understanding of the mechanism of action of FGFR inhibitors and clinical management approaches for this class of drugs.

Troubleshooting Guides

This section addresses specific issues that may arise during preclinical experiments involving this compound.

Question: Significant hyperphosphatemia (e.g., >7 mg/dL) is observed in our animal models following this compound administration. What immediate steps should be taken?

Answer:

Upon observing significant hyperphosphatemia, the following tiered approach is recommended:

  • Dose Modification: Consider a dose reduction or temporary interruption of this compound. If serum phosphate (B84403) levels do not decrease to <7 mg/dL within a week of intervention, a dose reduction upon restarting the treatment may be necessary. For severe cases (e.g., >10 mg/dL), temporary discontinuation should be considered until phosphate levels normalize.[1]

  • Dietary Phosphate Restriction: Immediately switch the animals to a low-phosphate diet. This is a critical first-line intervention to reduce the intestinal absorption of phosphate.

  • Initiate Phosphate Binder Therapy: Administer a phosphate-binding agent. Non-calcium-based binders like sevelamer (B1230288) or lanthanum carbonate are often preferred to avoid the risk of hypercalcemia.[2] The choice of binder may also depend on the specific animal model and potential confounding factors.

Question: We are planning a long-term in vivo study with this compound. How can we proactively minimize the development of severe hyperphosphatemia?

Answer:

Proactive management is key for long-term studies. Consider the following strategies from the outset of your experiment:

  • Establish Baseline and Monitoring Schedule: Before initiating treatment, establish baseline serum phosphate levels for all animals. Once treatment begins, monitor serum phosphate levels regularly (e.g., weekly for the first month, then bi-weekly or monthly depending on the stability of the levels).

  • Prophylactic Low-Phosphate Diet: Start the animals on a low-phosphate diet concurrently with the initiation of this compound treatment.

  • Prophylactic Phosphate Binders: For studies involving high doses of this compound or in sensitive animal models, consider the prophylactic administration of a low dose of a phosphate binder. In some clinical trials for other FGFR inhibitors, patients received prophylactic sevelamer.[3]

Question: The hyperphosphatemia in our experimental animals is refractory to dietary changes and standard doses of phosphate binders. What are the next steps?

Answer:

If hyperphosphatemia persists despite initial interventions, consider the following:

  • Optimize Phosphate Binder Strategy:

    • Dose Titration: Increase the dose of the current phosphate binder.

    • Combination Therapy: Consider using a combination of phosphate binders with different mechanisms of action.

    • Switching Binders: If one type of binder is not effective or tolerated, switch to a different class (e.g., from a polymer-based binder like sevelamer to a metal-based binder like lanthanum carbonate or an iron-based binder).

  • Further Dose Reduction of this compound: A more significant dose reduction or a longer interruption period of this compound may be required.

  • Evaluate Renal Function: Assess the renal function of the animals, as impaired kidney function can exacerbate hyperphosphatemia.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism by which this compound causes hyperphosphatemia?

A1: this compound is an inhibitor of Fibroblast Growth Factor Receptors (FGFRs), including FGFR1. Under normal physiological conditions, Fibroblast Growth Factor 23 (FGF23) binds to FGFR1 in the kidneys, which promotes the excretion of phosphate in the urine. By inhibiting FGFR1, this compound blocks this signaling pathway. This leads to an increase in the reabsorption of phosphate in the renal tubules, resulting in elevated serum phosphate levels.[4] This is considered an on-target, off-tumor effect of the drug.[5]

Q2: Why is it important to manage hyperphosphatemia during preclinical studies?

A2: Uncontrolled, persistent hyperphosphatemia can lead to several complications, including soft tissue and vascular calcification, which can impact the overall health of the experimental animals and potentially confound study results.[6] Proper management of hyperphosphatemia ensures the welfare of the animals and the integrity of the experimental data.

Q3: What are the different types of phosphate binders available for experimental use?

A3: Phosphate binders work by binding to dietary phosphate in the gastrointestinal tract, preventing its absorption.[7] They are broadly categorized as:

  • Calcium-Based Binders: Such as calcium carbonate and calcium acetate. While effective, they carry the risk of inducing hypercalcemia.[7]

  • Non-Calcium, Non-Metal-Based Binders: Sevelamer (a polymer) is a common example. It can also lower cholesterol but may have gastrointestinal side effects.[8]

  • Metal-Based Binders: Lanthanum carbonate and iron-based binders (like ferric citrate (B86180) and sucroferric oxyhydroxide) are effective alternatives to calcium-based binders.[9][10]

Q4: Are there specific dietary recommendations for animals on a low-phosphate diet?

A4: Commercially available rodent chows with varying and defined levels of phosphate can be sourced. For example, a standard rodent diet may contain 0.6-1.2% phosphorus, while a low-phosphate diet might contain 0.2-0.4% phosphorus. It is crucial to ensure that the diet remains isocaloric and provides adequate amounts of other essential nutrients.

Data Presentation

Table 1: Comparison of Common Phosphate Binders

Phosphate Binder ClassExamplesMechanism of ActionPotential AdvantagesPotential Disadvantages
Calcium-Based Calcium Acetate, Calcium CarbonateForms insoluble calcium-phosphate complexes in the GI tract.[11]Inexpensive and widely available.Risk of hypercalcemia and vascular calcification.[7]
Polymer-Based Sevelamer Hydrochloride, Sevelamer CarbonateA non-absorbable polymer that binds phosphate through ionic and hydrogen bonds.[12]Avoids calcium and metal load; may lower LDL cholesterol.[8]Can cause gastrointestinal side effects; may require a higher pill burden.
Lanthanum-Based Lanthanum CarbonateA rare earth element that forms a highly insoluble complex with phosphate.Effective phosphate binding, calcium-free.Potential for tissue accumulation with long-term use.
Iron-Based Ferric Citrate, Sucroferric OxyhydroxideIron salts that bind to dietary phosphate to form insoluble ferric phosphate.[10]Calcium-free; may improve iron parameters. Sucroferric oxyhydroxide may have a lower pill burden.Can cause gastrointestinal side effects like diarrhea or constipation.[10]

Experimental Protocols

Protocol 1: Induction and Mitigation of Hyperphosphatemia in a Rodent Model Treated with this compound

Objective: To evaluate the efficacy of dietary phosphate restriction and a phosphate binder in mitigating this compound-induced hyperphosphatemia.

Materials:

  • This compound

  • Vehicle for this compound

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Standard rodent diet (e.g., 0.6% phosphorus)

  • Low-phosphate rodent diet (e.g., 0.2% phosphorus)

  • Phosphate binder (e.g., Sevelamer, mixed into chow or administered by oral gavage)

  • Blood collection supplies (for serum phosphate analysis)

Procedure:

  • Acclimatization and Baseline: Acclimatize rats for one week. Collect baseline blood samples to determine serum phosphate levels.

  • Group Allocation: Randomly assign animals to the following groups (n=8-10 per group):

    • Group 1: Vehicle + Standard Diet

    • Group 2: this compound + Standard Diet

    • Group 3: this compound + Low-Phosphate Diet

    • Group 4: this compound + Standard Diet + Phosphate Binder

  • Treatment Administration:

    • Administer this compound or vehicle daily at the desired dose and route.

    • Provide the respective diets ad libitum.

    • Administer the phosphate binder with meals (if by gavage) or mixed in the chow.

  • Monitoring:

    • Monitor animal health daily.

    • Collect blood samples at regular intervals (e.g., Day 3, 7, 14, and 21) to measure serum phosphate levels.

  • Data Analysis: Analyze changes in serum phosphate levels over time between the different treatment groups.

Mandatory Visualizations

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cell Renal Tubule Cell FGFR FGFR1 Downstream Downstream Signaling FGFR->Downstream Activates Klotho α-Klotho FGF23 FGF23 FGF23->FGFR Binds Segigratinib Segigratinib hydrochloride Segigratinib->FGFR Inhibits Hyperphosphatemia Hyperphosphatemia Segigratinib->Hyperphosphatemia Leads to Phosphate_Excretion Inhibition of Phosphate Reabsorption Downstream->Phosphate_Excretion Promotes Phosphate_Excretion->Hyperphosphatemia Prevents

Caption: Mechanism of Segigratinib-induced hyperphosphatemia.

Mitigation_Workflow Start Start Segigratinib Treatment Monitor Monitor Serum Phosphate Start->Monitor Normal Phosphate < 5.5 mg/dL Monitor->Normal Normal Elevated Phosphate > 5.5 mg/dL Monitor->Elevated Elevated Continue Continue Monitoring Normal->Continue Diet Initiate Low Phosphate Diet Elevated->Diet Monitor2 Re-monitor Phosphate Diet->Monitor2 Controlled Phosphate Controlled Monitor2->Controlled Controlled Uncontrolled Phosphate > 7 mg/dL Monitor2->Uncontrolled Uncontrolled Controlled->Continue Binder Add Phosphate Binder Uncontrolled->Binder Dose_Mod Consider Dose Modification Binder->Dose_Mod Dose_Mod->Continue

Caption: Experimental workflow for managing hyperphosphatemia.

References

Identifying mechanisms of acquired resistance to 3D185

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3D185. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 3D185?

3D185 is a novel, potent dual inhibitor that simultaneously targets Fibroblast Growth Factor Receptors (FGFR1/2/3) and Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2][3] The rationale behind this dual-targeting approach is to inhibit tumor cell proliferation driven by aberrant FGFR signaling while also remodeling the tumor microenvironment by targeting tumor-associated macrophages (TAMs), which are dependent on CSF-1R signaling for their survival and pro-tumor functions.[1][2]

Q2: Why is the dual inhibition of FGFR and CSF-1R expected to delay or overcome drug resistance?

The interaction between tumor cells and their immunosuppressive microenvironment is a known contributor to tumor progression and drug resistance.[1][2] By targeting only the tumor cells with an FGFR inhibitor, the pro-tumorigenic and immunosuppressive functions of TAMs remain active and can contribute to the development of resistance.[4] 3D185's simultaneous inhibition of CSF-1R aims to reduce the infiltration and survival of M2-like TAMs, thereby reversing the immunosuppressive microenvironment and potentially delaying the onset of resistance that is often observed with single-agent FGFR inhibitor treatments.[1][4]

Q3: What are the reported potencies of 3D185 against its primary targets?

Preclinical studies have demonstrated that 3D185 potently inhibits the kinase activity of FGFR1, FGFR2, FGFR3, and CSF-1R. The inhibitory concentrations (IC50) from in vitro kinase assays are summarized below.

TargetIC50 (nM)
FGFR10.5 ± 0.1
FGFR21.3 ± 0.1
FGFR33.6 ± 0.5
CSF-1RPotent inhibition, comparable to FGFR1/2/3[1]
FGFR451.4 ± 8.5 (weaker activity)

Data sourced from clinical study protocol NCT03663445.[5]

Troubleshooting Guides

Scenario 1: Reduced sensitivity to 3D185 in a previously sensitive cancer cell line.

Q: My cancer cell line with an FGFR aberration, which was initially sensitive to 3D185, is now showing reduced sensitivity. What are the potential mechanisms?

A: While specific acquired resistance mechanisms to 3D185 have not yet been clinically reported, potential mechanisms can be extrapolated from studies of other FGFR inhibitors. These can be broadly categorized into on-target and off-target resistance.

  • On-target resistance typically involves the acquisition of secondary mutations in the FGFR kinase domain that prevent the drug from binding effectively.[6][7]

  • Off-target resistance involves the activation of alternative signaling pathways that "bypass" the need for FGFR signaling to drive cell proliferation and survival.[6][8]

Here is a logical workflow to begin investigating the potential mechanism of acquired resistance:

G cluster_0 Initial Observation cluster_1 Investigate On-Target Resistance cluster_2 Investigate Off-Target Resistance A Reduced sensitivity to 3D185 observed in cell viability assays B Sequence FGFR kinase domain in resistant vs. parental cells A->B Hypothesis: On-target mutation D Perform phosphoproteomic or western blot analysis of key signaling pathways (e.g., MAPK, PI3K/AKT) A->D Hypothesis: Bypass pathway activation C Identify potential gatekeeper or other secondary mutations B->C E Identify upregulated bypass signaling pathways D->E F Investigate amplification of other receptor tyrosine kinases (e.g., MET, EGFR) D->F

Caption: Workflow for Investigating Acquired Resistance to 3D185.

Scenario 2: Lack of 3D185 efficacy in an in vivo model with known FGFR aberrations.

Q: I am not observing the expected anti-tumor efficacy of 3D185 in my mouse model, even though the tumor cells have a known FGFR mutation. What could be the issue?

A: In addition to the resistance mechanisms described in Scenario 1, the lack of efficacy in vivo strongly suggests a role for the tumor microenvironment (TME). 3D185's efficacy is partly dependent on its ability to modulate the TME by inhibiting CSF-1R on macrophages.[1][4]

Consider the following:

  • High abundance of TAMs: The tumor model may have a particularly dense infiltration of TAMs that are promoting tumor growth and immunosuppression.

  • Insufficient CSF-1R blockade: The current dosing regimen may not be sufficient to effectively inhibit CSF-1R signaling in the TME.

  • Alternative macrophage survival signals: Macrophages in the TME may be dependent on survival signals other than CSF-1.

Here is the proposed dual-targeting mechanism of 3D185, illustrating its action on both tumor cells and the TME.

G cluster_0 Tumor Microenvironment cluster_1 Tumor Cell cluster_2 Tumor-Associated Macrophage (TAM) TC FGFR Aberration FGFR FGFR Signaling (MAPK, PI3K/AKT) TC->FGFR Proliferation Proliferation FGFR->Proliferation Proliferation & Survival CSF1R CSF-1R M2 M2 Polarization CSF1R->M2 Immunosuppression Immunosuppression M2->Immunosuppression Immunosuppression Inhibitor 3D185 Inhibitor->FGFR Inhibits Inhibitor->CSF1R Inhibits

Caption: Dual-Targeting Mechanism of 3D185.

Experimental Protocols

1. Western Blot Analysis for Bypass Signaling Pathway Activation

  • Objective: To assess the phosphorylation status of key proteins in downstream signaling pathways (e.g., MAPK and PI3K/AKT) in parental versus 3D185-resistant cells.

  • Methodology:

    • Culture parental and resistant cells to 70-80% confluency.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include: p-FGFR, FGFR, p-ERK, ERK, p-AKT, AKT, and GAPDH (as a loading control).

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Compare the levels of phosphorylated proteins relative to total proteins between parental and resistant cell lines.

2. Cell Viability Assay (CCK-8)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 3D185 in cancer cell lines.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 3D185 (e.g., 0.01 nM to 10 µM) for 72 hours.

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to vehicle-treated control cells.

    • Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

3. Flow Cytometry for TAM Analysis in In Vivo Models

  • Objective: To quantify the population of TAMs in tumor tissues from control versus 3D185-treated mice.

  • Methodology:

    • Excise tumors and mechanically dissociate them into a single-cell suspension.

    • Filter the cell suspension through a 70 µm cell strainer.

    • Perform red blood cell lysis if necessary.

    • Stain the cells with a cocktail of fluorescently labeled antibodies. A typical panel for TAMs would include: CD45, F4/80, CD11b, CD206 (for M2-like macrophages), and a viability dye.

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software to gate on live, single, CD45+ hematopoietic cells, and then identify the F4/80+ CD11b+ macrophage population and assess their polarization status with CD206.

    • Compare the percentage of TAMs and their M2 polarization between treatment groups.[1]

Potential Bypass Mechanisms in FGFR Inhibitor Resistance

Should direct analysis of your experimental system be inconclusive, consider investigating known bypass mechanisms that confer resistance to FGFR inhibitors. The activation of other receptor tyrosine kinases or downstream signaling components can render cells independent of FGFR signaling.

G cluster_bypass Potential Bypass Pathways FGFR_Inhibitor FGFR Inhibitor (e.g., 3D185) FGFR FGFR Signaling FGFR_Inhibitor->FGFR Proliferation Cell Proliferation & Survival FGFR->Proliferation MET MET Amplification MET->Proliferation EGFR EGFR Activation EGFR->Proliferation PI3K_mut PI3K/AKT Pathway (PTEN loss, etc.) PI3K_mut->Proliferation

Caption: Potential Bypass Signaling Pathways in FGFR Inhibitor Resistance.

References

Cell line contamination issues in Segigratinib hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Selitrectinib (B610772) Hydrochloride Experiments

A Troubleshooting Guide for Researchers

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Selitrectinib hydrochloride. Given the phonetic similarity, it is highly probable that "Segigratinib hydrochloride" was a typographical error for Selitrectinib hydrochloride, a potent and selective pan-Tropomyosin Receptor Kinase (pan-Trk) inhibitor. This guide addresses common issues, particularly cell line contamination, that can impact experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Selitrectinib and what is its mechanism of action?

A1: Selitrectinib (also known as LOXO-195 or BAY 2731954) is an orally bioavailable, selective inhibitor of Tropomyosin Receptor Kinases (Trk)[1][2]. Trk receptors (TrkA, TrkB, and TrkC) are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively[3][4]. In certain cancers, chromosomal rearrangements can lead to NTRK gene fusions, resulting in the production of chimeric Trk fusion proteins[3][5][6]. These fusion proteins are constitutively active, meaning they are always "on," leading to uncontrolled cell growth and proliferation[3][4]. Selitrectinib works by specifically targeting and binding to the ATP-binding pocket of the Trk kinase domain, preventing its activation and blocking downstream signaling pathways[7]. This inhibition induces apoptosis (programmed cell death) and halts the cell cycle in cancer cells harboring NTRK gene fusions[7][8][9].

Q2: I am not seeing the expected cytotoxic effects of Selitrectinib on my cancer cell line. What could be the issue?

A2: There are several potential reasons for a lack of response to Selitrectinib in your experiments:

  • Absence of an NTRK Gene Fusion: Selitrectinib is a targeted therapy effective against cancers with an NTRK gene fusion. If your cell line does not harbor this specific genetic alteration, it will likely not respond to the drug. It is crucial to verify the NTRK fusion status of your cell line using appropriate molecular techniques such as Fluorescence In Situ Hybridization (FISH), Polymerase Chain Reaction (PCR), or Next-Generation Sequencing (NGS)[10].

  • Cell Line Misidentification or Cross-Contamination: The cell line you are using may not be what you believe it to be. Cross-contamination with a different, non-responsive cell line is a common issue in cell culture. Cell line authentication via Short Tandem Repeat (STR) profiling is essential to confirm the identity of your cell line.

  • Acquired Resistance: Although less common in an initial experiment, cancer cells can develop resistance to targeted therapies. In the case of Trk inhibitors, this can occur through secondary mutations in the Trk kinase domain[4][11].

  • Suboptimal Drug Concentration or Experimental Conditions: Ensure that you are using the appropriate concentration of Selitrectinib and that your experimental setup (e.g., cell density, media conditions) is optimized for your specific cell line.

Q3: My cell cultures are growing slowly and appear unhealthy, even in the control group. What could be the cause?

A3: These are classic signs of cell culture contamination. The two most common types of contamination are:

  • Mycoplasma Contamination: Mycoplasma are small bacteria that lack a cell wall and are a frequent and often undetected contaminant in cell cultures. They can alter cell growth, metabolism, and response to treatments. Routine testing for mycoplasma using PCR-based kits or specialized culture methods is highly recommended.

  • Bacterial or Fungal Contamination: More obvious forms of contamination by bacteria or fungi will typically cause visible turbidity, color changes in the media, and a noticeable drop in pH. Strict aseptic technique is the best prevention.

Q4: How can I prevent cell line contamination in my experiments?

A4: Implementing good cell culture practices is paramount to preventing contamination:

  • Aseptic Technique: Always work in a certified biological safety cabinet (BSC). Disinfect all surfaces and materials before use. Use sterile pipettes and tips, and never share them between different cell lines.

  • Quarantine New Cell Lines: When you receive a new cell line, culture it in a separate incubator and handle it separately from your other cell lines until you have confirmed its identity and tested it for mycoplasma.

  • Regular Testing: Routinely test your cell lines for mycoplasma contamination. Perform cell line authentication (e.g., STR profiling) at regular intervals, especially before starting a new set of critical experiments and before cryopreservation.

  • Maintain a Cell Bank: Create a master and working cell bank of your authenticated, contamination-free cell lines. Thaw a new vial for experiments rather than continuously passaging the same culture.

Troubleshooting Guide: Cell Line Contamination

Symptom Potential Cause Recommended Action
Unexpected experimental results; lack of drug efficacy. Cell line misidentification or cross-contamination.1. Halt experiments with the questionable cell line. 2. Perform cell line authentication using Short Tandem Repeat (STR) profiling. 3. Compare the STR profile to a reference database (e.g., ATCC, DSMZ). 4. If misidentified, discard the contaminated culture and start a new culture from a validated, cryopreserved stock.
Slow cell growth; changes in cell morphology; grainy appearance under the microscope. Mycoplasma contamination.1. Quarantine the suspected cell culture. 2. Test for mycoplasma using a PCR-based detection kit or a specialized culture method. 3. If positive, discard the contaminated culture and all media/reagents used with it. 4. Thoroughly decontaminate the incubator and biological safety cabinet. 5. Start a new culture from a mycoplasma-free, cryopreserved stock.
Sudden turbidity in culture medium; rapid drop in pH (yellowing of medium). Bacterial contamination.1. Immediately discard the contaminated culture flask. 2. Decontaminate the incubator and biological safety cabinet. 3. Review your aseptic technique and ensure all reagents are sterile.
Filamentous growth in culture; visible colonies. Fungal (mold or yeast) contamination.1. Immediately discard the contaminated culture flask. 2. Thoroughly decontaminate the incubator and biological safety cabinet, paying close attention to any potential sources of spores. 3. Review your aseptic technique.

Experimental Protocols

Cell Line Authentication: Short Tandem Repeat (STR) Profiling

This protocol outlines the general steps for STR profiling to authenticate a human cell line.

Materials:

  • Cell pellet from your culture (1-5 x 10^6 cells)

  • DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)

  • STR profiling kit (e.g., Promega PowerPlex® Systems)

  • Thermal cycler

  • Capillary electrophoresis instrument (e.g., Applied Biosystems 3500 Genetic Analyzer)

  • Gene mapping software

Methodology:

  • DNA Extraction:

    • Harvest cells and prepare a cell pellet.

    • Extract genomic DNA from the cell pellet using a commercial DNA extraction kit according to the manufacturer's instructions.

    • Quantify the extracted DNA and assess its purity using a spectrophotometer (e.g., NanoDrop).

  • PCR Amplification:

    • Prepare a PCR reaction mix containing the extracted DNA, the STR profiling kit primers and polymerase, and other necessary reagents.

    • Perform PCR amplification in a thermal cycler using the conditions specified in the STR profiling kit's manual. This step amplifies the specific STR loci.

  • Capillary Electrophoresis:

    • Prepare the amplified DNA samples for capillary electrophoresis according to the instrument's protocol. This typically involves diluting the PCR product and adding a size standard.

    • Run the samples on the capillary electrophoresis instrument. The instrument will separate the fluorescently labeled DNA fragments based on their size.

  • Data Analysis:

    • Analyze the raw data using gene mapping software. The software will determine the alleles present at each STR locus, generating a unique genetic profile for the cell line.

    • Compare the generated STR profile to the reference STR profile for that cell line from a reputable cell bank (e.g., ATCC, DSMZ) to confirm its identity.

Mycoplasma Detection by PCR

This protocol provides a general workflow for detecting mycoplasma contamination using a PCR-based kit.

Materials:

  • Cell culture supernatant or cell lysate

  • Mycoplasma PCR detection kit

  • Thermal cycler

  • Agarose (B213101) gel electrophoresis system

  • DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)

  • UV transilluminator

Methodology:

  • Sample Preparation:

    • Collect 1 mL of the cell culture supernatant from a confluent or near-confluent culture.

    • Alternatively, prepare a cell lysate according to the PCR kit's instructions.

  • PCR Amplification:

    • Prepare the PCR reaction mix as specified in the mycoplasma detection kit's manual. This will include a master mix containing Taq polymerase, dNTPs, and primers specific to mycoplasma DNA, as well as a positive control and a negative control.

    • Add your sample to the reaction mix.

    • Run the PCR reaction in a thermal cycler using the recommended cycling conditions.

  • Gel Electrophoresis:

    • Prepare an agarose gel of the appropriate concentration (typically 1.5-2.0%).

    • Load the PCR products (your sample, positive control, and negative control) into the wells of the gel.

    • Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization and Interpretation:

    • Stain the gel with a DNA stain and visualize the DNA bands using a UV transilluminator.

    • A band of the expected size in your sample lane (corresponding to the positive control) indicates mycoplasma contamination. The negative control should not show a band.

Visualizations

Signaling Pathways

Selitrectinib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_fusion Oncogenic Driver cluster_drug Therapeutic Intervention cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes Neurotrophin Neurotrophin (Ligand) TRK_Receptor TRK Receptor (NTRK1/2/3) Neurotrophin->TRK_Receptor Normal Activation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRK_Receptor->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway TRK_Receptor->PI3K_AKT_mTOR NTRK_Fusion NTRK Gene Fusion (Constitutively Active) NTRK_Fusion->RAS_RAF_MEK_ERK Uncontrolled Activation NTRK_Fusion->PI3K_AKT_mTOR Uncontrolled Activation Selitrectinib Selitrectinib Selitrectinib->NTRK_Fusion Inhibition Apoptosis Apoptosis Selitrectinib->Apoptosis Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Mechanism of action of Selitrectinib in cancer cells with NTRK gene fusions.

Experimental Workflow

Cell_Line_Authentication_Workflow start Start: Receive/ Thaw Cell Line culture Culture Cells start->culture harvest Harvest Cells for DNA Extraction culture->harvest dna_extraction Genomic DNA Extraction harvest->dna_extraction pcr STR Loci Amplification (PCR) dna_extraction->pcr ce Capillary Electrophoresis pcr->ce analysis Data Analysis: Generate STR Profile ce->analysis comparison Compare to Reference Database analysis->comparison match Match Confirmed: Proceed with Experiments comparison->match Yes no_match No Match: Discard Culture & Obtain New Stock comparison->no_match No end End match->end no_match->end

Caption: Workflow for cell line authentication using STR profiling.

Logical Relationship

Troubleshooting_Logic start Experiment Fails: Unexpected Results check_contamination Check for Obvious Contamination (Bacteria/Fungi)? start->check_contamination contamination_present Contamination Present: Discard, Decontaminate, Review Aseptic Technique check_contamination->contamination_present Yes check_mycoplasma Test for Mycoplasma? check_contamination->check_mycoplasma No contamination_present->start mycoplasma_positive Mycoplasma Positive: Discard, Decontaminate, Use Clean Stock check_mycoplasma->mycoplasma_positive Yes check_cell_line_id Authenticate Cell Line (STR Profiling)? check_mycoplasma->check_cell_line_id No mycoplasma_positive->start misidentified Cell Line Misidentified: Discard, Use Authenticated Stock check_cell_line_id->misidentified No Match review_protocol Cell Line Authenticated: Review Experimental Protocol (Drug Concentration, etc.) check_cell_line_id->review_protocol Match misidentified->start end Proceed with Validated Experiment review_protocol->end

Caption: Logical troubleshooting flow for unexpected experimental results.

References

Validation & Comparative

A Comparative Guide: Erdafitinib vs. Infigratinib in Bladder Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted therapies for urothelial carcinoma is rapidly evolving, with a significant focus on inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Genetic alterations in FGFR genes, particularly FGFR2 and FGFR3, are known drivers of tumorigenesis in a subset of bladder cancers. This guide provides an objective comparison of two prominent FGFR inhibitors, erdafitinib (B607360) and infigratinib (B612010), in the context of their activity in bladder cancer cells. While direct head-to-head preclinical studies are limited, this document synthesizes available data to offer a comparative overview of their performance, supported by experimental evidence.

Mechanism of Action: Targeting the FGFR Signaling Pathway

Both erdafitinib and infigratinib are potent tyrosine kinase inhibitors (TKIs) that selectively target FGFRs.[1] Under normal physiological conditions, the binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are integral to cellular processes including proliferation, survival, and angiogenesis.

In certain bladder cancers, activating mutations or fusions in FGFR genes lead to constitutive activation of these signaling pathways, promoting uncontrolled tumor growth. Erdafitinib, a pan-FGFR inhibitor, targets FGFR1, FGFR2, FGFR3, and FGFR4. Infigratinib is a selective inhibitor of FGFR1, FGFR2, and FGFR3. Both drugs competitively bind to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting autophosphorylation and blocking downstream signaling, which ultimately leads to decreased tumor cell proliferation and the induction of apoptosis.[2][3]

FGFR Signaling Pathway Figure 1: Simplified FGFR Signaling Pathway and Inhibition by Erdafitinib/Infigratinib cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation, Survival, Angiogenesis ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival Erdafitinib_Infigratinib Erdafitinib / Infigratinib Erdafitinib_Infigratinib->FGFR Inhibition

Figure 1: Simplified FGFR Signaling Pathway and Inhibition by Erdafitinib/Infigratinib

Data Presentation

In Vitro Cell Viability (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a biological function. The following table summarizes the reported IC50 values for erdafitinib and infigratinib in various bladder cancer cell lines. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.[3]

Cell LineFGFR StatusErdafitinib IC50 (nM)Infigratinib IC50 (nM)
RT-112FGFR3-TACC3 Fusion~13.2[4]~5[3]
JMSU1FGFR1 Amplification~3300[5]~15[3]
RT-4FGFR3 Mutation~25[4]~30[3]
SW780FGFR3 MutationNot Reported~32[3]

Note: Lower IC50 values indicate higher potency.

Effects on Apoptosis

Both erdafitinib and infigratinib have been demonstrated to induce apoptosis in bladder cancer cells harboring FGFR alterations.

  • Erdafitinib: In bladder cancer cell lines, erdafitinib treatment has been shown to significantly increase the percentage of apoptotic cells, as measured by Annexin V staining.[6] This is often accompanied by an increase in the expression of pro-apoptotic proteins like cleaved caspase-3 and a decrease in anti-apoptotic proteins.[5]

  • Infigratinib: While specific quantitative data for infigratinib-induced apoptosis in bladder cancer cell lines is less readily available in direct comparative studies, its potent inhibition of FGFR signaling strongly suggests that apoptosis is a key mechanism of its antitumor activity.[7]

Due to the lack of directly comparable quantitative data from a single study, a side-by-side numerical comparison of apoptosis induction is not feasible at this time.

Inhibition of FGFR Signaling Pathway

Western blot analysis is a key method to confirm the mechanism of action of FGFR inhibitors by observing the phosphorylation status of FGFR and its downstream effectors.

  • Erdafitinib: Treatment of FGFR-dependent bladder cancer cells with erdafitinib leads to a dose-dependent decrease in the phosphorylation of FGFR, as well as downstream signaling proteins such as ERK and AKT.[8]

  • Infigratinib: Similarly, infigratinib has been shown to effectively inhibit the autophosphorylation of FGFR in cancer cell lines, confirming its on-target activity.[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

MTT Assay Workflow Figure 2: MTT Cell Viability Assay Workflow Seed_Cells 1. Seed bladder cancer cells in 96-well plate Incubate_Cells 2. Allow cells to adhere (overnight) Seed_Cells->Incubate_Cells Treat_Cells 3. Treat cells with varying concentrations of Erdafitinib or Infigratinib Incubate_Cells->Treat_Cells Incubate_Treatment 4. Incubate for a defined period (e.g., 72 hours) Treat_Cells->Incubate_Treatment Add_MTT 5. Add MTT reagent to each well Incubate_Treatment->Add_MTT Incubate_MTT 6. Incubate for 2-4 hours (formazan crystal formation) Add_MTT->Incubate_MTT Add_Solubilizer 7. Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance 8. Measure absorbance at 570 nm using a plate reader Add_Solubilizer->Measure_Absorbance

Figure 2: MTT Cell Viability Assay Workflow

Protocol Details:

  • Cell Seeding: Plate bladder cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of erdafitinib or infigratinib for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan (B1609692) crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[10]

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

Protocol Details:

  • Cell Treatment: Treat bladder cancer cells with erdafitinib, infigratinib, or a vehicle control for the desired time period.[11]

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash them with cold phosphate-buffered saline (PBS).[11]

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI).[11]

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15-20 minutes.[11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[11]

Western Blot Analysis for FGFR Pathway Inhibition

This technique is used to detect changes in the expression and phosphorylation of specific proteins within the FGFR signaling cascade.

Western Blot Workflow Figure 3: Western Blot Workflow for FGFR Pathway Analysis Cell_Treatment 1. Treat bladder cancer cells with Erdafitinib or Infigratinib Cell_Lysis 2. Lyse cells and extract proteins Cell_Treatment->Cell_Lysis Protein_Quantification 3. Quantify protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. Separate proteins by size using SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Transfer proteins to a PVDF or nitrocellulose membrane SDS_PAGE->Transfer Blocking 6. Block non-specific binding sites Transfer->Blocking Primary_Antibody 7. Incubate with primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK) Blocking->Primary_Antibody Secondary_Antibody 8. Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection 9. Detect chemiluminescent signal Secondary_Antibody->Detection

Figure 3: Western Blot Workflow for FGFR Pathway Analysis

Protocol Details:

  • Protein Extraction: Treat bladder cancer cells with the inhibitors, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a method such as the bicinchoninic acid (BCA) assay.[2]

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[2]

  • Blocking: Block the membrane with a solution such as 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[2]

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-FGFR, total FGFR, phospho-ERK, total ERK) overnight at 4°C.[2]

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]

Conclusion

Both erdafitinib and infigratinib are potent inhibitors of the FGFR signaling pathway with demonstrated preclinical activity in bladder cancer cell lines harboring FGFR alterations. They effectively reduce cell viability and induce apoptosis by inhibiting the constitutive activation of the FGFR pathway. While the available data suggests both are effective, direct comparative studies are needed to definitively assess their relative potency and efficacy in various bladder cancer subtypes. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative analyses and further elucidate the therapeutic potential of these targeted agents.

References

Mechanism of Action: Targeting the FGFR Signaling Cascade

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Pan-FGFR Inhibitors: An In Vitro Head-to-Head Analysis

For researchers and professionals in drug development, the landscape of targeted cancer therapy is continually advancing, with the Fibroblast Growth Factor Receptor (FGFR) family emerging as a critical target. Aberrations in FGFR signaling are implicated in a variety of cancers, driving tumor proliferation and survival. Pan-FGFR inhibitors, designed to target multiple FGFR isoforms simultaneously, represent a cornerstone of therapeutic strategy in this area. This guide provides a direct, data-driven comparison of several prominent pan-FGFR inhibitors, focusing on their in vitro performance, supported by detailed experimental protocols and pathway visualizations.

FGFRs are a family of four receptor tyrosine kinases (FGFR1-4). In many cancers, genetic alterations such as gene fusions, amplifications, or mutations lead to constitutive activation of these receptors. This aberrant activation triggers downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which promote uncontrolled cell growth and survival.[1] Pan-FGFR inhibitors are small molecules that act as ATP-competitive antagonists. They bind to the ATP-binding pocket within the kinase domain of the FGFRs, preventing receptor autophosphorylation and blocking the subsequent activation of these oncogenic downstream pathways.[1][2]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Activates FRS2 FRS2 FGFR->FRS2 Phosphorylates Inhibitor Pan-FGFR Inhibitor Inhibitor->FGFR Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation mTOR->Proliferation

Figure 1: Simplified FGFR signaling pathway and point of inhibition.

Head-to-Head Comparison: In Vitro Kinase Inhibition

The potency of pan-FGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. The tables below summarize the IC50 values for several prominent pan-FGFR inhibitors against the four FGFR isoforms, compiled from various in vitro biochemical assays.

Table 1: Comparative Potency (IC50 in nM) of Pan-FGFR Inhibitors Against Wild-Type Kinases

InhibitorFGFR1FGFR2FGFR3FGFR4Reference
Erdafitinib 2.55.94.661[3]
Infigratinib 2.12.02.866[3]
Pemigatinib 1.41.22.143[3]
TAS-120 (Futibatinib) 7.83.56.022[4]
DW14383 <0.31.1<0.30.5[5]
AZD4547 0.43.12.0179[5]
PRN1371 1.62.02.612[4]
FIIN-2 6.42.97.131[4]

Note: IC50 values are compiled from different studies and may be subject to variations in experimental conditions.

Table 2: Inhibitory Activity (IC50 in nM) Against Common FGFR Gatekeeper Mutations

InhibitorFGFR1 (V561M)FGFR2 (V564I)FGFR2 (V564F)FGFR3 (V555M)Reference
Erdafitinib 131616044[3]
Infigratinib 134329029[3]
Pemigatinib 136431026[3]
TAS-120 (Futibatinib) 84-52-[4]
PRN1371 224->1000-[4]
FIIN-2 127-276-[4]

Note: Gatekeeper mutations are a common mechanism of acquired resistance to kinase inhibitors.[4] Erdafitinib appears to retain notable activity against the FGFR2 p.V564I mutant.[3]

Experimental Methodologies

Reproducibility is paramount in preclinical research. The following sections detail representative protocols for the key in vitro assays used to evaluate and compare pan-FGFR inhibitors.

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescent)

This protocol, based on the ADP-Glo™ Kinase Assay format, quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[6][7]

Objective: To determine the IC50 value of a pan-FGFR inhibitor against purified FGFR kinase enzymes.

Materials:

  • Purified, recombinant FGFR1, FGFR2, FGFR3, or FGFR4 enzyme.

  • Pan-FGFR inhibitor stock solution (in 100% DMSO).

  • Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).

  • Substrate (e.g., Poly(E,Y) peptide).

  • ATP solution.

  • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • 384-well assay plates (low volume, white).

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the pan-FGFR inhibitor in 100% DMSO. Further dilute these into the Kinase Buffer.

  • Reaction Setup: In a 384-well plate, add the following to each well in order:

    • 1 µL of diluted inhibitor solution (or DMSO for control).

    • 2 µL of FGFR enzyme solution (at a pre-determined optimal concentration).

    • 2 µL of Substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at room temperature for 60-120 minutes to allow the kinase reaction to proceed.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence in each well using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation/Viability Assay

This protocol assesses the effect of an inhibitor on the proliferation and viability of cancer cell lines that are dependent on FGFR signaling.[8]

Objective: To determine the potency of a pan-FGFR inhibitor in a cellular context by measuring its effect on the viability of FGFR-dependent cancer cell lines.

Materials:

  • FGFR-addicted cancer cell lines (e.g., NCI-H1581 for FGFR1 amplification, SNU-16 for FGFR2 amplification).

  • Complete cell culture medium.

  • Pan-FGFR inhibitor stock solution (in 100% DMSO).

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or similar).

  • 96-well clear-bottom cell culture plates.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in complete culture medium and incubate overnight (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the inhibitor in culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor (or DMSO for vehicle control).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Viability Measurement: Add the chosen cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time (e.g., 1-4 hours).

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader. The signal is proportional to the number of viable cells.

  • Data Analysis: Normalize the data to the vehicle control wells. Plot the normalized cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 or GI50 (concentration for 50% growth inhibition) value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection cluster_analysis Data Analysis p1 Prepare Serial Dilutions of Pan-FGFR Inhibitor a1 Biochemical Assay: Incubate Inhibitor with Enzyme & Substrate/ATP p1->a1 a2 Cellular Assay: Treat Cells with Inhibitor for 72 hours p1->a2 p2 Prepare Reagents: Enzyme, Substrate, ATP p2->a1 p3 Seed FGFR-Dependent Cells in Plates p3->a2 d1 Add Detection Reagents (e.g., ADP-Glo) a1->d1 d3 Add Viability Reagent (e.g., CellTiter-Glo) a2->d3 d2 Measure Luminescence d1->d2 an1 Calculate % Inhibition d2->an1 d4 Measure Signal (Luminescence/Absorbance) d3->d4 d4->an1 an2 Plot Dose-Response Curve an1->an2 an3 Determine IC50 Value an2->an3

Figure 2: General workflow for in vitro evaluation of pan-FGFR inhibitors.

References

Validating Segigratinib Hydrochloride's In Vivo Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Segigratinib hydrochloride's in vivo target engagement with alternative fibroblast growth factor receptor (FGFR) inhibitors. The information presented herein is supported by preclinical experimental data to aid in the evaluation of this novel therapeutic agent.

Introduction to this compound

This compound, also known as 3D185, is a potent, orally bioavailable small molecule inhibitor that uniquely targets both FGFR types 1, 2, and 3, and the colony-stimulating factor 1 receptor (CSF-1R).[1][2] This dual-targeting mechanism suggests that Segigratinib not only directly inhibits tumor cell proliferation driven by aberrant FGFR signaling but may also modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs), which are dependent on the CSF-1R pathway.[1][3]

In Vivo Target Engagement of this compound

Preclinical studies have demonstrated Segigratinib's ability to engage its targets in vivo, leading to tumor growth inhibition in xenograft models. Key evidence of target engagement includes the dose-dependent suppression of tumor growth and the modulation of downstream signaling pathways and biomarkers.

A pivotal preclinical study evaluated Segigratinib in FGFR-driven xenograft models, NCI-H1581 (FGFR1-amplified) and SNU16 (FGFR2-amplified). The results indicated that Segigratinib potently suppressed tumor growth, with efficacy comparable to the selective FGFR1/2/3 inhibitor, AZD4547, at similar dosages.[1]

Table 1: In Vivo Efficacy of Segigratinib in FGFR-Driven Xenograft Models [1]

ModelCompoundDose (mg/kg)Tumor Growth Inhibition Rate
NCI-H1581Segigratinib12.560.4%
2574.9%
5096.4%
AZD454712.5Comparable to 12.5 mg/kg Segigratinib

To confirm the mechanism of action in vivo, tumor tissues from these studies were analyzed for markers of cell proliferation and vascularity. Immunohistochemical (IHC) analysis revealed a significant dose-dependent decrease in Ki67, a marker for cellular proliferation.[1] A notable reduction in CD31, a marker for vascularity, was also observed following treatment with Segigratinib.[1] These findings support the on-target effect of Segigratinib on inhibiting FGFR-mediated tumor growth and angiogenesis.

Furthermore, in vitro studies that predict in vivo response showed that Segigratinib effectively inhibits the phosphorylation of FGFR1/2/3 and downstream signaling proteins such as Erk and PLCγ in a dose-dependent manner.[1] In the context of its second target, Segigratinib was shown to inhibit the survival and M2-like polarization of macrophages.[1]

Comparison with Alternative Pan-FGFR Inhibitors

Several other pan-FGFR inhibitors have been evaluated in preclinical and clinical settings. This section provides a comparative overview of their in vivo target engagement data.

Table 2: Comparison of In Vivo Target Engagement for Selected Pan-FGFR Inhibitors

InhibitorKey In Vivo ModelsTarget Engagement Validation MethodsKey Findings
Segigratinib (3D185) NCI-H1581 (FGFR1-amp), SNU16 (FGFR2-amp) xenografts[1]IHC (Ki67, CD31), Western Blot (p-FGFR, p-Erk, p-PLCγ - inferred from in vitro)[1]Potent tumor growth inhibition, decreased proliferation and vascularity.[1] Dual FGFR and CSF-1R activity.[1]
Infigratinib (BGJ398) FGFR2-amplified gastric cancer xenografts[4]Western Blot (p-FGFR, p-FRS2, p-ERK)[4]Inhibition of FGFR phosphorylation and downstream signaling.[4]
Erdafitinib (JNJ-42756493) FGFR-driven tumor xenograft models[5]Pharmacodynamic biomarker (serum phosphate (B84403) levels)[6]Increased serum phosphate levels correlate with clinical response, indicating on-target FGFR inhibition.[6]
Pemigatinib (INCB054828) KATO III (FGFR2-amp) tumor-bearing mice[7]Pharmacodynamic analysis (p-FGFR2)[7]In vivo IC50 of 22 nM for target inhibition.[7]
Rogaratinib (BAY 1163877) FGFR-overexpressing xenograft models[1]Western Blot (p-FGFR, p-ERK)[2]Inhibition of FGFR and ERK phosphorylation.[2] Strong correlation between efficacy and FGFR mRNA expression.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vivo target engagement assays.

Tumor Xenograft Model for In Vivo Efficacy Studies
  • Cell Culture: Culture human cancer cell lines with known FGFR alterations (e.g., NCI-H1581, SNU16) in appropriate media.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 107 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

  • Treatment: Once tumors reach a specified volume, randomize mice into treatment and control groups. Administer this compound or vehicle control orally at the desired doses and schedule.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Immunohistochemistry (IHC) for Pharmacodynamic Biomarkers
  • Tissue Preparation: Fix excised tumor tissues in 10% neutral buffered formalin and embed in paraffin.

  • Sectioning: Cut 4-5 µm sections and mount on slides.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform heat-induced antigen retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate sections with primary antibodies against target proteins (e.g., p-FRS2, p-ERK, Ki67) overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as diaminobenzidine (DAB).

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount.

  • Analysis: Quantify staining intensity and the percentage of positive cells.

Western Blot for Downstream Signaling
  • Tumor Lysate Preparation: Homogenize frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against phosphorylated and total forms of target proteins (e.g., FGFR, FRS2, ERK).

  • Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities to determine the relative levels of protein phosphorylation.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental workflows can facilitate a deeper understanding of the underlying biology and experimental design.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Phosphorylates Segigratinib Segigratinib Segigratinib->FGFR Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG/IP3 PLCg->DAG_IP3 DAG_IP3->Proliferation

Caption: FGFR signaling pathway and the inhibitory action of Segigratinib.

CSF1R_Signaling_Pathway CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R Binds PI3K_AKT PI3K/AKT CSF1R->PI3K_AKT MAPK MAPK CSF1R->MAPK Segigratinib Segigratinib Segigratinib->CSF1R Inhibits Macrophage Macrophage Survival & Differentiation PI3K_AKT->Macrophage MAPK->Macrophage InVivo_Target_Engagement_Workflow start Start: Tumor Xenograft Model treatment Treatment: Segigratinib or Vehicle start->treatment tumor_excised Tumor Excision treatment->tumor_excised analysis Analysis tumor_excised->analysis ihc IHC: p-FRS2, p-ERK, Ki67 analysis->ihc western Western Blot: p-FGFR, p-ERK analysis->western end End: Target Engagement Validated ihc->end western->end

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Segigratinib Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – In the landscape of targeted cancer therapy, the precision of kinase inhibitors is paramount. Segigratinib hydrochloride (also known as 3D185), a potent inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Colony-Stimulating Factor 1 Receptor (CSF-1R), has emerged as a promising therapeutic agent. This guide provides a comprehensive comparison of Segigratinib's kinase selectivity profile against other prominent FGFR inhibitors, offering researchers, scientists, and drug development professionals a critical resource for evaluating its cross-reactivity and potential off-target effects.

Segigratinib is a pan-FGFR inhibitor with high potency against FGFR1, FGFR2, and FGFR3, and also demonstrates significant inhibitory activity against CSF-1R.[1] This dual action suggests a potential to not only directly target tumor cells driven by aberrant FGFR signaling but also to modulate the tumor microenvironment by targeting tumor-associated macrophages. Understanding the broader kinase interaction profile of Segigratinib is crucial for predicting its therapeutic window and potential side effects.

Comparative Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Segigratinib and other selected FGFR inhibitors against a panel of kinases. Lower IC50 values indicate greater potency. This data, compiled from various preclinical studies, highlights the similarities and differences in the selectivity profiles of these compounds.

KinaseSegigratinib (3D185) (IC50, nM)Futibatinib (TAS-120) (IC50, nM)AZD4547 (IC50, nM)Dovitinib (TKI258) (IC50, nM)Infigratinib (BGJ398) (IC50, nM)Erdafitinib (JNJ-42756493) (IC50, nM)Pemigatinib (INCB054828) (IC50, nM)
FGFR1 0.5 1.80.281.11.20.4
FGFR2 1.3 1.41.3-1.02.50.5
FGFR3 3.6 1.62.591.23.01.2
FGFR4 51.43.7165-605.730
CSF-1R 3.8 --36---
KDR (VEGFR2) 381.5>1000241314070150
PDGFRα >2000--27---
PDGFRβ >2000--210---
VEGFR1 >2000--10---
VEGFR3 >2000--8---
c-Kit ---2---
FLT3 ---1---

Experimental Protocols

The determination of kinase inhibition profiles is critical for the preclinical evaluation of targeted therapies. Below are detailed methodologies for key experimental assays used to assess the cross-reactivity of kinase inhibitors like Segigratinib.

In Vitro Biochemical Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase by measuring the incorporation of a radiolabeled phosphate (B84403) group onto a substrate.

1. Reagents and Materials:

  • Recombinant human kinase (e.g., FGFR1, CSF-1R)

  • Kinase-specific peptide substrate

  • [γ-³³P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (this compound) serially diluted in DMSO

  • 96-well filter plates

  • Phosphoric acid wash buffer

  • Scintillation counter

2. Procedure:

  • Prepare a reaction mixture containing the recombinant kinase and its specific substrate in the kinase reaction buffer.

  • Add the serially diluted test compound or DMSO (vehicle control) to the reaction mixture in the wells of a 96-well plate.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a filter plate, which captures the phosphorylated substrate.

  • Wash the filter plate multiple times with phosphoric acid wash buffer to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Kinase Inhibition Assay (Western Blot)

This method assesses the ability of a compound to inhibit kinase activity within a cellular context by measuring the phosphorylation status of downstream signaling proteins.

1. Reagents and Materials:

  • Cancer cell line with a known FGFR alteration (e.g., NCI-H1581 with FGFR1 amplification)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blot apparatus and imaging system

2. Procedure:

  • Seed the cancer cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or DMSO for a specified duration (e.g., 2-24 hours).

  • Lyse the cells using lysis buffer and collect the protein lysates.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream effectors.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the relative levels of protein phosphorylation and assess the inhibitory effect of the compound.

Visualizing Signaling and Experimental Design

To further elucidate the context of Segigratinib's activity and the methodologies for its evaluation, the following diagrams are provided.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS Dimerization & Autophosphorylation PI3K PI3K FGFR->PI3K Dimerization & Autophosphorylation PLCg PLCg FGFR->PLCg Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 DAG->Transcription IP3->Transcription FGF FGF Ligand FGF->FGFR Segigratinib Segigratinib Segigratinib->FGFR Inhibition

FGFR Signaling Pathway and Inhibition by Segigratinib.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase - Substrate - [γ-³³P]ATP - Test Compound Incubation Incubate at 30°C Reagents->Incubation Initiate Reaction Wash Wash Filter Plate Incubation->Wash Stop Reaction & Transfer to Filter Plate Count Scintillation Counting Wash->Count IC50 Calculate IC50 Count->IC50

Workflow for a Radiometric Kinase Inhibition Assay.

Conclusion

This compound demonstrates a potent and selective inhibition profile against its primary targets, FGFR1, FGFR2, FGFR3, and CSF-1R. While it exhibits high selectivity over many other kinases, a comprehensive understanding of its interactions across the entire kinome will be beneficial for its clinical development. This guide provides a foundational comparison to aid researchers in designing future studies and interpreting preclinical data. The detailed experimental protocols offer a framework for consistent and reproducible evaluation of Segigratinib and other kinase inhibitors. As the field of targeted therapy continues to evolve, a thorough characterization of kinase inhibitor cross-reactivity remains a cornerstone of rational drug design and development.

References

Benchmarking 3D185 Against Next-Generation FGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of 3D185, a novel dual inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Colony-Stimulating Factor 1 Receptor (CSF-1R), against a panel of next-generation FGFR inhibitors. The information presented is collated from publicly available preclinical data to assist researchers in evaluating these compounds for further investigation.

Executive Summary

Aberrant FGFR signaling is a clinically validated oncogenic driver in various malignancies. While several next-generation FGFR inhibitors have shown significant clinical activity, acquired resistance and the complex tumor microenvironment remain key challenges. 3D185 is a novel inhibitor that not only targets the oncogenic FGFR signaling in tumor cells but also modulates the tumor microenvironment by inhibiting CSF-1R, a key survival factor for tumor-associated macrophages.[1][2][3] This dual-targeting approach offers a potential strategy to overcome resistance and enhance anti-tumor immunity. This guide summarizes the available preclinical data for 3D185 and compares it with other next-generation FGFR inhibitors, including futibatinib, erdafitinib, pemigatinib (B609903), and infigratinib, across biochemical and cellular assays, as well as in vivo tumor models.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of 3D185 and other next-generation FGFR inhibitors. It is important to note that these data are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
InhibitorFGFR1FGFR2FGFR3FGFR4CSF-1RVEGFR2Reference
3D185 0.51.33.6>10003.888.1[4]
Futibatinib (TAS-120) 3.91.31.68.3--[3]
Erdafitinib (JNJ-42756493) 1.22.53.05.7-36.8[5][6]
Pemigatinib (INCB054828) 0.40.51.030--[7]
Infigratinib (BGJ398) 0.91.41.0>40-fold selective vs FGFR1/2/3-180[1]

Data presented as IC50 values in nM. A lower value indicates greater potency. "-" indicates data not available.

Table 2: In Vitro Anti-proliferative Activity in FGFR-Dependent Cancer Cell Lines (IC50, nM)
Cell LineFGFR Aberration3D185Futibatinib (TAS-120)Erdafitinib (JNJ-42756493)Pemigatinib (INCB054828)Infigratinib (BGJ398)Reference
NCI-H1581FGFR1 amplification1.2----[8]
SNU-16FGFR2 amplification0.9----[8]
MFM-223FGFR2 amplification-~10---[9]
KATO-IIIFGFR2 amplification-~10<10--[9]
RT-112FGFR3 fusion-~1-10--5[1][9]
UM-UC-14FGFR3 mutation36.8----[8]

Data presented as IC50 values in nM for cell viability/proliferation assays. A lower value indicates greater potency. "-" indicates data not available. Direct comparison is limited as different studies use different cell line panels.

Table 3: In Vivo Anti-tumor Efficacy in Xenograft Models
InhibitorDose (mg/kg)Dosing ScheduleXenograft Model (Cell Line)Tumor Growth Inhibition (TGI %)Reference
3D185 12.5QDNCI-H1581 (FGFR1 amp)60.4[1]
3D185 25QDNCI-H1581 (FGFR1 amp)74.9[1]
3D185 50QDNCI-H1581 (FGFR1 amp)96.4[1]
Futibatinib (TAS-120) 30QDSNU-16 (FGFR2 amp)Significant[9]
Erdafitinib (JNJ-42756493) 10QDSNU-16 (FGFR2 amp)Significant[10]
Pemigatinib (INCB054828) 10QDSNU-16 (FGFR2 amp)Significant[11]
Infigratinib (BGJ398) 15QDFGFR2-CCDC6 PDXSignificant[12]

QD = once daily. TGI data for some inhibitors were reported as "significant" without specific percentages in the reviewed sources. PDX = Patient-Derived Xenograft.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of results. Below are generalized methodologies for the key experiments cited in this guide.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified FGFR and other kinases.

General Procedure:

  • Recombinant human FGFR kinase domains are incubated with a specific substrate (e.g., poly(Glu,Tyr) 4:1) and ATP (often radiolabeled, e.g., [γ-33P]ATP) in a kinase assay buffer.[13]

  • The inhibitor, at various concentrations, is added to the reaction mixture.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be done through methods like filter-binding assays followed by scintillation counting or by using luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).[13][14]

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay

Objective: To determine the effect of an inhibitor on the proliferation and viability of cancer cell lines.

General Procedure:

  • Cancer cell lines with known FGFR alterations are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of the inhibitor or a vehicle control (e.g., DMSO).

  • The plates are incubated for a specified period, typically 72 hours.

  • Cell viability is assessed using a colorimetric or luminescent reagent. Common methods include:

    • MTT/MTS assay: Measures the metabolic activity of viable cells.[15]

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP, which is proportional to the number of viable cells.

  • The signal is measured using a microplate reader, and the percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. IC50 values are then determined.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.

General Procedure:

  • Human cancer cells with specific FGFR alterations are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[16]

  • Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • The inhibitor is administered to the treatment group, typically via oral gavage, at one or more dose levels and on a defined schedule (e.g., once daily). The control group receives a vehicle solution.

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated groups to the control group.

Mandatory Visualization

FGFR Signaling Pathway

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Differentiation ERK->Proliferation PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Inhibitor 3D185 & Next-Gen FGFRi Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and the point of inhibition by 3D185 and next-generation FGFR inhibitors.

Experimental Workflow for Inhibitor Benchmarking

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Comparative Analysis KinaseAssay Biochemical Kinase Assay IC50_Kinase Determine Kinase IC50 KinaseAssay->IC50_Kinase CellViability Cell Viability Assay (FGFR-dependent cell lines) IC50_Cell Determine Cellular IC50 CellViability->IC50_Cell DataComparison Compare Potency, Selectivity, and Efficacy IC50_Kinase->DataComparison IC50_Cell->DataComparison Xenograft Establish Xenograft Tumor Model Treatment Inhibitor Dosing Xenograft->Treatment TGI Measure Tumor Growth Inhibition (TGI) Treatment->TGI TGI->DataComparison

Caption: General experimental workflow for benchmarking FGFR inhibitors from in vitro screening to in vivo efficacy studies.

Concluding Remarks

The preclinical data suggest that 3D185 is a potent inhibitor of FGFR1, 2, and 3 with a unique additional activity against CSF-1R.[1][2][3][4][8][17][18][19] Its potency against FGFR-driven cancer cell proliferation is comparable to other next-generation FGFR inhibitors in the available models.[8] The dual inhibition of FGFR and CSF-1R by 3D185 presents a rational therapeutic strategy to simultaneously target tumor cell growth and modulate the tumor microenvironment, which may offer advantages in terms of overcoming resistance and improving long-term efficacy. Further head-to-head preclinical studies under standardized conditions would be beneficial to more definitively delineate the comparative efficacy and safety profiles of these promising FGFR inhibitors.

References

A Comparative Analysis of Side Effect Profiles: Segigratinib Hydrochloride in the Context of Pan-FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of fibroblast growth factor receptor (FGFR) inhibitors has marked a significant advancement in precision oncology, offering targeted therapeutic options for various malignancies driven by FGFR aberrations. Segigratinib hydrochloride (formerly 3D185), a novel and potent inhibitor of FGFR1, 2, and 3, as well as colony-stimulating factor 1 receptor (CSF-1R), is an emerging agent in this class.[1][2] While specific clinical trial data on the side effect profile of this compound remains limited in publicly available literature, a comprehensive comparative analysis can be conducted based on the well-documented class-specific adverse events of other pan-FGFR inhibitors. This guide provides an objective comparison of the anticipated side effect profile of Segigratinib with established alternatives, supported by data from clinical studies of drugs such as erdafitinib (B607360), pemigatinib (B609903), and infigratinib.

Understanding the Landscape of Pan-FGFR Inhibitor Side Effects

The adverse events associated with pan-FGFR inhibitors are largely considered "on-target" effects, stemming from the inhibition of FGFR signaling in healthy tissues where these pathways play crucial physiological roles.[3] Consequently, a predictable pattern of toxicities is observed across this class of drugs. The most frequently reported adverse events include hyperphosphatemia, dermatologic and ocular toxicities, gastrointestinal disturbances, and fatigue.[4][5]

Data Presentation: A Comparative Look at Common Adverse Events

The following table summarizes the incidence of common all-grade adverse events observed in clinical trials of approved pan-FGFR inhibitors. This provides a baseline for the anticipated side effect profile of this compound.

Adverse EventErdafitinib[6]PemigatinibInfigratinib[7]Futibatinib (B611163)
Hyperphosphatemia 68.2%~60-76%High IncidenceHigh Incidence
Stomatitis/Mucositis 37.4%CommonHigh IncidenceCommon
Diarrhea 30.9%CommonHigh IncidenceCommon
Dry Mouth 42.4%CommonCommonCommon
Dry Skin 30.6%CommonCommonCommon
Ocular Disorders CommonCommonCommonCommon
Fatigue 27.7%CommonCommonCommon

Note: Data for pemigatinib and futibatinib are presented qualitatively due to variations in reporting across different studies. The incidence of these events is generally high and consistent with the class effect.

In-Depth Analysis of Key Adverse Events

Hyperphosphatemia: This is the most common on-target effect of FGFR inhibition, resulting from the blockade of FGFR1-mediated phosphate (B84403) homeostasis in the kidneys.[8][9] Management is crucial to prevent complications and typically involves dietary phosphate restriction, the use of phosphate binders, and, if necessary, dose interruption or reduction.[10][11]

Dermatologic Toxicities: These manifest as dry skin, stomatitis, hand-foot syndrome, and nail changes.[12][13] The underlying mechanism is thought to involve the inhibition of FGFR signaling in keratinocytes, which is essential for epidermal homeostasis.[14] Prophylactic and symptomatic management with moisturizers, topical corticosteroids, and good oral hygiene is recommended.[10]

Ocular Toxicities: A range of ocular adverse events have been reported, including dry eyes, blurred vision, and, more seriously, central serous retinopathy and retinal pigment epithelial detachment (RPED).[15][16] These are thought to be a direct consequence of inhibiting FGFR signaling in the retinal pigment epithelium.[14] Regular ophthalmologic monitoring is a standard component of clinical trials for FGFR inhibitors.[17]

Gastrointestinal Toxicities: Diarrhea, nausea, and decreased appetite are common gastrointestinal side effects.[7] The incidence of diarrhea may vary between different FGFR inhibitors, potentially due to differences in their selectivity for FGFR4.[18] Standard supportive care measures are typically employed for management.

Experimental Protocols for Monitoring and Managing Adverse Events

Robust monitoring and management strategies are critical in clinical trials of FGFR inhibitors to ensure patient safety and maintain treatment adherence.

Monitoring for Ocular Toxicity:

  • Baseline Assessment: A comprehensive ophthalmological examination, including optical coherence tomography (OCT), should be performed before initiating treatment.[14]

  • Routine Monitoring: Follow-up ophthalmological exams, including OCT, are recommended every 2 months for the first 6 months of treatment and every 3 months thereafter.[14]

  • Symptom-Triggered Evaluation: Patients should be advised to report any new visual symptoms, such as blurred vision or floaters, immediately. An urgent ophthalmologic evaluation is warranted in such cases.[15]

Management of Hyperphosphatemia:

  • Dietary Counseling: Patients should be educated on following a low-phosphate diet.[10]

  • Regular Monitoring: Serum phosphate levels should be monitored regularly throughout treatment.

  • Pharmacologic Intervention: Phosphate binders should be initiated if serum phosphate levels exceed a predefined threshold (e.g., >7 mg/dL).[15]

  • Dose Modification: Dose interruption or reduction of the FGFR inhibitor may be necessary for persistent or severe hyperphosphatemia.[8]

Assessment of Dermatologic Toxicity:

  • Standardized Grading: The National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) is used to grade the severity of dermatologic toxicities. The MASCC EGFR Inhibitor Skin Toxicity Tool (MESTT) can also be a useful resource for standardizing assessment.[19]

  • Regular Skin Examinations: Thorough skin assessments should be conducted at each study visit.

  • Patient-Reported Outcomes: Patient diaries can be used to capture the evolution and impact of skin-related symptoms.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz (DOT language).

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT->Proliferation Segigratinib Segigratinib HCl Segigratinib->FGFR

Caption: FGFR Signaling Pathway and the Mechanism of Action of Segigratinib HCl.

AE_Monitoring_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Cycle cluster_evaluation AE Evaluation & Management Informed_Consent Informed Consent Baseline_Assessments Baseline Assessments - Ophthalmology Exam (incl. OCT) - Serum Phosphate - Dermatologic Exam Informed_Consent->Baseline_Assessments Drug_Administration Administer Segigratinib HCl Baseline_Assessments->Drug_Administration AE_Monitoring Monitor for Adverse Events (Weekly/Bi-weekly) Drug_Administration->AE_Monitoring AE_Detected Adverse Event Detected? AE_Monitoring->AE_Detected Patient_Reporting Patient-Reported Symptoms Patient_Reporting->AE_Monitoring Grade_AE Grade Severity (NCI-CTCAE) AE_Detected->Grade_AE Yes Continue_Treatment Continue Treatment AE_Detected->Continue_Treatment No Management Initiate Management Protocol - Supportive Care - Dose Interruption/Reduction Grade_AE->Management Management->Continue_Treatment Continue_Treatment->Drug_Administration

Caption: General Experimental Workflow for Monitoring Adverse Events in an FGFR Inhibitor Clinical Trial.

Conclusion

While awaiting specific clinical data for this compound, the established safety profiles of other pan-FGFR inhibitors provide a strong foundation for anticipating its potential side effects. The on-target nature of these adverse events, particularly hyperphosphatemia, dermatologic, and ocular toxicities, underscores the importance of proactive monitoring and management strategies in clinical development. The dual inhibition of FGFR and CSF-1R by Segigratinib may introduce additional nuances to its side effect profile, which will be a key area of investigation in forthcoming clinical trials. A thorough understanding of these class-specific effects and the implementation of robust safety monitoring protocols will be paramount to successfully integrating Segigratinib into the therapeutic armamentarium for FGFR-driven cancers.

References

Independent Validation of Published Segigratinib Hydrochloride Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical findings for Segigratinib hydrochloride (also known as 3D185), a novel dual inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Colony-Stimulating Factor 1 Receptor (CSF1R). Its performance is here juxtaposed with other established FGFR inhibitors: Infigratinib, Pemigatinib, and Erdafitinib. The data presented is collated from publicly available preclinical studies and clinical trial protocols.

Executive Summary

This compound distinguishes itself from other selective FGFR inhibitors by its potent dual activity against both FGFR and CSF1R. This dual inhibition presents a potential therapeutic advantage by not only directly targeting tumor cell proliferation driven by aberrant FGFR signaling but also modulating the tumor microenvironment through the inhibition of tumor-associated macrophages (TAMs), which are dependent on the CSF1R pathway. The following sections provide a detailed comparison of the in vitro potency, in vivo efficacy, and pharmacokinetic profiles of these compounds, supported by experimental data and methodologies.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
CompoundFGFR1FGFR2FGFR3FGFR4CSF1R
This compound (3D185) 0.5 [1]1.3 [1]3.6 [1]-3.8 [1]
Infigratinib1.1[2]1.0[2]2.0[2]61[2]-
Pemigatinib0.4[3]0.5[3]1.2[3]30[3]-
Erdafitinib1.2[1][4]2.5[1][4]3.0[1][4]5.7[1][4]Also binds to CSF-1R

Note: A lower IC50 value indicates greater potency. Data for comparator drugs are from separate studies and may not be directly comparable due to variations in experimental conditions. "-" indicates data not found in the reviewed sources.

Table 2: Preclinical In Vivo Efficacy
CompoundCancer ModelDosingTumor Growth Inhibition (TGI)
This compound (3D185) NCI-H1581 xenograft (FGFR1-amplified)12.5 mg/kg60.4%[1]
25 mg/kg74.9%[1]
50 mg/kg96.4%[1]
AZD4547 (Comparator for Segigratinib)NCI-H1581 xenograft (FGFR1-amplified)12.5 mg/kgComparable to 12.5 mg/kg 3D185[1]

Note: Direct head-to-head in vivo studies comparing this compound with Infigratinib, Pemigatinib, or Erdafitinib were not identified in the reviewed sources.

Table 3: Preclinical Pharmacokinetic Parameters
CompoundSpeciesTmaxCmaxAUCClearance
This compound (3D185) Mouse (tumor-bearing)2-4 h (plasma), 4-8 h (tumor)[5]---
Rat---15.0 mL/min/kg[5]
Dog---7.35 mL/min/kg[5]
InfigratinibRat--Brain-to-plasma ratio of 0.682 (based on AUC0-inf)[2]-
PemigatinibMouse--Dose-linearLow in monkeys and dogs, moderate in rats
ErdafitinibMouse----

Note: A comprehensive preclinical pharmacokinetic profile with Cmax and AUC for this compound was not available in the public domain at the time of this review. "-" indicates data not found in the reviewed sources.

Mandatory Visualization

Segigratinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K CSF1R CSF1R CSF1R->PI3K STAT STAT CSF1R->STAT FGF FGF Ligand FGF->FGFR CSF1 CSF-1 Ligand CSF1->CSF1R RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Macrophage Macrophage Survival & M2 Polarization STAT->Macrophage Segigratinib Segigratinib hydrochloride Segigratinib->FGFR Inhibition Segigratinib->CSF1R Inhibition

Caption: this compound's dual inhibitory mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_pk Pharmacokinetic Studies Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Viability Cell Viability Assay (e.g., MTT/CellTiter-Glo) Kinase_Assay->Cell_Viability Western_Blot Western Blot Analysis (Phospho-protein levels) Cell_Viability->Western_Blot Xenograft Tumor Xenograft Model Establishment Western_Blot->Xenograft Promising candidates progress to in vivo Dosing Drug Administration (e.g., Oral Gavage) Xenograft->Dosing Monitoring Tumor Volume & Body Weight Monitoring Dosing->Monitoring Endpoint Endpoint Analysis (TGI, Biomarkers) Monitoring->Endpoint PK_Dosing Single/Multiple Dose Administration Sampling Blood/Tissue Sample Collection PK_Dosing->Sampling Analysis LC-MS/MS Analysis of Drug Concentration Sampling->Analysis Parameters Calculation of PK Parameters (Cmax, Tmax, AUC, CL) Analysis->Parameters

Caption: General experimental workflow for preclinical inhibitor validation.

Experimental Protocols

1. In Vitro Kinase Inhibition Assay (IC50 Determination)

  • Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

  • Methodology: A common method is a radiometric assay using [γ-33P]ATP.

    • Recombinant human FGFR1, FGFR2, FGFR3, or CSF1R kinase is incubated with the test compound (this compound or comparators) at varying concentrations.

    • A substrate peptide (e.g., poly(E,Y)4:1) and [γ-33P]ATP are added to initiate the kinase reaction.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.

    • The amount of incorporated radioactivity is measured using a scintillation counter.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

2. Cell Viability Assay

  • Objective: To assess the effect of the inhibitor on the proliferation and viability of cancer cell lines.

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay.

    • Cancer cell lines with known FGFR alterations (e.g., NCI-H1581 with FGFR1 amplification) are seeded in 96-well plates.

    • After cell attachment, they are treated with various concentrations of the test compound for a defined period (e.g., 72 hours).

    • MTT reagent is added to each well and incubated to allow for its conversion to formazan (B1609692) crystals by metabolically active cells.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control, and GI50 (concentration for 50% growth inhibition) values are calculated.

3. In Vivo Tumor Xenograft Study

  • Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

  • Methodology:

    • Human cancer cells (e.g., NCI-H1581) are subcutaneously injected into immunocompromised mice (e.g., nude mice).

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into vehicle control and treatment groups.

    • The test compound is administered orally (e.g., by gavage) at specified doses and schedules (e.g., once daily).

    • Tumor volume and body weight are measured regularly (e.g., twice weekly).

    • At the end of the study, tumors may be excised for further analysis (e.g., western blotting for target engagement).

    • Tumor Growth Inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

4. Pharmacokinetic Analysis

  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor.

  • Methodology:

    • The test compound is administered to animals (e.g., rats, dogs, or mice) via the intended clinical route (e.g., oral).

    • Blood samples are collected at various time points post-dosing.

    • Plasma is separated from the blood samples.

    • The concentration of the drug in the plasma is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

    • Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (Area Under the Curve), and clearance are calculated from the plasma concentration-time data using non-compartmental analysis.

Disclaimer

The data presented in this guide are compiled from various published sources. Direct head-to-head comparative studies for all the compounds listed were not available. Therefore, the quantitative data should be interpreted with caution as experimental conditions may have varied between studies. This guide is intended for informational purposes for a scientific audience and does not constitute a recommendation for any specific product or treatment.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Segigratinib Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must handle the disposal of Segigratinib hydrochloride with stringent adherence to safety protocols to ensure a secure laboratory environment and prevent environmental contamination. As an investigational drug, this compound should be treated as hazardous waste. This guide provides a comprehensive, step-by-step procedure for its safe and compliant disposal.

Key Safety and Disposal Information

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, analogous investigational kinase inhibitor hydrochlorides are classified with potential hazards including being harmful if swallowed, causing skin and eye irritation, and potential reproductive or organ damage with repeated exposure. Therefore, a conservative approach, treating this compound as hazardous waste, is mandatory.

Disposal of this compound and its associated contaminated materials must comply with all federal, state, and local regulations. The primary and recommended method of disposal is through a licensed hazardous material disposal company, which will typically involve incineration.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is mandatory to wear the following appropriate Personal Protective Equipment (PPE) to minimize exposure risks:

PPE ItemSpecification
Gloves Chemical-resistant (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Recommended if creating aerosols or dust

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting.

1. Segregation:

  • Isolate all this compound waste from other chemical waste streams to ensure proper handling and disposal. This includes unused or expired solid compounds, solutions, and contaminated labware.

2. Containerization:

  • Solid Waste: Place unused or expired solid this compound into a clearly labeled, sealed, and suitable container for chemical waste.

  • Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof container for hazardous liquid waste. The container must be compatible with the solvent used.

  • Contaminated Materials: Dispose of all single-use labware that has come into contact with the compound, such as pipette tips, tubes, and gloves, in a designated hazardous waste container.

3. Labeling:

  • Clearly label the waste container with "this compound Waste," the appropriate hazard symbols (e.g., "Toxic"), and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

4. Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials, while awaiting pickup.

5. Final Disposal:

  • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. The EHS department will coordinate with a licensed hazardous waste vendor for final disposal, which will typically be high-temperature incineration.

Spill Management

In the event of a spill, follow these steps to contain and clean the area effectively:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment:

    • Solid Spills: Carefully sweep the material to avoid generating dust and place it into a sealed container for disposal.

    • Liquid Spills: Absorb the spill with an inert, non-combustible material such as vermiculite (B1170534) or sand. Collect the absorbed material into a suitable container for hazardous waste.

  • Decontamination: Decontaminate the affected surfaces and equipment by scrubbing with an appropriate solvent (e.g., alcohol), and dispose of all cleaning materials as hazardous waste.

Disposal Workflow

start Start: Segigratinib Hydrochloride Waste ppe Don Appropriate PPE start->ppe spill Spill Occurs start->spill segregate Segregate Waste (Solid, Liquid, Contaminated Labware) ppe->segregate containerize Place in Labeled, Sealed Hazardous Waste Containers segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs disposal Disposal by Licensed Hazardous Waste Vendor (Incineration) contact_ehs->disposal spill_procedure Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain Spill 3. Decontaminate Area spill->spill_procedure spill_waste Containerize Spill Debris as Hazardous Waste spill_procedure->spill_waste spill_waste->store

Caption: Workflow for the proper disposal of this compound.

Essential Safety and Operational Guidance for Handling Segigratinib Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Segigratinib hydrochloride. The following procedural guidance outlines the necessary personal protective equipment (PPE), safe handling protocols, and disposal plans to ensure a secure laboratory environment.

This compound is a potent compound with significant health hazards. According to safety data sheets, it is classified as harmful if swallowed, toxic in contact with skin, and fatal if inhaled.[1] It causes severe skin burns, eye damage, and may provoke an allergic skin reaction.[1] Furthermore, it is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[1] Strict adherence to the following safety protocols is mandatory.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various handling procedures.

PPE CategoryEquipment SpecificationAreas of Use
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield is required when handling larger quantities or if there is a significant splash risk.Mandatory in all areas where this compound is handled.
Hand Protection Chemically resistant, disposable nitrile gloves. Double gloving is recommended when handling the pure substance or concentrated solutions.Mandatory for all handling procedures, including weighing, solution preparation, and administration.
Respiratory Protection A NIOSH-approved N100 respirator or a powered air-purifying respirator (PAPR) should be used when handling the powder outside of a certified chemical fume hood or containment enclosure.Required for weighing and handling of the solid compound.
Body Protection A disposable, solid-front, back-tying gown with elastic cuffs or a lab coat. Additional protective clothing may be required based on the scale of the operation.Mandatory in all areas where this compound is handled.

Safe Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Containment Area (e.g., Fume Hood) B->C D Weigh Solid Compound C->D Proceed with caution E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Surfaces and Equipment F->G Experiment complete H Dispose of Waste G->H I Doff PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols: Handling and Disposal Procedures

The following are step-by-step procedures for key operations involving this compound.

1. Receiving and Storing the Compound

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The compound should be stored in a cool, well-ventilated, and locked area.[2]

  • Keep the container tightly sealed and away from direct sunlight and sources of ignition.[2]

2. Weighing the Solid Compound

  • All weighing of the powdered form of this compound must be conducted within a certified chemical fume hood or a containment glove box to avoid inhalation of the dust.

  • Wear all recommended PPE, including respiratory protection.

  • Use dedicated spatulas and weigh boats. Clean them thoroughly after use or dispose of them as hazardous waste.

3. Preparing Solutions

  • Solution preparation should be performed in a chemical fume hood.

  • When dissolving the compound, add the solvent slowly to the solid to minimize aerosol formation.

  • Clearly label all solutions with the compound name, concentration, date, and appropriate hazard symbols.

4. Decontamination Procedures

  • All surfaces and equipment that have come into contact with this compound must be decontaminated.

  • Use a suitable decontamination solution (e.g., a solution of detergent and water, followed by a solvent rinse such as ethanol) to wipe down all surfaces.

  • Dispose of all cleaning materials as hazardous waste.

5. Disposal Plan

  • All waste materials, including empty containers, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.

  • Do not empty into drains.[3]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[4] Collect waste in a designated, sealed, and clearly labeled container.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.